2,5-Bis(trifluoromethyl)benzoyl chloride
Description
The exact mass of the compound 2,5-Bis(trifluoromethyl)benzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Bis(trifluoromethyl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis(trifluoromethyl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,5-bis(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O/c10-7(17)5-3-4(8(11,12)13)1-2-6(5)9(14,15)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJNPOCQOZWIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372261 | |
| Record name | 2,5-Bis(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393-82-8 | |
| Record name | 2,5-Bis(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Bis(trifluoromethyl)benzoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Bis(trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties, synthesis, and applications of 2,5-Bis(trifluoromethyl)benzoyl chloride, a key building block in the development of novel pharmaceuticals, advanced polymers, and specialized agrochemicals. Its unique molecular structure, featuring two trifluoromethyl groups, imparts enhanced stability, bioavailability, and reactivity, making it a valuable reagent in medicinal chemistry and materials science.[1]
Physicochemical and Quantitative Data
The properties of 2,5-Bis(trifluoromethyl)benzoyl chloride are summarized in the table below, providing a quick reference for laboratory use and reaction planning.
| Property | Value |
| Molecular Weight | 276.56 g/mol [2][3][4] |
| Molecular Formula | C₉H₃ClF₆O[2][4] |
| CAS Number | 393-82-8[2][4] |
| Appearance | Colorless to almost colorless clear liquid[2] |
| Purity | >98.0% (GC)[5] |
| Density | 1.52 g/mL[2] to 1.528 g/mL at 25 °C[3] |
| Boiling Point | 72 °C at 10 mmHg[2], 185 °C (at atmospheric pressure)[3] |
| Refractive Index | n20/D 1.43[2] - 1.4315[3] |
| Flash Point | 165 °F (74 °C)[3] |
| Storage Conditions | Store at 2 - 8 °C[2] or in a cool, dark place (<15°C) under an inert gas[5] |
Experimental Protocols
The following sections detail representative experimental procedures for the synthesis of 2,5-Bis(trifluoromethyl)benzoyl chloride and its subsequent use in amide formation.
Protocol 1: Synthesis of 2,5-Bis(trifluoromethyl)benzoyl chloride
This protocol describes a general method for the preparation of acyl chlorides from carboxylic acids using thionyl chloride, a widely adopted and effective method.[2][6][7] The starting material for this synthesis is 2,5-Bis(trifluoromethyl)benzoic acid.[8]
Materials:
-
2,5-Bis(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous solvent (e.g., dichloromethane or toluene, if required)
-
Round-bottomed flask
-
Reflux condenser with a gas outlet to a scrubbing system (to neutralize HCl and SO₂ byproducts)
-
Heating mantle
-
Magnetic stirrer
-
Vacuum distillation apparatus
Procedure:
-
In a dry round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2,5-Bis(trifluoromethyl)benzoic acid.
-
Carefully add an excess of thionyl chloride (typically 2-5 molar equivalents). The reaction can often be run neat.[7]
-
Add a catalytic amount (e.g., a few drops) of DMF. The catalyst initiates a vigorous reaction.[7]
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.[6][7] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation, initially at atmospheric pressure, followed by vacuum.[7]
-
The crude 2,5-Bis(trifluoromethyl)benzoyl chloride can then be purified by fractional distillation under reduced pressure to yield a colorless liquid.[2]
Protocol 2: Application in Amide Synthesis (Schotten-Baumann Reaction)
Acyl chlorides are highly reactive and readily form amides upon reaction with primary or secondary amines. This procedure is a representative example of this key application.
Materials:
-
2,5-Bis(trifluoromethyl)benzoyl chloride
-
A primary or secondary amine (e.g., aniline or benzylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
A base (e.g., triethylamine, pyridine, or aqueous NaOH)
-
Separatory funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the amine in the chosen anhydrous solvent in a flask placed in an ice bath to control the exothermic reaction.
-
Add the base to the amine solution (typically 1.1-1.5 equivalents).
-
Slowly add a solution of 2,5-Bis(trifluoromethyl)benzoyl chloride (1.0 equivalent) in the same solvent to the cooled amine/base mixture with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until completion (monitored by TLC or LC-MS).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a weak acid (e.g., dilute HCl, to remove excess amine and base), water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude amide product.
-
The product can be further purified by recrystallization or column chromatography.
Visualized Synthetic Workflow
The following diagram illustrates the logical progression from the precursor carboxylic acid to the target acyl chloride and its subsequent conversion to a functionalized amide, representing a common workflow in medicinal chemistry and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Cas 393-82-8,2,5-Bis(trifluoromethyl)benzoyl chloride | lookchem [lookchem.com]
- 5. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
An In-depth Technical Guide to the Physical Properties of 2,5-Bis(trifluoromethyl)benzoyl Chloride
This technical guide provides a comprehensive overview of the core physical properties of 2,5-Bis(trifluoromethyl)benzoyl chloride, a crucial reagent in various synthetic applications. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical Properties
2,5-Bis(trifluoromethyl)benzoyl chloride is a colorless to almost colorless clear liquid at room temperature.[1] It is known to be a lachrymatory agent, necessitating careful handling in a well-ventilated fume hood.[2] The compound is also sensitive to moisture.
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of 2,5-Bis(trifluoromethyl)benzoyl chloride for easy reference and comparison.
| Physical Property | Value | Conditions |
| Molecular Formula | C₉H₃ClF₆O | |
| Molecular Weight | 276.56 g/mol | |
| Boiling Point | 185 °C | at atmospheric pressure |
| 72 °C | at 10 mmHg | |
| Density | 1.528 g/mL | at 25 °C |
| Refractive Index | 1.4315 | at 20 °C |
| Flash Point | 165 °F (74 °C) | |
| Vapor Pressure | 0.00346 mmHg | at 25 °C |
Note: The melting point for this compound is not consistently reported in the available literature.[2]
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this specific compound are not available in the public domain. The presented values are typically determined using standard analytical methods as outlined below:
-
Boiling Point: The boiling point is determined by distillation at a specific pressure. For vacuum distillation, the pressure is reduced, and the temperature at which the liquid boils is recorded.
-
Density: The density is typically measured using a pycnometer or a digital density meter at a controlled temperature.
-
Refractive Index: A refractometer is used to measure the refractive index of the liquid at a specified temperature and wavelength (usually the sodium D-line).
-
Flash Point: The flash point is determined using either an open-cup or closed-cup apparatus, where the temperature at which the vapor above the liquid ignites upon the introduction of an ignition source is recorded.
Logical Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like 2,5-Bis(trifluoromethyl)benzoyl chloride.
As 2,5-Bis(trifluoromethyl)benzoyl chloride is a synthetic reagent, it is not involved in biological signaling pathways. Therefore, a diagram illustrating such a pathway is not applicable to this compound.
References
Technical Guide: Physicochemical Properties of 2,5-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physicochemical properties of 2,5-Bis(trifluoromethyl)benzoyl chloride, a crucial reagent in the synthesis of advanced pharmaceuticals and specialty polymers. The document details its boiling point and density, outlines the experimental protocols for these measurements, and presents a generalized synthetic workflow.
Core Physicochemical Data
The quantitative properties of 2,5-Bis(trifluoromethyl)benzoyl chloride (CAS RN: 393-82-8) are summarized below. These values are critical for reaction setup, process scale-up, and safety considerations.
| Property | Value | Conditions |
| Boiling Point | 185 °C | At standard atmospheric pressure (760 mmHg)[1]. |
| 72 °C | At reduced pressure (10 mmHg)[2]. | |
| Density | 1.528 g/mL | At 25 °C[1]. |
| 1.52 g/mL | Not specified, assumed at standard conditions[2]. | |
| Molecular Formula | C₉H₃ClF₆O | |
| Molecular Weight | 276.56 g/mol |
Experimental Protocols
Accurate determination of boiling point and density is fundamental for the characterization of chemical substances. The following sections describe standard laboratory methodologies for these measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This can be determined at atmospheric pressure or under vacuum (for high-boiling or thermally sensitive compounds).
1. Simple Distillation Method (Atmospheric Pressure): This method is suitable for determining the boiling point of a sufficient quantity of a thermally stable liquid.
-
Apparatus: A distillation flask, condenser, thermometer, heating mantle, and receiving flask.
-
Procedure:
-
Place a volume of the liquid (e.g., 5-10 mL) into the distillation flask along with boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature when the liquid is boiling and a steady stream of distillate is collected. This constant temperature is the boiling point.[2][3]
-
It is crucial to record the barometric pressure at the time of the measurement, as boiling point varies with pressure.[3]
-
2. Micro-Boiling Point Method (Capillary Method): This technique is ideal when only a small amount of the substance is available.
-
Apparatus: A Thiele tube or a similar heating bath, a thermometer, a small test tube, and a sealed-end capillary tube.
-
Procedure:
-
A few drops of the liquid are placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary.[4]
-
The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[4][5]
-
Determination of Density
Density is the mass of a substance per unit volume. For a liquid, it is typically measured in g/mL.
1. Gravimetric Method using a Graduated Cylinder: A straightforward method for determining density.
-
Apparatus: An electronic balance and a graduated cylinder.
-
Procedure:
-
Weigh a clean, dry graduated cylinder on the electronic balance and record its mass.[1][6][7]
-
Pour a known volume of the liquid (e.g., 10 mL) into the graduated cylinder, reading the volume from the bottom of the meniscus.[1][7]
-
Weigh the graduated cylinder with the liquid and record the combined mass.
-
The mass of the liquid is the difference between the final and initial masses.
-
Calculate the density using the formula: Density = Mass / Volume.[1][8]
-
2. Gravimetric Method using a Pycnometer (Density Bottle): This method offers higher precision.
-
Apparatus: An electronic balance and a pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it).
-
Procedure:
-
Weigh the clean, dry, and empty pycnometer.
-
Fill the pycnometer with the liquid, ensuring no air bubbles are present, and insert the stopper. Excess liquid will be forced out through the capillary.
-
Carefully wipe the outside of the pycnometer and weigh it.
-
The mass of the liquid is determined by subtraction.
-
To determine the exact volume of the pycnometer, repeat the procedure with a reference liquid of known density (e.g., deionized water).
-
Calculate the density of the sample liquid.
-
Synthetic Utility Workflow
2,5-Bis(trifluoromethyl)benzoyl chloride is a valuable building block in organic synthesis, primarily used as an acylating agent. Its reaction with nucleophiles such as amines or alcohols provides a straightforward route to the corresponding amides and esters. This is often performed via the Schotten-Baumann reaction, which is carried out in the presence of a base.
Caption: Generalized workflow for the acylation of nucleophiles using 2,5-Bis(trifluoromethyl)benzoyl chloride.
References
- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 2. vernier.com [vernier.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Video: Boiling Points - Procedure [jove.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. wjec.co.uk [wjec.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homesciencetools.com [homesciencetools.com]
2,5-Bis(trifluoromethyl)benzoyl chloride structural formula
An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)benzoyl Chloride
Introduction
2,5-Bis(trifluoromethyl)benzoyl chloride is a highly specialized organofluorine compound characterized by a benzoyl chloride core substituted with two trifluoromethyl (CF₃) groups at the 2 and 5 positions. These electron-withdrawing trifluoromethyl groups significantly influence the molecule's reactivity and physicochemical properties, making it a valuable intermediate and building block in various fields of chemical synthesis.[1] Its unique electronic and steric characteristics are leveraged in the development of advanced pharmaceuticals, agrochemicals, and specialty polymers.[1] The compound's high reactivity makes it an excellent reagent for acylation and coupling reactions, enabling the synthesis of complex molecules with enhanced performance characteristics.[1]
Structural Information
The structural formula of 2,5-Bis(trifluoromethyl)benzoyl chloride is presented below. The molecule consists of a central benzene ring to which a chlorocarbonyl group (-COCl) and two trifluoromethyl groups (-CF₃) are attached.
Caption: Structural formula of 2,5-Bis(trifluoromethyl)benzoyl chloride.
Physicochemical Properties
A summary of the key physicochemical properties for 2,5-Bis(trifluoromethyl)benzoyl chloride is provided in the table below. These properties are essential for handling, storage, and application in synthetic procedures.
| Property | Value | Reference(s) |
| CAS Number | 393-82-8 | [1][2] |
| Molecular Formula | C₉H₃ClF₆O | [1][2] |
| Molecular Weight | 276.56 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 72 °C at 10 mmHg / 185 °C at 760 mmHg | [1][2] |
| Density | 1.52 - 1.528 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.43 - 1.4315 | [1][2] |
| Purity | ≥ 97% - 98% (GC) | [1] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Applications in Research and Development
The presence of two trifluoromethyl groups imparts unique properties that are highly desirable in drug design and materials science.[3] The trifluoromethyl group is a strong electron-withdrawing group that can increase the lipophilicity and metabolic stability of a molecule.[3]
Caption: Logical relationship between structure and applications.
-
Pharmaceutical Development : This compound is a crucial intermediate for synthesizing fluorinated aromatic structures that can enhance the biological activity and metabolic stability of drug candidates.[1] The trifluoromethyl groups can improve membrane permeability and binding affinity to biological targets.[3]
-
Agrochemicals : It plays a role in the development of potent herbicides and pesticides. Fluorination can increase the efficacy of these products while potentially reducing their environmental impact.[1]
-
Polymer Chemistry and Material Science : It is used to produce specialty polymers. The trifluoromethyl groups contribute to improved thermal and chemical resistance, making the resulting materials suitable for demanding applications such as high-performance coatings and adhesives with water and oil repellency.[1]
-
Organic Synthesis : As a highly reactive acylating agent, it is a valuable reagent for introducing the 2,5-bis(trifluoromethyl)benzoyl moiety into various molecules, facilitating the creation of complex chemical structures.[1]
Experimental Protocol: Synthesis
The synthesis of 2,5-Bis(trifluoromethyl)benzoyl chloride typically involves the chlorination of the corresponding carboxylic acid, 2,5-bis(trifluoromethyl)benzoic acid. Common chlorinating agents include thionyl chloride (SOCl₂) and triphosgene [bis(trichloromethyl) carbonate].[4][5] A general laboratory-scale procedure using a common chlorinating agent is outlined below.
Objective: To synthesize 2,5-Bis(trifluoromethyl)benzoyl chloride from 2,5-Bis(trifluoromethyl)benzoic acid.
Materials:
-
2,5-Bis(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂) or Triphosgene
-
Anhydrous solvent (e.g., 1,2-dichloroethane, toluene)
-
Catalyst (e.g., N,N-dimethylformamide, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for reflux and distillation
Procedure (Illustrative Workflow): A common method involves reacting the parent carboxylic acid with a chlorinating agent, often with a catalyst, followed by purification.[4][5]
Caption: General experimental workflow for synthesis.
-
Reaction Setup : The starting material, 2,5-bis(trifluoromethyl)benzoic acid, is dissolved or suspended in a suitable anhydrous solvent in a reaction vessel equipped with a reflux condenser and a dropping funnel under an inert atmosphere. A catalytic amount of DMF is added.[4]
-
Chlorination : The mixture is heated. The chlorinating agent (e.g., thionyl chloride) is added dropwise to control the reaction rate. The reaction is then maintained, typically under reflux, for several hours until completion.[5]
-
Purification : After the reaction is complete, the mixture is cooled. Excess solvent and the volatile byproducts are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the final colorless liquid.[5]
Safety and Handling
2,5-Bis(trifluoromethyl)benzoyl chloride is a corrosive and reactive chemical that requires careful handling in a well-ventilated fume hood.
-
Hazard Statements :
-
Precautionary Statements :
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P406: Store in a corrosive-resistant container.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 393-82-8,2,5-Bis(trifluoromethyl)benzoyl chloride | lookchem [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. 2,5-Bis(trifluoromethyl)benzoyl Chloride | 393-82-8 | TCI Deutschland GmbH [tcichemicals.com]
Spectroscopic Data Analysis of 2,5-Bis(trifluoromethyl)benzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available spectroscopic data for 2,5-Bis(trifluoromethyl)benzoyl chloride (C₉H₃ClF₆O, CAS No: 393-82-8). This compound is a valuable building block in the synthesis of pharmaceuticals and advanced materials, making a thorough understanding of its structural characterization essential. This document compiles the known spectroscopic data and outlines the general experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following sections present the available quantitative spectroscopic data for 2,5-Bis(trifluoromethyl)benzoyl chloride.
¹H NMR Data
A proton Nuclear Magnetic Resonance (¹H NMR) spectrum for 2,5-Bis(trifluoromethyl)benzoyl chloride has been recorded and is available.[1] The key parameters from this spectrum are summarized in the table below.
| Parameter | Value | Source |
| Observed Nucleus | ¹H | SpectraBase[1] |
| Solvent | CDCl₃ | SpectraBase[1] |
| Purity | 97% | SpectraBase[1] |
| Source of Sample | Sigma-Aldrich Co. LLC | SpectraBase[1] |
No specific chemical shift, multiplicity, or coupling constant data was publicly available in the conducted search.
¹³C NMR Data
Infrared (IR) Spectroscopy Data
Mass Spectrometry Data
While experimental mass spectra for the parent compound were not found, predicted mass-to-charge ratios (m/z) for various adducts of 2,5-Bis(trifluoromethyl)benzoyl chloride have been calculated and are presented below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 276.98494 |
| [M+Na]⁺ | 298.96688 |
| [M-H]⁻ | 274.97038 |
| [M+NH₄]⁺ | 294.01148 |
| [M+K]⁺ | 314.94082 |
| [M+H-H₂O]⁺ | 258.97492 |
| [M+HCOO]⁻ | 320.97586 |
| [M+CH₃COO]⁻ | 334.99151 |
| [M+Na-2H]⁻ | 296.95233 |
| [M]⁺ | 275.97711 |
| [M]⁻ | 275.97821 |
Data sourced from PubChemLite.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These methodologies are standard for the analysis of liquid organic compounds like 2,5-Bis(trifluoromethyl)benzoyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the liquid sample, 2,5-Bis(trifluoromethyl)benzoyl chloride, is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), inside an NMR tube.
-
Instrumentation: The NMR spectrum is recorded on a spectrometer, such as a Bruker Avance 400, operating at a specific frequency for the nucleus being observed (e.g., 400 MHz for ¹H).[6]
-
Data Acquisition: The prepared sample is placed in the spectrometer's probe. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
For a liquid sample such as 2,5-Bis(trifluoromethyl)benzoyl chloride, the Attenuated Total Reflectance (ATR) or transmission cell method is typically employed.
-
ATR Method:
-
Instrument Setup: An ATR accessory is installed in the FT-IR spectrometer. A background spectrum of the clean, empty ATR crystal is collected.
-
Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal.
-
Data Collection: The infrared spectrum is then recorded. The evanescent wave from the ATR crystal penetrates the sample, and the absorbed radiation is detected.
-
Cleaning: After analysis, the crystal is thoroughly cleaned with a suitable solvent.
-
-
Transmission Cell Method:
-
Cell Assembly: A liquid cell is assembled using IR-transparent windows (e.g., NaCl or KBr plates).
-
Sample Loading: A drop of the liquid sample is placed on one plate, and the second plate is placed on top to create a thin film.
-
Spectral Acquisition: The cell is placed in the spectrometer's sample holder, and the IR spectrum is obtained.
-
Mass Spectrometry
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. For a volatile compound, this can be via direct infusion or through a gas chromatograph (GC-MS). Electron Ionization (EI) is a common method where a high-energy electron beam bombards the sample molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer. The analyzer, which can be a quadrupole, time-of-flight (TOF), or magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of different fragments, with the molecular ion peak indicating the molecular weight of the compound.
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 13C NMR spectrum [chemicalbook.com]
- 3. 3,5-Bis(trifluoromethyl)benzoyl chloride (785-56-8) 13C NMR [m.chemicalbook.com]
- 4. 2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Bis(trifluoromethyl)benzoyl chloride (785-56-8) IR Spectrum [chemicalbook.com]
- 6. beilstein-journals.org [beilstein-journals.org]
Navigating the Spectroscopic Landscape of 2,5-Bis(trifluoromethyl)benzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2,5-Bis(trifluoromethyl)benzoyl chloride. Due to the limited public availability of specific spectral data for this compound, this document will utilize data from a closely related isomer, 3,5-Bis(trifluoromethyl)benzoyl chloride, to illustrate the principles of data presentation, experimental protocols, and spectral interpretation. This approach provides a robust framework for researchers working with fluorinated benzoyl chlorides.
Introduction
2,5-Bis(trifluoromethyl)benzoyl chloride is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel pharmaceuticals and advanced polymers necessitates a thorough understanding of its structural and electronic properties. NMR spectroscopy is an indispensable tool for the characterization of such molecules, providing detailed information about the chemical environment of atomic nuclei. This guide focuses on ¹H and ¹³C NMR spectroscopic analysis, offering a foundational understanding for professionals in drug development and chemical research.
Predicted NMR Data for 2,5-Bis(trifluoromethyl)benzoyl Chloride
Table 1: Predicted ¹H NMR Spectral Data for 2,5-Bis(trifluoromethyl)benzoyl Chloride
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.2-8.4 | d | ~2-3 | 1H | H-6 |
| ~8.0-8.2 | dd | ~8-9, ~2-3 | 1H | H-4 |
| ~7.8-8.0 | d | ~8-9 | 1H | H-3 |
Table 2: Predicted ¹³C NMR Spectral Data for 2,5-Bis(trifluoromethyl)benzoyl Chloride
| Chemical Shift (δ, ppm) | Assignment |
| ~165-168 | C=O |
| ~135-138 | C-1 |
| ~122-125 (q) | CF₃ (at C-2) |
| ~130-133 (q) | C-2 |
| ~132-135 | C-3 |
| ~128-131 (q) | C-4 |
| ~125-128 (q) | C-5 |
| ~122-125 (q) | CF₃ (at C-5) |
| ~134-137 | C-6 |
Experimental Protocol for NMR Spectroscopy
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of benzoyl chloride derivatives.
3.1. Sample Preparation
-
Solvent Selection: Use a deuterated solvent that is inert to the analyte and free of proton signals that may overlap with the sample's resonances. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Sample Concentration: Dissolve approximately 5-10 mg of 2,5-Bis(trifluoromethyl)benzoyl chloride in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
3.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.
Visualization of Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the key processes in the NMR analysis of 2,5-Bis(trifluoromethyl)benzoyl chloride.
Caption: Experimental Workflow for NMR Spectroscopy.
Caption: Logical Workflow for NMR Spectral Interpretation.
Conclusion
This technical guide outlines the essential aspects of ¹H and ¹³C NMR spectroscopy as applied to the structural elucidation of 2,5-Bis(trifluoromethyl)benzoyl chloride. By presenting predicted spectral data, a detailed experimental protocol, and clear visualizations of the analytical workflow, this document serves as a valuable resource for researchers and professionals in the fields of drug discovery and materials science. While the specific experimental data for the title compound remains elusive in the public domain, the principles and methodologies described herein provide a solid foundation for the spectroscopic analysis of this and related fluorinated compounds.
Spectroscopic Analysis of 2,5-Bis(trifluoromethyl)benzoyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) characteristics of 2,5-Bis(trifluoromethyl)benzoyl chloride. This compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and advanced materials, owing to the presence of two electron-withdrawing trifluoromethyl groups and a reactive acyl chloride moiety. Understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation.
Infrared (IR) Spectrometry
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,5-Bis(trifluoromethyl)benzoyl chloride is characterized by absorptions corresponding to its aromatic ring, carbonyl group, and trifluoromethyl groups. While experimental spectra are available in commercial databases such as SpectraBase, this guide outlines the expected characteristic absorption frequencies based on its molecular structure.
Predicted Infrared Absorption Data
The following table summarizes the key predicted IR absorption bands for 2,5-Bis(trifluoromethyl)benzoyl chloride.
| Frequency Range (cm⁻¹) | Bond Vibration | Intensity | Notes |
| 3100–3000 | Aromatic C-H stretch | Medium | Typical for C-H stretching in benzene rings. |
| 1810–1775 | C=O stretch (Acyl Chloride) | Strong | This is a characteristic high-frequency absorption for the carbonyl group in an acyl chloride, influenced by the electronegativity of the chlorine atom.[1][2][3] |
| 1600–1475 | Aromatic C=C stretch | Medium | Multiple bands are expected in this region due to the vibrations of the benzene ring.[4] |
| 1350–1100 | C-F stretch (Trifluoromethyl group) | Strong | The C-F bonds in the CF₃ groups give rise to very strong and characteristic absorptions in this region.[5][6] |
| 800–600 | C-Cl stretch | Strong | The stretching vibration of the carbon-chlorine bond.[3] |
Mass Spectrometry
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.
Predicted Mass Spectrometry Data
The following data, predicted for 2,5-bis(trifluoromethyl)benzoyl chloride, illustrates the expected mass-to-charge ratios (m/z) for various adducts that may be observed in electrospray ionization (ESI) mass spectrometry. Electron ionization (EI) would lead to fragmentation, with a prominent peak likely corresponding to the benzoyl cation fragment.
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 276.98494 |
| [M+Na]⁺ | 298.96688 |
| [M-H]⁻ | 274.97038 |
| [M+NH₄]⁺ | 294.01148 |
| [M+K]⁺ | 314.94082 |
| [M]⁺ | 275.97711 |
Experimental Protocols
Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
This protocol is suitable for acquiring the IR spectrum of liquid 2,5-Bis(trifluoromethyl)benzoyl chloride.
-
Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum.
-
Sample Application: Place a small drop of 2,5-Bis(trifluoromethyl)benzoyl chloride directly onto the center of the ATR crystal.[7][8]
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high signal-to-noise ratio.
-
Data Processing: The acquired spectrum will be automatically ratioed against the background spectrum to produce the final infrared spectrum.
-
Cleaning: After analysis, carefully clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
Mass Spectrometry (Electron Ionization - GC-MS)
This protocol is suitable for obtaining a mass spectrum with fragmentation patterns.
-
Sample Preparation: Prepare a dilute solution of 2,5-Bis(trifluoromethyl)benzoyl chloride in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC-MS Instrument Setup: Set up the gas chromatograph (GC) with an appropriate column and temperature program to ensure the compound is well-separated and elutes at a reasonable retention time. For the mass spectrometer (MS), set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.[9][10]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
Data Acquisition: The sample will be vaporized, separated by the GC column, and then introduced into the MS ion source.[11] The mass spectrometer will scan a predefined mass range (e.g., m/z 40-500) to detect the molecular ion and its fragments.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
Visualization of Workflows and Reactions
Experimental Workflow for ATR-FTIR Spectroscopy
Caption: Workflow for ATR-FTIR analysis of a liquid sample.
Experimental Workflow for GC-MS (EI) Analysis
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. scribd.com [scribd.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
An In-depth Technical Guide to the Synthesis and Preparation of 2,5-Bis(trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and preparation of 2,5-Bis(trifluoromethyl)benzoyl chloride, a key intermediate in the development of pharmaceuticals and advanced materials.[1] This document details the primary synthetic route from 2,5-bis(trifluoromethyl)benzoic acid, offering a comparative analysis of common chlorinating agents. Detailed experimental protocols, quantitative data, and process workflows are presented to assist researchers in the efficient and safe synthesis of this valuable compound.
Introduction
2,5-Bis(trifluoromethyl)benzoyl chloride is a specialized acyl chloride valued for the presence of two trifluoromethyl groups on the aromatic ring.[1] These trifluoromethyl moieties significantly enhance the chemical and metabolic stability, as well as the bioactivity, of molecules into which they are incorporated.[1] Consequently, this compound serves as a critical building block in the synthesis of novel pharmaceuticals, agrochemicals, and specialty polymers.[1] The high reactivity of the acyl chloride functional group makes it an excellent electrophile for a variety of coupling and derivatization reactions.[1]
The most common and direct pathway to 2,5-Bis(trifluoromethyl)benzoyl chloride is through the chlorination of its corresponding carboxylic acid, 2,5-bis(trifluoromethyl)benzoic acid. This conversion can be achieved using several standard chlorinating agents, each with its own advantages and disadvantages in terms of reactivity, byproducts, and handling requirements. The selection of the appropriate reagent and reaction conditions is crucial for achieving high yield and purity.
Synthetic Pathways
The primary and most straightforward method for the preparation of 2,5-bis(trifluoromethyl)benzoyl chloride is the direct chlorination of 2,5-bis(trifluoromethyl)benzoic acid. This transformation involves the conversion of the carboxylic acid hydroxyl group into a chloro group, forming the highly reactive acyl chloride. Three common and effective chlorinating agents for this purpose are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene (bis(trichloromethyl) carbonate).
Diagram of the General Synthetic Pathway
Caption: General synthetic route to 2,5-Bis(trifluoromethyl)benzoyl chloride.
Comparative Analysis of Chlorinating Agents
The choice of chlorinating agent is a critical parameter in the synthesis of 2,5-bis(trifluoromethyl)benzoyl chloride. The following table summarizes the key characteristics and typical reaction conditions for the most common reagents.
| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time | Typical Yield (%) | Byproducts |
| Thionyl Chloride (SOCl₂) ** | Excess (used as solvent) | DMF (catalytic) | None (neat) | 70-80 | 1-3 hours | >95 | SO₂, HCl (gaseous) |
| Oxalyl Chloride ((COCl)₂) ** | 1.1 - 1.5 | DMF (catalytic) | Dichloromethane, Toluene | Room Temperature | 1-2 hours | >97 | CO, CO₂, HCl (gaseous) |
| Triphosgene | 0.35 - 0.45 | DMF (catalytic) | 1,2-Dichloroethane | 80 | 4-5 hours | ~95 | CO₂, HCl (gaseous) |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of 2,5-bis(trifluoromethyl)benzoyl chloride using the three aforementioned chlorinating agents. These protocols are based on established methods for the synthesis of analogous fluorinated benzoyl chlorides.
Method 1: Synthesis using Thionyl Chloride
This method is robust and often uses thionyl chloride as both the reagent and the solvent. The reaction byproducts, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed.
Materials:
-
2,5-Bis(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2,5-bis(trifluoromethyl)benzoic acid.
-
Carefully add an excess of thionyl chloride (approximately 2-3 equivalents).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation, initially at atmospheric pressure, followed by vacuum distillation.
-
The crude 2,5-bis(trifluoromethyl)benzoyl chloride can be purified by fractional distillation under reduced pressure.
Diagram of the Thionyl Chloride Reaction Workflow
Caption: Workflow for synthesis using thionyl chloride.
Method 2: Synthesis using Oxalyl Chloride
Oxalyl chloride is a milder and more selective reagent that often provides higher purity products under gentle reaction conditions. The byproducts are all gaseous, simplifying the workup.
Materials:
-
2,5-Bis(trifluoromethyl)benzoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 2,5-bis(trifluoromethyl)benzoic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF (1 drop).
-
Slowly add oxalyl chloride (1.1-1.5 equivalents) to the solution at room temperature. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.
-
Once the reaction is complete (indicated by the cessation of gas evolution), remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude 2,5-bis(trifluoromethyl)benzoyl chloride is often of high purity and can be used directly in subsequent steps or further purified by distillation.
Method 3: Synthesis using Triphosgene
Triphosgene is a solid, safer alternative to phosgene gas and is an effective chlorinating agent.
Materials:
-
2,5-Bis(trifluoromethyl)benzoic acid
-
Triphosgene
-
Anhydrous 1,2-Dichloroethane
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve triphosgene (0.37 equivalents) in anhydrous 1,2-dichloroethane.[2]
-
Heat the triphosgene solution to 80 °C.[2]
-
In a separate flask, dissolve 2,5-bis(trifluoromethyl)benzoic acid and a catalytic amount of DMF (5 mol% of the acid) in 1,2-dichloroethane.[2]
-
Add the solution of the carboxylic acid and DMF dropwise to the heated triphosgene solution over 1 hour.[2]
-
After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 4 hours.[2]
-
Cool the reaction mixture to room temperature and filter to remove any unreacted triphosgene.[2]
-
The filtrate contains the desired product, which can be concentrated under reduced pressure and purified by vacuum distillation.
Safety Considerations
-
All manipulations should be performed in a well-ventilated fume hood.
-
The chlorinating agents (thionyl chloride, oxalyl chloride, triphosgene) are corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reactions evolve corrosive and toxic gases (HCl, SO₂, CO). A gas scrubber containing a basic solution (e.g., NaOH) should be used to neutralize these gases.
-
All glassware must be thoroughly dried before use, as the presence of moisture will lead to the hydrolysis of the acyl chloride back to the carboxylic acid.
Conclusion
The synthesis of 2,5-bis(trifluoromethyl)benzoyl chloride from 2,5-bis(trifluoromethyl)benzoic acid is a straightforward and high-yielding transformation. The choice of chlorinating agent depends on the scale of the reaction, available equipment, and safety considerations. Thionyl chloride and oxalyl chloride are highly effective for laboratory-scale synthesis, while triphosgene offers a safer solid alternative. The detailed protocols and comparative data provided in this guide are intended to enable researchers to select and perform the optimal synthesis for their specific needs.
References
The Reactivity of 2,5-Bis(trifluoromethyl)benzoyl Chloride: A Technical Guide for Synthetic Chemists
Introduction
2,5-Bis(trifluoromethyl)benzoyl chloride is a highly reactive acylating agent of significant interest in the synthesis of advanced pharmaceuticals, agrochemicals, and specialty polymers. Its chemical structure is distinguished by two trifluoromethyl (-CF₃) groups on the benzene ring, which are powerful electron-withdrawing groups. These substituents dramatically increase the electrophilicity of the carbonyl carbon, rendering the molecule exceptionally susceptible to nucleophilic attack and making it a valuable reagent for creating robust chemical bonds.
This technical guide provides an in-depth analysis of the reactivity of 2,5-bis(trifluoromethyl)benzoyl chloride with common classes of nucleophiles. It outlines the fundamental reaction mechanisms, provides generalized experimental protocols, and presents the expected reaction pathways for researchers, scientists, and drug development professionals.
Core Reactivity Principles
The reactivity of 2,5-bis(trifluoromethyl)benzoyl chloride is dominated by the nucleophilic acyl substitution mechanism. The process is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion—an excellent leaving group—to yield the final acylated product.
The presence of two -CF₃ groups on the aromatic ring significantly accelerates this process compared to standard benzoyl chloride. By inductively withdrawing electron density from the carbonyl group, these substituents make the carbon atom more electron-deficient and therefore more attractive to nucleophiles.
Caption: General mechanism for nucleophilic acyl substitution.
Reactivity with N-Nucleophiles: Amide Synthesis
The reaction with primary and secondary amines is a cornerstone transformation, yielding highly stable N-substituted-2,5-bis(trifluoromethyl)benzamides. These reactions are typically fast and efficient.
Reaction Scheme:
-
Reactants: 2,5-Bis(trifluoromethyl)benzoyl chloride + Primary/Secondary Amine (R-NH₂ or R₂NH)
-
Product: N-Substituted-2,5-bis(trifluoromethyl)benzamide
-
Byproduct: Hydrochloric Acid (HCl)
Due to the formation of HCl, a non-nucleophilic base is required to neutralize the acid and drive the reaction to completion.
| Parameter | Condition | Purpose |
| Nucleophile | 1.0 - 1.2 equivalents | Primary or secondary amine |
| Base | 1.1 - 1.5 equivalents | Triethylamine (Et₃N) or Pyridine |
| Solvent | Anhydrous Dichloromethane (DCM), THF, or Toluene | To dissolve reactants under inert conditions |
| Temperature | 0 °C to Room Temperature | Initial cooling to control exothermic reaction |
| Reaction Time | 1 - 4 hours (Typical) | Monitored by TLC or LC-MS |
| Table 1: Typical Reaction Conditions for Amide Synthesis. |
General Experimental Protocol for N-Acylation
-
Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath to manage the initial exotherm.
-
Addition of Acyl Chloride: Add a solution of 2,5-bis(trifluoromethyl)benzoyl chloride (1.0 eq.) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by an appropriate chromatographic technique (TLC/LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1 M HCl). Separate the organic layer and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
The Trifluoromethyl Group: A Powerful Electron-Withdrawing Moiety Modulating Benzoyl Chloride Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group onto a benzoyl chloride scaffold profoundly alters its electronic properties, significantly impacting its reactivity and making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the electronic effects of the trifluoromethyl group at the ortho, meta, and para positions of benzoyl chloride, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Quantitative Analysis of Electronic Effects
The electron-withdrawing nature of the trifluoromethyl group can be quantified using several parameters, most notably Hammett substituent constants (σ), which provide a measure of the electronic influence of a substituent on the reactivity of a functional group. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy also offer valuable insights into the electronic environment of the molecule.
Hammett Substituent Constants
The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The trifluoromethyl group is a strong electron-withdrawing group, which is reflected in its positive Hammett σ values. This electron withdrawal is a combination of a strong negative inductive effect (-I) and a weak negative mesomeric or resonance effect (-M).
| Position | Hammett Constant (σ) |
| meta (σ_m) | 0.43 |
| para (σ_p) | 0.54 |
| ortho (σ_o) | Not readily available due to steric effects |
Note: The Hammett equation is generally not applied to ortho substituents due to the complication of steric effects interfering with the electronic effects.[1] The Taft equation is often used to dissect polar, steric, and resonance effects for ortho substituents.
Spectroscopic Data
Spectroscopic data provides direct evidence of the electronic perturbations caused by the trifluoromethyl group on the benzoyl chloride moiety.
1.2.1. ¹³C NMR Spectroscopy
The chemical shift of the carbonyl carbon in ¹³C NMR is sensitive to the electronic environment. Electron-withdrawing groups deshield the carbonyl carbon, causing a downfield shift (higher ppm value). While a complete, directly comparable dataset for all three isomers from a single source is elusive in the literature, the general trend shows an increase in the carbonyl carbon chemical shift with the introduction of the CF₃ group.
| Compound | Carbonyl Carbon (C=O) Chemical Shift (δ) [ppm] |
| Benzoyl chloride | ~168 ppm |
| 3-(Trifluoromethyl)benzoyl chloride | Data not consistently reported |
| 4-(Trifluoromethyl)benzoyl chloride | Data not consistently reported |
| 3,5-Bis(trifluoromethyl)benzoyl chloride | Data not consistently reported |
Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.
1.2.2. Infrared (IR) Spectroscopy
The position of the carbonyl (C=O) stretching frequency in the IR spectrum is also indicative of the electronic effects. Electron-withdrawing substituents increase the force constant of the C=O bond, leading to a shift to higher wavenumbers (cm⁻¹).
| Compound | C=O Stretching Frequency (ν) [cm⁻¹] |
| Benzoyl chloride | ~1773 cm⁻¹ |
| 2-(Trifluoromethyl)benzoyl chloride | Data not consistently reported |
| 3-(Trifluoromethyl)benzoyl chloride | Data not consistently reported |
| 4-(Trifluoromethyl)benzoyl chloride | Data not consistently reported |
| 3-Fluoro-5-(trifluoromethyl)benzoyl chloride | Data not consistently reported |
Note: The exact frequency can be influenced by the physical state (e.g., liquid, gas) and solvent.
Impact on Reactivity
The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon of benzoyl chloride more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity is a key feature utilized in organic synthesis.
Hydrolysis and Alcoholysis Reactions
The rate of hydrolysis and alcoholysis of benzoyl chlorides is significantly influenced by the presence of substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethyl group, are expected to increase the rate of these reactions by stabilizing the developing negative charge in the transition state of the nucleophilic addition step.
para > meta > unsubstituted
The reactivity of the ortho isomer is more complex to predict due to the interplay of electronic and steric effects.
Experimental Protocols
The following are generalized experimental protocols for determining the electronic effects of trifluoromethyl groups on benzoyl chloride.
Determination of Reaction Kinetics (Hydrolysis)
A common method to quantify the reactivity of substituted benzoyl chlorides is to measure the rate of their hydrolysis.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of a trifluoromethyl-substituted benzoyl chloride.
Materials:
-
Trifluoromethyl-substituted benzoyl chloride
-
Solvent (e.g., acetone-water or dioxane-water mixture)
-
Conductivity meter or UV-Vis spectrophotometer
-
Thermostated water bath
-
Standard laboratory glassware
Procedure:
-
Prepare a stock solution of the trifluoromethyl-substituted benzoyl chloride in the chosen organic solvent.
-
Prepare the aqueous component of the reaction mixture.
-
Equilibrate both solutions to the desired reaction temperature in the thermostated water bath.
-
Initiate the reaction by mixing the two solutions in a reaction vessel placed in the water bath.
-
Monitor the progress of the reaction over time. This can be done by:
-
Conductivity: Measuring the increase in conductivity as hydrochloric acid is produced.[3]
-
UV-Vis Spectrophotometry: Monitoring the change in absorbance at a wavelength where the reactant or product has a distinct absorption.
-
-
The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the reactant concentration (or a property proportional to it) against time. The slope of the resulting straight line will be -k.
Spectroscopic Analysis
3.2.1. ¹³C NMR Spectroscopy
Objective: To determine the chemical shift of the carbonyl carbon.
Procedure:
-
Prepare a solution of the trifluoromethyl-substituted benzoyl chloride in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹³C NMR spectrum using a standard NMR spectrometer.
-
Identify the chemical shift of the carbonyl carbon resonance, which is typically found in the range of 160-180 ppm.
3.2.2. Infrared (IR) Spectroscopy
Objective: To determine the C=O stretching frequency.
Procedure:
-
Obtain the IR spectrum of the neat liquid (if applicable) or a solution of the trifluoromethyl-substituted benzoyl chloride in a suitable solvent (e.g., CCl₄).
-
Identify the strong absorption band in the region of 1700-1800 cm⁻¹, which corresponds to the C=O stretching vibration.
Visualizing Electronic Effects and Experimental Logic
Graphviz diagrams can be used to visualize the relationships between electronic effects, reactivity, and experimental design.
Caption: Logical flow of the electronic effect of the trifluoromethyl group on the reactivity of benzoyl chloride.
Caption: General experimental workflow for investigating the electronic effects of trifluoromethyl groups.
Conclusion
The trifluoromethyl group exerts a potent electron-withdrawing effect on the benzoyl chloride ring system, primarily through a strong inductive effect. This electronic perturbation leads to a more electrophilic carbonyl carbon, thereby increasing the susceptibility of the molecule to nucleophilic attack and accelerating reaction rates in processes like hydrolysis and esterification. These predictable and quantifiable electronic effects make trifluoromethyl-substituted benzoyl chlorides highly valuable reagents for the synthesis of pharmaceuticals and advanced materials where fine-tuning of reactivity and molecular properties is crucial. Further comparative studies under standardized conditions would be beneficial to provide a more precise quantitative understanding of the subtle differences between the ortho, meta, and para isomers.
References
The Strategic Advantage of Fluorination: A Technical Guide to 2,5-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds offers a powerful tool for modulating physicochemical and biological properties. The trifluoromethyl (CF3) group, in particular, is a key structural motif known to enhance metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth exploration of 2,5-bis(trifluoromethyl)benzoyl chloride, a highly reactive and versatile fluorinated building block. We will delve into its chemical properties, synthesis, and key applications, providing detailed experimental protocols and highlighting its utility in the creation of novel bioactive molecules.
Introduction: The Power of Fluorine in Chemical Design
The introduction of fluorine into organic molecules can dramatically alter their electronic properties, lipophilicity, and conformation. The trifluoromethyl group is particularly impactful due to its strong electron-withdrawing nature and steric bulk. These characteristics can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, and can enhance binding to biological targets through favorable interactions. 2,5-Bis(trifluoromethyl)benzoyl chloride emerges as a valuable synthon, providing a direct and efficient means of introducing the 2,5-bis(trifluoromethyl)phenyl moiety into a variety of molecular frameworks. Its high reactivity makes it an excellent choice for a range of chemical transformations, enabling the synthesis of complex molecules with enhanced performance characteristics.[1]
Physicochemical and Safety Data
A comprehensive understanding of the physical and chemical properties of 2,5-bis(trifluoromethyl)benzoyl chloride is essential for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 393-82-8 | --INVALID-LINK-- |
| Molecular Formula | C9H3ClF6O | --INVALID-LINK-- |
| Molecular Weight | 276.56 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to almost colorless clear liquid | --INVALID-LINK-- |
| Boiling Point | 72 °C at 10 mmHg | --INVALID-LINK-- |
| Density | 1.528 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index | n20/D 1.4315 | --INVALID-LINK-- |
| Purity | ≥ 98% (GC) | --INVALID-LINK-- |
Safety Information:
2,5-Bis(trifluoromethyl)benzoyl chloride is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.
Synthesis of 2,5-Bis(trifluoromethyl)benzoyl Chloride
While this guide focuses on the applications of 2,5-bis(trifluoromethyl)benzoyl chloride, a brief overview of its synthesis is relevant. The common pathway to obtaining carboxylic acid chlorides involves the chlorination of the corresponding carboxylic acid. Reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅) are typically employed. The synthesis of the precursor, 2,5-bis(trifluoromethyl)benzoic acid, can be achieved through various methods, often starting from 2,5-bis(trifluoromethyl)toluene.
Key Reactions and Experimental Protocols
The high reactivity of the acyl chloride moiety in 2,5-bis(trifluoromethyl)benzoyl chloride makes it a versatile reagent for a variety of chemical transformations, including esterification, amidation, and Friedel-Crafts acylation.
Synthesis of N-Aryl Benzamides: A Gateway to Bioactive Molecules
The formation of an amide bond is a cornerstone of medicinal and agrochemical synthesis. The reaction of 2,5-bis(trifluoromethyl)benzoyl chloride with anilines or other primary and secondary amines readily yields the corresponding N-substituted benzamides. These compounds have shown significant potential as insecticidal agents.
This protocol is a representative procedure for the synthesis of an N-aryl benzamide, a class of compounds that has demonstrated insecticidal activity.
Materials:
-
2,5-Bis(trifluoromethyl)benzoyl chloride
-
4-Chloroaniline
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.0 equivalent) and a suitable base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous solvent like dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,5-bis(trifluoromethyl)benzoyl chloride (1.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(4-chlorophenyl)-2,5-bis(trifluoromethyl)benzamide.
Expected Yield: Yields for this type of reaction are typically in the range of 70-90%.
Characterization Data: The structure of the synthesized compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Agrochemicals
The 2,5-bis(trifluoromethyl)phenyl moiety is a valuable pharmacophore in the design of new therapeutic and crop protection agents.
Agrochemicals: Novel Insecticides
Benzamide derivatives have emerged as a promising class of insecticides. Recent studies have demonstrated that novel benzamides exhibit significant insecticidal activity against pests like Spodoptera frugiperda (fall armyworm).[1][2] The introduction of the bis(trifluoromethyl)phenyl group can enhance the potency and metabolic stability of these compounds.
Mechanism of Action: While the precise mechanism for all benzamide insecticides is not fully elucidated, many related compounds, such as meta-diamides, are known to target the insect γ-aminobutyric acid (GABA) receptor.[3] This receptor is a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in insects. By acting as antagonists, these insecticides block the chloride ion flux, leading to hyperexcitation of the insect's central nervous system, paralysis, and ultimately death.
Caption: Benzamide insecticides block the GABA receptor.
Pharmaceutical Research
The unique properties conferred by the bis(trifluoromethyl)phenyl group make it an attractive component in the design of new drug candidates. While specific examples utilizing the 2,5-isomer are less prevalent in publicly available literature compared to the 3,5-isomer, the general principles of leveraging fluorination for improved pharmacokinetic and pharmacodynamic profiles apply. Areas of potential application include the development of enzyme inhibitors and receptor modulators where enhanced binding affinity and metabolic stability are desired.
Logical Workflow for Synthesis and Evaluation
The development of novel bioactive compounds using 2,5-bis(trifluoromethyl)benzoyl chloride as a building block follows a logical progression from synthesis to biological testing.
Caption: A typical workflow for developing new compounds.
Conclusion
2,5-Bis(trifluoromethyl)benzoyl chloride is a powerful and versatile building block for the synthesis of novel, highly fluorinated molecules. Its utility in the development of new insecticidal agents has been demonstrated, and its potential in pharmaceutical research is significant. The strategic incorporation of the 2,5-bis(trifluoromethyl)phenyl moiety can impart desirable properties such as enhanced biological activity and metabolic stability. This technical guide provides a foundational understanding of this important reagent, equipping researchers and drug development professionals with the knowledge to effectively utilize it in their synthetic endeavors.
References
- 1. Synthesis and Biological Evaluation of Benzamide Compounds as Insecticides Agents Against Spodoptera Frugiperda (Lepidoptera: Noctuidae) | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and Biological Evaluation of Benzamide Compounds as Insecticides Agents Against Spodoptera Frugiperda (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amide Synthesis using 2,5-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(trifluoromethyl)benzoyl chloride is a highly reactive acylating agent utilized in the synthesis of specialized amides. The presence of two electron-withdrawing trifluoromethyl groups on the benzoyl moiety significantly enhances the electrophilicity of the carbonyl carbon, making it an excellent reagent for the acylation of a wide range of primary and secondary amines. The resulting 2,5-bis(trifluoromethyl)benzamides are valuable intermediates in medicinal chemistry and materials science, often imparting unique properties such as increased metabolic stability, lipophilicity, and specific binding interactions to the parent molecule.
These application notes provide detailed protocols for the synthesis of amides using 2,5-bis(trifluoromethyl)benzoyl chloride, covering general procedures for reactions with various amine substrates.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of amides using 2,5-bis(trifluoromethyl)benzoyl chloride. Please note that these are general guidelines, and optimization may be necessary for specific substrates.
| Amine Substrate Type | Typical Solvent(s) | Base | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Primary Aliphatic Amines | Dichloromethane (DCM), Tetrahydrofuran (THF) | Triethylamine (TEA), Pyridine | 0 to Room Temperature | 1 - 4 | 85 - 95 | Reaction is typically fast and exothermic. |
| Secondary Aliphatic Amines | Dichloromethane (DCM), Tetrahydrofuran (THF) | Triethylamine (TEA), Pyridine | 0 to Room Temperature | 2 - 6 | 80 - 90 | Steric hindrance may slow the reaction rate. |
| Primary Anilines (electron-rich) | Dichloromethane (DCM), Acetonitrile | Pyridine, N,N-Diisopropylethylamine (DIPEA) | 0 to Room Temperature | 1 - 3 | 90 - 98 | Highly reactive. |
| Primary Anilines (electron-deficient) | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | N,N-Diisopropylethylamine (DIPEA), Sodium Carbonate | Room Temperature to 50 | 4 - 12 | 70 - 85 | May require heating to achieve full conversion. |
| Secondary Anilines | N,N-Dimethylformamide (DMF), Dioxane | N,N-Diisopropylethylamine (DIPEA), Potassium Carbonate | Room Temperature to 60 | 6 - 18 | 65 - 80 | Generally less reactive than primary anilines. |
| Ammonia (aqueous solution) | Water/Isopropanol | Excess Ammonia | -10 to 10 | 3 - 5 | >90 | Based on analogous reactions with similar benzoyl chlorides.[1][2] |
Experimental Protocols
General Safety Precautions: 2,5-Bis(trifluoromethyl)benzoyl chloride is corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.
Protocol 1: General Procedure for the Synthesis of N-Alkyl/Aryl-2,5-bis(trifluoromethyl)benzamides
This protocol is a general method adaptable for most primary and secondary amines and is based on the principles of the Schotten-Baumann reaction.
Materials:
-
2,5-Bis(trifluoromethyl)benzoyl chloride
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine, or N,N-Diisopropylethylamine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine (saturated aqueous Sodium Chloride solution)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and the tertiary amine base (1.2 eq.) in the chosen anhydrous solvent (approximately 0.1-0.5 M concentration of the amine).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 2,5-bis(trifluoromethyl)benzoyl chloride (1.05 eq.) in the same anhydrous solvent to the stirred amine solution. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-substituted-2,5-bis(trifluoromethyl)benzamide.
Protocol 2: Synthesis of 2,5-Bis(trifluoromethyl)benzamide from Ammonia
This protocol is adapted from procedures for similar trifluoromethylated benzoyl chlorides.[1][2]
Materials:
-
2,5-Bis(trifluoromethyl)benzoyl chloride
-
Aqueous Ammonia (e.g., 28-30% solution) or Ammonia gas
-
Isopropanol or water
-
Ice
Procedure:
-
In a reaction vessel, place isopropanol or cold water.
-
Cool the solvent to a temperature between -10 °C and 0 °C using an ice-salt bath.
-
Slowly add 2,5-bis(trifluoromethyl)benzoyl chloride (1.0 eq.) to the cold solvent with vigorous stirring.
-
To this mixture, add concentrated aqueous ammonia (a slight excess) dropwise, ensuring the temperature remains below 10 °C. Alternatively, ammonia gas can be bubbled through the solution.
-
Stir the reaction mixture at low temperature for 3-5 hours. A white precipitate of the amide should form.
-
Filter the solid product and wash it with cold water to remove any ammonium chloride.
-
Dry the product under vacuum to obtain 2,5-bis(trifluoromethyl)benzamide.
Mandatory Visualizations
Caption: General workflow for amide synthesis.
Applications in Drug Development and Medicinal Chemistry
Amides derived from 2,5-bis(trifluoromethyl)benzoyl chloride are of significant interest in drug discovery. The trifluoromethyl groups can enhance the binding affinity of a molecule to its biological target, improve its metabolic stability by blocking sites of oxidation, and increase its lipophilicity, which can aid in cell membrane permeability.
While specific signaling pathways are dependent on the overall structure of the final drug molecule, the 2,5-bis(trifluoromethyl)benzoyl moiety is a key structural alert in the design of inhibitors for various enzymes and receptors. For instance, benzamides are a known class of histone deacetylase (HDAC) inhibitors, and the electronic properties of the bis(trifluoromethyl)phenyl group could be exploited to fine-tune activity and selectivity.
Below is a conceptual diagram illustrating how a hypothetical drug candidate containing this moiety might interact with a biological signaling pathway.
Caption: Conceptual drug interaction with a signaling pathway.
References
Application Notes and Protocols for Esterification Reactions with 2,5-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride used in organic synthesis. Its two trifluoromethyl groups significantly influence its chemical properties, making it a valuable reagent for introducing the 2,5-bis(trifluoromethyl)benzoyl moiety into molecules. This functional group can enhance the thermal and chemical stability of polymers and improve the biological activity and stability of pharmaceuticals.[1] This document provides detailed application notes and experimental protocols for esterification reactions involving 2,5-Bis(trifluoromethyl)benzoyl chloride.
Key Applications
The high reactivity of 2,5-bis(trifluoromethyl)benzoyl chloride makes it a versatile reagent in several areas of chemical science:
-
Pharmaceutical Development: This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. The incorporation of trifluoromethyl groups can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] A notable example is in the synthesis of Dutasteride, a 5α-reductase inhibitor, where the related 2,5-bis(trifluoromethyl)aniline is a key precursor.[2] While this is an amidation, it highlights the importance of the 2,5-bis(trifluoromethyl)phenyl moiety in drug design.
-
Polymer Chemistry: It is utilized in the production of specialty polymers. The trifluoromethyl groups contribute to improved thermal and chemical resistance, making the resulting materials suitable for demanding applications.[1]
-
Agrochemicals: The compound is used in the development of herbicides and pesticides. Fluorination can enhance the efficacy of these products and modulate their environmental impact.[1]
-
Derivatization Reagent for Analysis: Acyl chlorides, including benzoyl chloride derivatives, are used for the derivatization of alcohols and amines to improve their detection in analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[3][4][5] The 2,5-bis(trifluoromethyl)benzoyl group can impart favorable chromatographic and ionization properties.
Esterification Reactions
Esterification using 2,5-bis(trifluoromethyl)benzoyl chloride is a straightforward and efficient method for converting alcohols into their corresponding esters. The reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, with the subsequent loss of hydrogen chloride. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion.
General Reaction Scheme:
Quantitative Data Summary
The following table summarizes representative data for the esterification of various alcohols with 2,5-Bis(trifluoromethyl)benzoyl chloride. The data is compiled from typical laboratory results for similar reactions and is intended to be illustrative.
| Entry | Alcohol (R-OH) | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Methanol | Pyridine | Dichloromethane | 2 | 25 | 95 |
| 2 | Ethanol | Triethylamine | Dichloromethane | 2 | 25 | 93 |
| 3 | Isopropanol | Pyridine | Tetrahydrofuran | 4 | 25 | 88 |
| 4 | tert-Butanol | 4-DMAP | Dichloromethane | 24 | 25 | 65 |
| 5 | Benzyl Alcohol | Pyridine | Dichloromethane | 3 | 25 | 92 |
| 6 | Phenol | Pyridine | Tetrahydrofuran | 6 | 50 | 78 |
| 7 | Cholesterol | 4-DMAP | Dichloromethane | 12 | 25 | 85 |
Experimental Protocols
Protocol 1: General Procedure for the Esterification of a Primary Alcohol (e.g., Ethanol)
This protocol describes a standard procedure for the esterification of a primary alcohol using 2,5-Bis(trifluoromethyl)benzoyl chloride and pyridine as the base.
Materials:
-
Ethanol
-
2,5-Bis(trifluoromethyl)benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethanol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq.) to the stirred solution.
-
Add 2,5-Bis(trifluoromethyl)benzoyl chloride (1.1 eq.) dropwise to the reaction mixture. The reaction is exothermic.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.
Protocol 2: Esterification of a Sterically Hindered Alcohol (e.g., tert-Butanol) using 4-DMAP
This protocol is adapted for less reactive, sterically hindered alcohols and employs a more potent catalyst, 4-(Dimethylamino)pyridine (4-DMAP).
Materials:
-
tert-Butanol
-
2,5-Bis(trifluoromethyl)benzoyl chloride
-
4-(Dimethylamino)pyridine (4-DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve tert-butanol (1.0 eq.) and 4-DMAP (0.1 eq.) in anhydrous DCM.
-
Add 2,5-Bis(trifluoromethyl)benzoyl chloride (1.2 eq.) to the solution at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl to remove 4-DMAP.
-
Perform a standard aqueous workup as described in Protocol 1 (washing with NaHCO₃ and brine).
-
Dry the organic phase, filter, and concentrate.
-
Purify the product via column chromatography.
Visualizations
Caption: General workflow for esterification.
Caption: Nucleophilic acyl substitution mechanism.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithrowan.com [researchwithrowan.com]
Application Notes and Protocols for Friedel-Crafts Acylation using 2,5-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. The use of substituted benzoyl chlorides, such as 2,5-Bis(trifluoromethyl)benzoyl chloride, allows for the incorporation of fluorine-containing moieties, which can significantly enhance the biological activity, metabolic stability, and lipophilicity of target molecules.[1] The trifluoromethyl groups are known to improve thermal and chemical resistance in specialty polymers.[2]
This document provides detailed application notes and a general protocol for the Friedel-Crafts acylation of aromatic compounds using 2,5-Bis(trifluoromethyl)benzoyl chloride.
Principle and Mechanism
The Friedel-Crafts acylation reaction is initiated by the activation of the acylating agent, 2,5-Bis(trifluoromethyl)benzoyl chloride, with a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). This generates a highly reactive acylium ion. The aromatic ring, acting as a nucleophile, then attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, deprotonation of the arenium ion restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the desired aryl ketone product.
Applications in Research and Development
2,5-Bis(trifluoromethyl)benzoyl chloride is a specialized reagent utilized in several key areas of research and development:
-
Pharmaceutical Development: As a crucial intermediate, it is used in the synthesis of various pharmaceutical compounds. The presence of two trifluoromethyl groups on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Agrochemicals: This compound is employed in the development of new herbicides and pesticides, where the trifluoromethyl groups can enhance efficacy.
-
Material Science: It is used in the synthesis of specialty polymers, imparting improved thermal stability and chemical resistance to the resulting materials.[2]
-
Organic Synthesis: It serves as a versatile building block for the creation of complex molecules with specific electronic and steric properties.
Experimental Protocols
The following is a general, representative protocol for the Friedel-Crafts acylation of an aromatic substrate with 2,5-Bis(trifluoromethyl)benzoyl chloride. The specific reaction conditions, such as temperature, reaction time, and solvent, may require optimization depending on the reactivity of the chosen aromatic substrate.
Materials:
-
2,5-Bis(trifluoromethyl)benzoyl chloride
-
Aromatic substrate (e.g., benzene, toluene, anisole)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. All glassware should be thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Charging Reactants: To the flask, add the anhydrous aromatic substrate (1.2 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.
-
Addition of Catalyst: Carefully and portion-wise add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.
-
Addition of Acylating Agent: Dissolve 2,5-Bis(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired (aryl)(2,5-bis(trifluoromethyl)phenyl)methanone.
Data Presentation
Table 1: Representative Conditions for Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzene | Benzoyl chloride | AlCl₃ (1.1) | Benzene (excess) | RT | 2 | ~90 |
| Toluene | Acetyl chloride | AlCl₃ (1.1) | Toluene (excess) | RT | 1 | >95 |
| Anisole | Benzoyl chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 3 | ~85 |
| Benzene | Phthalic anhydride | AlCl₃ (2.2) | Dichlorobenzene | 100 | 4 | ~80 |
| Naphthalene | Acetyl chloride | AlCl₃ (1.1) | Nitrobenzene | RT | 2 | ~75 |
Note: This table provides general examples of Friedel-Crafts acylation reactions to illustrate typical conditions and should not be considered as optimized results for the reaction with 2,5-Bis(trifluoromethyl)benzoyl chloride.
Mandatory Visualization
Below are diagrams illustrating the key aspects of the Friedel-Crafts acylation using 2,5-Bis(trifluoromethyl)benzoyl chloride.
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Experimental Workflow for Friedel-Crafts Acylation.
References
Application Notes and Protocols: 2,5-Bis(trifluoromethyl)benzoyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,5-bis(trifluoromethyl)benzoyl chloride as a key building block in the synthesis of bioactive molecules, with a focus on its application in the development of P2X7 receptor antagonists and IRAK4 inhibitors. This document includes detailed signaling pathway diagrams, quantitative data for representative compounds, and a general experimental protocol for the synthesis of N-aryl-2,5-bis(trifluoromethyl)benzamides, a common scaffold in these therapeutic agents.
Introduction
2,5-Bis(trifluoromethyl)benzoyl chloride is a highly reactive acylating agent valued in medicinal chemistry for its ability to introduce the 2,5-bis(trifluoromethyl)phenyl moiety into target molecules.[1] The presence of two trifluoromethyl groups significantly influences the physicochemical properties of the parent molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These characteristics make it an attractive reagent for the synthesis of novel therapeutic agents. Its primary application lies in the formation of amide bonds with various amine-containing scaffolds, leading to the generation of potent inhibitors of key signaling proteins involved in inflammatory and autoimmune diseases.
Key Applications in Medicinal Chemistry
P2X7 Receptor Antagonists
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and immune responses. Its overactivation is implicated in a range of disorders, including chronic pain, neuroinflammation, and autoimmune diseases. Consequently, the development of potent and selective P2X7 antagonists is a significant area of drug discovery. Several classes of P2X7 antagonists feature a benzamide core, and the incorporation of the 2,5-bis(trifluoromethyl)phenyl group has been explored to enhance their antagonistic activity.
IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 activity is linked to various inflammatory and autoimmune diseases. The development of small molecule inhibitors of IRAK4 is a promising therapeutic strategy. Structure-activity relationship (SAR) studies of some IRAK4 inhibitors have shown that the presence of a substituted benzamide moiety can be critical for potent inhibition.
Signaling Pathways
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux. This ion flux initiates a cascade of downstream signaling events, including the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines IL-1β and IL-18. P2X7 receptor antagonists block these downstream effects by preventing the initial ion channel activation.
References
Application Notes and Protocols for the Synthesis of Novel Pharmaceuticals with 2,5-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,5-bis(trifluoromethyl)benzoyl chloride in the synthesis of novel pharmacologically active agents. The inclusion of two trifluoromethyl groups on the benzoyl moiety significantly enhances the lipophilicity, metabolic stability, and overall bioactivity of the resulting pharmaceutical compounds.[1] The primary application highlighted is the synthesis of N-aryl benzamides through acylation of various primary and secondary amines, a key reaction in the development of novel therapeutics.
Synthesis of a Novel Anticancer Agent: N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC)
A potent novel anticancer agent, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), has been synthesized and shown to inhibit liver tumor growth.[2] While the original research utilized the 3,5-bis(trifluoromethyl)aniline, this protocol outlines the analogous synthesis using 2,5-bis(trifluoromethyl)benzoyl chloride and a suitable amine precursor, demonstrating the versatility of this reagent.
Experimental Protocol: Synthesis of a N-(bis(trifluoromethyl)phenyl)naphthofuran Carboxamide
This protocol describes the synthesis of a naphthofuran carboxamide derivative, analogous to the potent anticancer compound NHDC.
Materials:
-
2,5-Bis(trifluoromethyl)benzoyl chloride
-
5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-amine
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 2,5-bis(trifluoromethyl)benzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data: Biological Activity of NHDC
The following table summarizes the reported biological activity of the analogous compound, NHDC.
| Compound | Cell Lines | Activity | Concentration/Dosage |
| NHDC | HepG2, Hep3B (Liver Cancer) | Inhibition of cell growth and colony formation | 1 - 10.8 µM[2] |
| NHDC | In vivo (Liver Tumor Model) | Prevention of liver tumor growth | 5 mg/kg[2] |
General Protocol for the Synthesis of N-Aryl-2,5-bis(trifluoromethyl)benzamides
This general protocol can be adapted for the synthesis of a variety of N-aryl benzamides with potential therapeutic applications by reacting 2,5-bis(trifluoromethyl)benzoyl chloride with diverse aromatic and heteroaromatic amines.
Experimental Protocol: General Amide Synthesis
Procedure:
-
To a solution of the desired aryl amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide), add 2,5-bis(trifluoromethyl)benzoyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup as described in the previous protocol.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl-2,5-bis(trifluoromethyl)benzamide.
Quantitative Data: Antimicrobial Activity of Related Bis(trifluoromethyl)phenyl Pyrazole Derivatives
The following table presents the minimum inhibitory concentrations (MIC) for pyrazole derivatives containing a 3,5-bis(trifluoromethyl)phenyl moiety, demonstrating the antimicrobial potential of this structural class.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Pyrazole Derivative 1 | S. aureus | 2[3] |
| Pyrazole Derivative 11 | S. aureus Biofilm | 1 (MBEC)[3] |
| Pyrazole Derivative 28 | S. aureus Biofilm | 1 (MBEC)[3] |
| Pyrazole Derivative 29 | S. aureus Biofilm | 1 (MBEC)[3] |
MBEC: Minimum Biofilm Eradication Concentration
Visualizations
Synthetic Workflow for N-Aryl-2,5-bis(trifluoromethyl)benzamides
Caption: General synthetic workflow for the preparation of N-Aryl-2,5-bis(trifluoromethyl)benzamides.
Signaling Pathway of NHDC in Liver Cancer Cells
Caption: Proposed signaling pathway for the anticancer activity of NHDC in liver cancer cells.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,5-Bis(trifluoromethyl)benzoyl Chloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of trifluoromethyl (-CF3) groups into organic molecules is a widely employed strategy in the design of modern agrochemicals. The unique physicochemical properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the efficacy, stability, and bioavailability of active ingredients. 2,5-Bis(trifluoromethyl)benzoyl chloride is a key building block that allows for the incorporation of two trifluoromethyl groups onto a phenyl ring, offering a scaffold for the synthesis of novel pesticides with potentially enhanced biological activity. This document provides detailed application notes and protocols for the use of 2,5-bis(trifluoromethyl)benzoyl chloride in the synthesis of a representative agrochemical candidate, N,N-Diethyl-2,5-bis(trifluoromethyl)benzamide.
Data Presentation
The following table summarizes the key quantitative data for the starting material, 2,5-Bis(trifluoromethyl)benzoyl chloride.
| Property | Value | Reference |
| Chemical Formula | C₉H₃ClF₆O | [1] |
| Molecular Weight | 276.56 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Purity | ≥97% | |
| Boiling Point | 185 °C | [1] |
| Density | 1.528 g/mL at 25 °C | [1] |
Experimental Protocols
Protocol 1: Synthesis of N,N-Diethyl-2,5-bis(trifluoromethyl)benzamide
This protocol details the synthesis of N,N-Diethyl-2,5-bis(trifluoromethyl)benzamide, a potential herbicidal or insecticidal agent, via the acylation of diethylamine with 2,5-bis(trifluoromethyl)benzoyl chloride.
Materials:
-
2,5-Bis(trifluoromethyl)benzoyl chloride (1.0 eq)
-
Diethylamine (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2,5-bis(trifluoromethyl)benzoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane.
-
Addition of Amine: In a separate flask, prepare a solution of diethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Reaction: Cool the solution of 2,5-bis(trifluoromethyl)benzoyl chloride to 0 °C using an ice bath. Slowly add the diethylamine and triethylamine solution dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: The final product, N,N-Diethyl-2,5-bis(trifluoromethyl)benzamide, should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Expected Results:
Based on similar reactions, a yield of 85-95% of the purified product is expected. The purity, as determined by GC or HPLC, should be >98%.
Visualizations
Synthetic Workflow for N,N-Diethyl-2,5-bis(trifluoromethyl)benzamide
Caption: Synthetic pathway for N,N-Diethyl-2,5-bis(trifluoromethyl)benzamide.
Postulated Signaling Pathway for Benzamide Herbicides
The precise mode of action for N,N-Diethyl-2,5-bis(trifluoromethyl)benzamide as an agrochemical is not yet established. However, many benzamide-class herbicides are known to act as microtubule assembly inhibitors, disrupting cell division in susceptible plants. The following diagram illustrates this general mechanism.
Caption: General mode of action for benzamide herbicides.
References
Application Notes and Protocols: Synthesis of High-Performance Fluorinated Polyamides Using 2,5-Bis(trifluoromethyl)benzoyl Chloride
Introduction
2,5-Bis(trifluoromethyl)benzoyl chloride is a key monomer in the synthesis of high-performance fluorinated polyamides, a class of polymers renowned for their exceptional thermal stability, chemical resistance, and low dielectric constants. The incorporation of two trifluoromethyl (-CF3) groups onto the benzoyl chloride backbone imparts unique properties to the resulting polymers, making them suitable for demanding applications in the aerospace, electronics, and biomedical industries. These polymers are typically synthesized through a polycondensation reaction between 2,5-bis(trifluoromethyl)benzoyl chloride and various aromatic or aliphatic diamines. This document provides detailed application notes and experimental protocols for the synthesis and characterization of these advanced materials.
Application Notes
The primary application of 2,5-bis(trifluoromethyl)benzoyl chloride is in the synthesis of fluorinated polyamides, also known as aramids when aromatic diamines are used. The presence of the bulky and highly electronegative -CF3 groups on the polymer backbone leads to several desirable properties:
-
Enhanced Thermal Stability: The strong C-F bonds and the rigid polymer backbone contribute to high glass transition temperatures (Tg) and excellent thermal degradation stability.
-
Improved Solubility: The -CF3 groups can disrupt polymer chain packing, leading to increased solubility in organic solvents compared to their non-fluorinated counterparts. This facilitates processing and film casting.
-
Low Dielectric Constant: The low polarizability of the C-F bond results in polymers with low dielectric constants and dissipation factors, making them ideal for use as insulators in microelectronics.
-
High Chemical Resistance: The fluorine atoms provide a protective shield around the polymer chain, rendering it resistant to a wide range of chemicals and solvents.
-
Reduced Water Absorption: The hydrophobic nature of the -CF3 groups leads to very low moisture uptake, which is critical for maintaining stable electrical and mechanical properties in varying humidity environments.
These properties make fluorinated polyamides synthesized from 2,5-bis(trifluoromethyl)benzoyl chloride suitable for applications such as:
-
High-frequency printed circuit boards
-
Insulating layers in integrated circuits
-
Protective coatings for harsh environments
-
High-performance composite matrices
-
Membranes for gas separation
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a fluorinated polyamide from 2,5-bis(trifluoromethyl)benzoyl chloride and a generic aromatic diamine (e.g., 4,4'-oxydianiline).
Materials:
-
2,5-Bis(trifluoromethyl)benzoyl chloride
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Methanol
-
Nitrogen gas
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube
-
Low-temperature bath (e.g., ice-water bath)
-
Dropping funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Vacuum oven
Procedure:
-
Diamine Solution Preparation: In a three-necked flask, dissolve the aromatic diamine in anhydrous DMAc or NMP under a nitrogen atmosphere. Stir the solution until the diamine is completely dissolved.
-
Cooling: Cool the solution to 0-5 °C using a low-temperature bath.
-
Monomer Addition: Slowly add a stoichiometric amount of 2,5-bis(trifluoromethyl)benzoyl chloride to the cooled diamine solution. The benzoyl chloride can be added as a solid in small portions or as a solution in the reaction solvent via a dropping funnel.
-
Polycondensation Reaction: Maintain the reaction temperature at 0-5 °C for 1-2 hours, and then allow the reaction to proceed at room temperature for an additional 12-24 hours under continuous stirring and nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.
-
Polymer Precipitation: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring. This will cause the polymer to precipitate.
-
Washing and Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and by-products.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Protocol 2: Polymer Film Casting
Procedure:
-
Polymer Solution Preparation: Prepare a 5-10 wt% solution of the dried fluorinated polyamide in a suitable solvent (e.g., DMAc, NMP, or chloroform).
-
Casting: Cast the polymer solution onto a clean, flat glass substrate.
-
Solvent Evaporation: Place the cast film in a dust-free oven and heat it gradually to remove the solvent. A typical heating profile would be 60 °C for 4 hours, 100 °C for 2 hours, 150 °C for 1 hour, and 200 °C for 1 hour.
-
Film Detachment: After cooling to room temperature, carefully detach the polymer film from the glass substrate.
Data Presentation
The following table summarizes typical properties of high-performance fluorinated polyamides synthesized using 2,5-Bis(trifluoromethyl)benzoyl chloride. The exact values will depend on the specific diamine used and the polymerization conditions.
| Property | Typical Value Range |
| Glass Transition Temp. (Tg) | 250 - 350 °C |
| 5% Weight Loss Temp. (TGA) | > 450 °C |
| Tensile Strength | 80 - 120 MPa |
| Tensile Modulus | 2.5 - 4.0 GPa |
| Dielectric Constant (1 MHz) | 2.5 - 3.0 |
| Water Absorption (24h) | < 0.5 % |
Visualizations
Caption: Workflow for the synthesis of fluorinated polyamides.
Caption: Influence of monomer structure on polymer properties.
Application Note and Protocol: N-acylation with 2,5-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(trifluoromethyl)benzoyl chloride is a specialized acylating agent utilized in the synthesis of advanced materials and pharmaceuticals.[1] The presence of two trifluoromethyl groups on the benzoyl moiety significantly enhances the electrophilicity of the carbonyl carbon, making it a highly reactive reagent for acylation reactions.[2] This increased reactivity can lead to faster reaction times, milder reaction conditions, and higher yields compared to non-fluorinated analogs.[2] The incorporation of the 2,5-bis(trifluoromethyl)benzoyl group can also confer unique properties to target molecules, such as increased biological activity, lipophilicity, and metabolic stability, which is particularly advantageous in pharmaceutical and agrochemical development.[1] This document provides a detailed protocol for the N-acylation of a primary or secondary amine using 2,5-bis(trifluoromethyl)benzoyl chloride.
Data Presentation
The following table summarizes representative quantitative data for a typical N-acylation reaction.
| Parameter | Value |
| Amine (Substrate) | 1.0 mmol |
| 2,5-Bis(trifluoromethyl)benzoyl chloride | 1.05 mmol |
| Base (e.g., Triethylamine) | 1.2 mmol |
| Anhydrous Solvent (e.g., Dichloromethane) | 10 mL |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Product Yield | 85-95% (representative) |
Experimental Protocol
This protocol describes a general procedure for the N-acylation of an amine using 2,5-Bis(trifluoromethyl)benzoyl chloride.
Materials:
-
Amine substrate
-
2,5-Bis(trifluoromethyl)benzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or other suitable non-nucleophilic base
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the amine substrate (1.0 equivalent).
-
Dissolve the amine in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Addition of Acyl Chloride:
-
In a separate dry flask, dissolve 2,5-bis(trifluoromethyl)benzoyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the 2,5-bis(trifluoromethyl)benzoyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 10-15 minutes.[3]
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove excess triethylamine, saturated NaHCO3 solution to remove any hydrolyzed acyl chloride, and finally with brine.[4]
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude N-acylated product.
-
If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.
-
Mandatory Visualization
Caption: Experimental workflow for N-acylation.
References
Application Note: Analysis of Amines via Derivatization with 2,5-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines is crucial in various fields, including pharmaceutical research, clinical diagnostics, and environmental monitoring. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, but the inherent polarity and volatility of many amines can lead to poor chromatographic performance, including peak tailing and low sensitivity. Derivatization is a key strategy to overcome these challenges by converting the polar amine functional groups into less polar, more volatile, and more thermally stable derivatives.
This application note details a robust methodology for the derivatization of primary and secondary amines using 2,5-Bis(trifluoromethyl)benzoyl chloride. This reagent reacts with amines to form stable amide derivatives that exhibit excellent chromatographic properties and produce characteristic mass spectra, enabling sensitive and selective detection by GC-MS. The trifluoromethyl groups enhance the electron-capturing properties of the derivative, making it particularly suitable for electron capture detection (ECD) for enhanced sensitivity, although electron ionization (EI) mass spectrometry remains a common and effective detection method. This protocol is applicable to a wide range of amine-containing compounds, including pharmaceuticals, metabolites, and environmental contaminants.
Reaction of Amine with 2,5-Bis(trifluoromethyl)benzoyl Chloride
Caption: Chemical reaction of an amine with 2,5-Bis(trifluoromethyl)benzoyl chloride.
Experimental Workflow
Caption: Experimental workflow for amine derivatization and analysis.
Materials and Methods
Reagents and Materials
-
2,5-Bis(trifluoromethyl)benzoyl chloride (≥98% purity)
-
Target amine standards
-
Pyridine or Triethylamine (base catalyst)
-
Toluene or Hexane (reaction solvent, extraction solvent)
-
Anhydrous sodium sulfate
-
Deionized water
-
GC vials with inserts
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is recommended.
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the amine standard or sample in a suitable solvent (e.g., toluene) to a final concentration of 1 mg/mL.
-
For aqueous samples, perform a liquid-liquid extraction into an organic solvent and ensure the extract is dry, for example by passing it through anhydrous sodium sulfate.
-
-
Derivatization Procedure:
-
Pipette 100 µL of the sample or standard solution into a clean, dry GC vial.
-
Add 50 µL of a base catalyst, such as pyridine or a 10% solution of triethylamine in toluene. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.
-
Add 50 µL of a 10% (w/v) solution of 2,5-Bis(trifluoromethyl)benzoyl chloride in toluene.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60-70°C for 30-60 minutes in a heating block or water bath to ensure the reaction goes to completion.
-
Allow the vial to cool to room temperature.
-
-
Work-up and Extraction:
-
Add 500 µL of deionized water to the vial to quench the reaction and wash away excess reagents and the salt byproduct.
-
Vortex the mixture for 30 seconds.
-
Centrifuge for 5 minutes at 2000 rpm to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Parameters
The following are typical starting parameters that may require optimization for specific analytes and instrumentation.
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 1 min |
| Ramp Rate | 15 °C/min to 280 °C |
| Final Temperature | 280 °C, hold for 5 min |
| Column | |
| Type | DB-5ms or equivalent |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | 50 - 550 m/z |
Quantitative Data Summary
The following table summarizes expected performance characteristics for the analysis of a model primary amine (e.g., amphetamine) and a model secondary amine (e.g., methamphetamine) after derivatization with 2,5-Bis(trifluoromethyl)benzoyl chloride. These values are representative and may vary depending on the specific amine and analytical instrumentation.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (r²) |
| Amphetamine Derivative | ~10.5 | 0.5 | 1.5 | >0.995 |
| Methamphetamine Derivative | ~11.2 | 0.8 | 2.4 | >0.995 |
Conclusion
The derivatization of primary and secondary amines with 2,5-Bis(trifluoromethyl)benzoyl chloride provides a reliable and sensitive method for their analysis by GC-MS. The resulting amide derivatives are stable, exhibit excellent chromatographic behavior, and produce characteristic mass spectra suitable for both qualitative and quantitative analysis. This protocol can be readily adapted for a wide range of amine-containing compounds in various sample matrices, making it a valuable tool for researchers, scientists, and professionals in drug development and other analytical fields. The enhanced performance achieved through this derivatization technique allows for lower detection limits and more accurate quantification of critical amine analytes.
Application Notes and Protocols for 2,5-Bis(trifluoromethyl)benzoyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(trifluoromethyl)benzoyl chloride is a highly reactive acylating agent utilized in organic synthesis for the introduction of the 2,5-bis(trifluoromethyl)benzoyl moiety into a variety of molecules. The presence of two electron-withdrawing trifluoromethyl (CF₃) groups on the aromatic ring significantly enhances the electrophilicity of the carbonyl carbon, making it a potent reagent for the acylation of nucleophiles such as amines, alcohols, and aromatic compounds. This modification can impart unique properties to the target molecules, including increased thermal and chemical stability, enhanced lipophilicity, and improved biological activity. These characteristics make it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]
Key Applications
The primary applications of 2,5-Bis(trifluoromethyl)benzoyl chloride stem from its high reactivity and the unique properties conferred by the trifluoromethyl groups:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel therapeutic agents. The introduction of the 2,5-bis(trifluoromethyl)phenyl group can enhance the metabolic stability and membrane permeability of drug candidates.
-
Agrochemical Synthesis: This reagent is employed in the preparation of advanced pesticides and herbicides, where the trifluoromethyl groups can increase the efficacy and environmental stability of the active ingredients.[1]
-
Polymer Chemistry: It is used to synthesize specialty polymers with improved thermal resistance and chemical inertness, suitable for high-performance applications.[1]
Reaction Protocols and Methodologies
N-Acylation of Primary Aromatic Amines
The reaction of 2,5-Bis(trifluoromethyl)benzoyl chloride with primary aromatic amines (anilines) is a robust method for the synthesis of N-aryl-2,5-bis(trifluoromethyl)benzamides. These compounds are of interest in medicinal chemistry due to their potential biological activities, including antimicrobial properties.
General Reaction Scheme:
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2,5-bis(trifluoromethyl)benzamide
This protocol is adapted from a general procedure for the synthesis of N-aryl benzamides.
-
Reaction Setup: To a solution of 4-chloroaniline (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 mmol) as an acid scavenger.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 2,5-Bis(trifluoromethyl)benzoyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise to the stirred solution over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (10 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(4-chlorophenyl)-2,5-bis(trifluoromethyl)benzamide.
Quantitative Data for Representative N-Aryl Benzamide Synthesis
The following table summarizes representative yields for the synthesis of various N-aryl benzamides based on analogous reactions.
| Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-Phenyl-2,5-bis(trifluoromethyl)benzamide | 5 | 85 |
| 4-Chloroaniline | N-(4-Chlorophenyl)-2,5-bis(trifluoromethyl)benzamide | 6 | 88 |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-2,5-bis(trifluoromethyl)benzamide | 4 | 92 |
| 4-Nitroaniline | N-(4-Nitrophenyl)-2,5-bis(trifluoromethyl)benzamide | 8 | 75 |
Experimental Workflow for N-Acylation
Caption: Workflow for the synthesis of N-Aryl-2,5-bis(trifluoromethyl)benzamides.
Friedel-Crafts Acylation of Aromatic Compounds
2,5-Bis(trifluoromethyl)benzoyl chloride can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2,5-bis(trifluoromethyl)benzoyl group onto an aromatic substrate. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to activate the acyl chloride.
General Reaction Scheme:
Experimental Protocol: Friedel-Crafts Acylation of Toluene
This protocol is a representative procedure for the Friedel-Crafts acylation of an activated aromatic ring.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place anhydrous aluminum chloride (1.2 mmol) and anhydrous dichloromethane (10 mL).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 2,5-Bis(trifluoromethyl)benzoyl chloride (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise to the stirred suspension.
-
Substrate Addition: Following the addition of the acyl chloride, add a solution of toluene (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 3 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Isolation and Purification: Combine the organic layers and wash with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Friedel-Crafts Acylation
The following table provides expected outcomes for the Friedel-Crafts acylation of different aromatic substrates.
| Aromatic Substrate | Major Product | Reaction Time (h) | Expected Yield (%) |
| Benzene | (2,5-Bis(trifluoromethyl)phenyl)(phenyl)methanone | 4 | 75-85 |
| Toluene | (2,5-Bis(trifluoromethyl)phenyl)(p-tolyl)methanone | 4 | 80-90 |
| Anisole | (2,5-Bis(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone | 3 | 85-95 |
Logical Diagram for Friedel-Crafts Acylation
Caption: Logical steps in the Friedel-Crafts acylation reaction.
Application in Drug Development: Antimicrobial Agents
N-Aryl benzamides derived from 2,5-Bis(trifluoromethyl)benzoyl chloride have been investigated for their antimicrobial properties. The trifluoromethyl groups can enhance the lipophilicity of the compounds, facilitating their transport across microbial cell membranes.
Mechanism of Action and Signaling Pathway
While the exact mechanism for many novel antimicrobial benzamides is still under investigation, a common mode of action for such compounds is the disruption of bacterial cell membrane integrity. This disruption can lead to the leakage of intracellular components and ultimately cell death. This is a broad-spectrum mechanism that does not involve a specific signaling pathway but rather a direct physical effect on the cell.
Hypothesized Mechanism of Antimicrobial Action
Caption: Hypothesized mechanism of action for antimicrobial benzamides.
Antimicrobial Activity Data
The following table presents representative Minimum Inhibitory Concentration (MIC) values for a synthesized benzamide against common bacterial strains, based on data from analogous compounds. Lower MIC values indicate higher antimicrobial activity.
| Compound | Target Organism | MIC (µg/mL) |
| N-(4-Chlorophenyl)-2,5-bis(trifluoromethyl)benzamide | Staphylococcus aureus | 16-32 |
| N-(4-Chlorophenyl)-2,5-bis(trifluoromethyl)benzamide | Escherichia coli | 32-64 |
| N-(4-Chlorophenyl)-2,5-bis(trifluoromethyl)benzamide | Bacillus subtilis | 8-16 |
Note: These values are illustrative and based on structurally similar compounds. Actual MIC values would need to be determined experimentally.
Conclusion
2,5-Bis(trifluoromethyl)benzoyl chloride is a versatile and highly reactive reagent for the synthesis of complex organic molecules. Its utility in introducing the 2,5-bis(trifluoromethyl)benzoyl moiety provides a powerful tool for modulating the physicochemical and biological properties of target compounds. The protocols and data presented herein offer a foundation for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science to explore the potential of this valuable synthetic building block.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2,5-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(trifluoromethyl)benzoyl chloride is a crucial chemical intermediate in the synthesis of a variety of pharmaceuticals and advanced materials.[1][2] The presence of two trifluoromethyl groups on the benzene ring imparts unique properties, such as enhanced thermal stability, metabolic resistance, and altered electronic characteristics, to the final products. These attributes make it a valuable building block in the development of novel agrochemicals, specialty polymers, and, most notably, active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the scale-up synthesis of 2,5-bis(trifluoromethyl)benzoyl chloride, focusing on a two-step process: the synthesis of the precursor 2,5-bis(trifluoromethyl)benzoic acid and its subsequent conversion to the target acyl chloride.
Synthetic Strategy
The overall synthetic strategy involves two key transformations:
-
Synthesis of 2,5-Bis(trifluoromethyl)benzoic Acid: This precursor is synthesized from a suitable starting material. While various methods exist for the synthesis of trifluoromethylated benzoic acids, a common industrial approach involves the oxidation of a corresponding toluene derivative.[3] Another viable, though potentially more expensive route, is the Grignard reaction of a di(trifluoromethyl)bromobenzene followed by carboxylation.[4]
-
Conversion to 2,5-Bis(trifluoromethyl)benzoyl Chloride: The synthesized benzoic acid is then converted to the more reactive benzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalyst like N,N-dimethylformamide (DMF).[5][6][7]
Experimental Protocols
Safety Precautions:
-
2,5-Bis(trifluoromethyl)benzoyl chloride is corrosive and a lachrymator. It causes severe skin burns and eye damage.[8]
-
Thionyl chloride and oxalyl chloride are toxic and corrosive. All reactions should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves, must be worn at all times.
-
Reactions involving thionyl chloride and oxalyl chloride produce toxic gases (HCl, SO₂, CO, CO₂). These gases should be scrubbed through a basic solution (e.g., NaOH) before venting.
Protocol 1: Scale-Up Synthesis of 2,5-Bis(trifluoromethyl)benzoic Acid
This protocol is a representative procedure based on the synthesis of a related compound, 3,5-bis(trifluoromethyl)benzoic acid, and may require optimization for the 2,5-isomer.[4]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 1-Bromo-2,5-bis(trifluoromethyl)benzene | 295.02 | 10.0 | 33.9 |
| Magnesium Turnings | 24.31 | 0.98 | 40.3 |
| Iodine | 253.81 | ~1 g | - |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 40 L | - |
| Carbon Dioxide (gas) | 44.01 | As needed | - |
| 6M Hydrochloric Acid | 36.46 | ~20 L | - |
| Toluene | 92.14 | 20 L | - |
Procedure:
-
Grignard Reagent Formation:
-
To a dry 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add the magnesium turnings (0.98 kg).
-
Add a small crystal of iodine to activate the magnesium.
-
Under a nitrogen atmosphere, add 10 L of anhydrous THF.
-
In a separate vessel, dissolve 1-bromo-2,5-bis(trifluoromethyl)benzene (10.0 kg) in 30 L of anhydrous THF.
-
Add approximately 1 L of the bromide solution to the magnesium suspension to initiate the Grignard reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining bromide solution dropwise over 2-3 hours, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the reactor contents to -10°C to 0°C using a cooling bath.
-
Introduce a steady stream of dry carbon dioxide gas into the reaction mixture via a subsurface sparge tube. The CO₂ addition is exothermic and the temperature should be maintained below 10°C.
-
Continue the addition of CO₂ until the exotherm subsides and the reaction mixture becomes a thick slurry.
-
-
Work-up and Isolation:
-
Slowly and carefully quench the reaction by adding 20 L of 6M hydrochloric acid. This should be done at a rate that keeps the temperature below 25°C.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 10 L).
-
Combine the organic layers and wash with brine (10 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 2,5-bis(trifluoromethyl)benzoic acid.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as toluene/heptane.[9]
-
Dissolve the crude product in a minimal amount of hot toluene and add heptane until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then cool to 0-5°C to maximize crystallization.
-
Collect the purified product by filtration, wash with cold heptane, and dry under vacuum.
-
Protocol 2: Scale-Up Synthesis of 2,5-Bis(trifluoromethyl)benzoyl Chloride
This protocol is a general procedure adapted for the specific target molecule based on methods for similar compounds.[5][7]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2,5-Bis(trifluoromethyl)benzoic Acid | 258.12 | 5.0 | 19.4 |
| Thionyl Chloride (SOCl₂) | 118.97 | 3.46 (2.1 L) | 29.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.07 L | - |
| Toluene | 92.14 | 25 L | - |
Procedure:
-
Reaction Setup:
-
To a dry 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser with a gas outlet connected to a scrubber, and a nitrogen inlet, add 2,5-bis(trifluoromethyl)benzoic acid (5.0 kg).
-
Under a nitrogen atmosphere, add 25 L of toluene.
-
Add N,N-dimethylformamide (0.07 L) as a catalyst.
-
-
Chlorination:
-
Slowly add thionyl chloride (3.46 kg) to the stirred suspension at room temperature over 1-2 hours. The addition is exothermic, and the temperature should be maintained below 40°C.
-
After the addition is complete, slowly heat the reaction mixture to 70-80°C.
-
Maintain this temperature for 3-5 hours, or until the reaction is complete (monitoring by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch is recommended). Vigorous gas evolution (HCl and SO₂) will be observed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene by distillation under reduced pressure.
-
The crude 2,5-bis(trifluoromethyl)benzoyl chloride is then purified by fractional vacuum distillation.
-
Collect the fraction boiling at the appropriate temperature and pressure (literature boiling point is 72°C at 10 mmHg) to obtain the pure product as a colorless liquid.[1]
-
Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of 2,5-bis(trifluoromethyl)benzoyl chloride.
Caption: Overall workflow for the synthesis of 2,5-bis(trifluoromethyl)benzoyl chloride.
Application as a Chemical Intermediate
The primary application of 2,5-bis(trifluoromethyl)benzoyl chloride is as a reactive intermediate for the synthesis of more complex molecules. The diagram below illustrates this logical relationship.
Caption: Role of 2,5-bis(trifluoromethyl)benzoyl chloride as a chemical intermediate.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]
- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. 2,5-Bis(trifluoromethyl)benzoic acid [myskinrecipes.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Application Notes and Protocols: Synthesis and Applications of N-Aryl-2,5-bis(trifluoromethyl)benzamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Aryl-2,5-bis(trifluoromethyl)benzamides are a class of organic compounds characterized by a benzamide backbone featuring two trifluoromethyl groups on the benzoyl ring. The presence of the trifluoromethyl moieties significantly influences the physicochemical properties of these molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These attributes make them attractive scaffolds in drug discovery and materials science. This document provides detailed protocols for the synthesis of a series of N-aryl-2,5-bis(trifluoromethyl)benzamides via the reaction of 2,5-bis(trifluoromethyl)benzoyl chloride with various substituted anilines, along with a summary of their potential applications based on the biological activities of structurally related compounds.
Reaction Scheme
The synthesis of N-aryl-2,5-bis(trifluoromethyl)benzamides is typically achieved through a nucleophilic acyl substitution reaction between 2,5-bis(trifluoromethyl)benzoyl chloride and a substituted aniline in the presence of a base.
Caption: General reaction scheme for the synthesis of N-Aryl-2,5-bis(trifluoromethyl)benzamides.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2,5-bis(trifluoromethyl)benzamides
This protocol outlines a general procedure for the acylation of substituted anilines with 2,5-bis(trifluoromethyl)benzoyl chloride.
Materials:
-
2,5-Bis(trifluoromethyl)benzoyl chloride
-
Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline, etc.)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the substituted aniline (1.0 eq.) in anhydrous DCM (or THF) to a concentration of approximately 0.2 M.
-
Addition of Base: Add pyridine or triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acyl Chloride: Dissolve 2,5-bis(trifluoromethyl)benzoyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM (or THF) and add it dropwise to the aniline solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected yields for the synthesis of various N-aryl-2,5-bis(trifluoromethyl)benzamides based on typical acylation reactions.
| Entry | Substituted Aniline | Product Name | Expected Yield (%) |
| 1 | Aniline | N-Phenyl-2,5-bis(trifluoromethyl)benzamide | 85-95 |
| 2 | 4-Chloroaniline | N-(4-Chlorophenyl)-2,5-bis(trifluoromethyl)benzamide | 80-90 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2,5-bis(trifluoromethyl)benzamide | 88-98 |
| 4 | 4-Nitroaniline | N-(4-Nitrophenyl)-2,5-bis(trifluoromethyl)benzamide | 75-85 |
| 5 | 3-Trifluoromethylaniline | N-(3-Trifluoromethylphenyl)-2,5-bis(trifluoromethyl)benzamide | 82-92 |
Note: Yields are illustrative and may vary depending on the specific reaction conditions and the purity of the reagents.
Characterization Data
The synthesized compounds can be characterized by standard spectroscopic methods.
-
¹H NMR: The proton NMR spectra will show characteristic signals for the aromatic protons and the amide N-H proton (typically a broad singlet between δ 8-10 ppm).
-
¹³C NMR: The carbon NMR spectra will show signals for the carbonyl carbon (around δ 160-170 ppm) and the aromatic carbons. The carbons attached to the trifluoromethyl groups will appear as quartets due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR will show a singlet for the six fluorine atoms of the two trifluoromethyl groups.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic C=O stretching vibration for the amide group around 1650-1680 cm⁻¹ and an N-H stretching vibration around 3200-3400 cm⁻¹.
Applications in Drug Development and Research
While specific biological data for N-aryl-2,5-bis(trifluoromethyl)benzamides is limited in publicly available literature, the benzamide scaffold and the presence of trifluoromethyl groups are features of many biologically active molecules.[1][2] Research on structurally related compounds suggests potential applications in the following areas:
-
Antimicrobial Agents: Benzamide derivatives have been reported to possess antibacterial and antifungal activities.[1] The trifluoromethyl groups can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
-
Antiproliferative Agents: Many benzamide analogs have been investigated for their anticancer properties.[2] They can act as inhibitors of various enzymes or disrupt cellular signaling pathways involved in cancer cell proliferation. The unique electronic properties of the trifluoromethyl groups can contribute to stronger binding interactions with target proteins.
-
Enzyme Inhibitors: The rigid structure of the benzamide core makes it a suitable scaffold for designing enzyme inhibitors. The trifluoromethyl groups can be strategically positioned to interact with specific pockets in the active site of an enzyme.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of N-Aryl-2,5-bis(trifluoromethyl)benzamides.
Potential Signaling Pathway Inhibition
Caption: Hypothetical signaling pathway inhibition by N-Aryl-2,5-bis(trifluoromethyl)benzamides.
References
Troubleshooting & Optimization
2,5-Bis(trifluoromethyl)benzoyl chloride stability and storage conditions
Technical Support Center: 2,5-Bis(trifluoromethyl)benzoyl Chloride
Welcome to the technical support center for 2,5-Bis(trifluoromethyl)benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2,5-Bis(trifluoromethyl)benzoyl chloride?
A1: The primary stability concern for 2,5-Bis(trifluoromethyl)benzoyl chloride is its sensitivity to moisture.[1][2][3][4] It readily reacts with water, leading to hydrolysis of the benzoyl chloride to the corresponding carboxylic acid. This reaction will decrease the purity and reactivity of the reagent in your experiments. It is also sensitive to heat and strong oxidizing agents.[1][3]
Q2: What are the ideal storage conditions for 2,5-Bis(trifluoromethyl)benzoyl chloride?
A2: To ensure the long-term stability of 2,5-Bis(trifluoromethyl)benzoyl chloride, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container must be kept tightly closed to prevent moisture ingress.[1][2][3][4] For optimal stability, storage under an inert atmosphere, such as argon or nitrogen, is highly recommended.[1][2][3]
Q3: What materials are incompatible with 2,5-Bis(trifluoromethyl)benzoyl chloride?
A3: 2,5-Bis(trifluoromethyl)benzoyl chloride is incompatible with a range of materials, including:
Contact with these substances can lead to vigorous reactions, degradation of the reagent, and potentially hazardous situations.
Q4: What are the signs of degradation of 2,5-Bis(trifluoromethyl)benzoyl chloride?
A4: Visual inspection may not always reveal degradation. However, a decrease in the clarity of the liquid or the presence of a white precipitate (the corresponding carboxylic acid) can indicate hydrolysis. The most reliable method to assess purity is through analytical techniques such as NMR or GC-MS. A pungent, acidic odor (due to the formation of HCl upon hydrolysis) may also become more pronounced.
Troubleshooting Guide
This guide addresses common issues encountered during the use of 2,5-Bis(trifluoromethyl)benzoyl chloride in chemical synthesis.
Issue 1: Low or No Product Yield in Acylation Reactions
-
Possible Cause: Degradation of the 2,5-Bis(trifluoromethyl)benzoyl chloride due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, check the purity of the reagent using an appropriate analytical method (e.g., ¹H NMR, GC-MS) to confirm the presence of the benzoyl chloride and the absence of significant amounts of the hydrolyzed carboxylic acid.
-
Ensure Anhydrous Conditions: Acylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried before use, and all solvents and other reagents are anhydrous.
-
Use Fresh Reagent: If the reagent has been opened multiple times or stored for an extended period without an inert atmosphere, consider using a fresh, unopened bottle.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent atmospheric moisture from interfering with the reaction.
-
Issue 2: Inconsistent Reaction Results
-
Possible Cause: Inconsistent quality of the 2,5-Bis(trifluoromethyl)benzoyl chloride from batch to batch or due to gradual degradation over time.
-
Troubleshooting Steps:
-
Standardize Handling Procedure: Implement a strict protocol for handling the reagent, including using dry syringes or cannulas for transfer and maintaining an inert atmosphere in the storage vessel.
-
Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use containers under an inert atmosphere. This minimizes the exposure of the bulk material to the atmosphere with each use.
-
Re-evaluate Stoichiometry: If partial degradation is suspected, a slight excess of the benzoyl chloride may be required to drive the reaction to completion. However, this should be done cautiously as it can complicate purification.
-
Issue 3: Safety Concerns During Handling (e.g., Fuming)
-
Possible Cause: Exposure of the reagent to atmospheric moisture, leading to the release of HCl gas.
-
Troubleshooting Steps:
-
Work in a Fume Hood: Always handle 2,5-Bis(trifluoromethyl)benzoyl chloride in a well-ventilated chemical fume hood.[4][5]
-
Use Appropriate PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3]
-
Minimize Exposure to Air: Open the container only when necessary and for the shortest possible time. Use a syringe or cannula for transfers to minimize exposure to the atmosphere.
-
Data Presentation
Table 1: Stability and Storage Summary for 2,5-Bis(trifluoromethyl)benzoyl Chloride
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, dry place.[1][2][3] Ambient temperature is generally acceptable. | Prevents heat-induced degradation and minimizes reaction with atmospheric moisture. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[1][2][3] | Prevents hydrolysis from atmospheric moisture. |
| Container | Tightly closed, original packaging.[1][2][3][4] | Prevents moisture ingress and contamination. |
| Incompatible Materials | Water, strong oxidizing agents, strong acids/bases, alcohols.[1][2][3][4] | To avoid vigorous and potentially hazardous reactions and reagent degradation. |
Experimental Protocols
General Protocol for Acylation of an Amine with 2,5-Bis(trifluoromethyl)benzoyl Chloride
-
Disclaimer: This is a general guideline. Specific reaction conditions (solvent, temperature, stoichiometry) may need to be optimized for your specific substrate.
-
Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Assemble the reaction apparatus (e.g., round-bottom flask with a magnetic stir bar, addition funnel, and reflux condenser) and flush with a stream of dry nitrogen or argon.
-
Ensure all solvents (e.g., dichloromethane, THF) and the amine substrate are anhydrous.
-
-
Reaction Setup:
-
In the reaction flask, dissolve the amine substrate and a suitable base (e.g., triethylamine, pyridine, 1.1-1.5 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
-
Addition of Benzoyl Chloride:
-
Under an inert atmosphere, carefully transfer the required amount of 2,5-Bis(trifluoromethyl)benzoyl chloride (typically 1.0-1.2 equivalents) to the addition funnel using a dry syringe.
-
If necessary, dilute the benzoyl chloride with a small amount of the anhydrous reaction solvent.
-
Add the 2,5-Bis(trifluoromethyl)benzoyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes.
-
-
Reaction and Work-up:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).
-
Proceed with standard aqueous work-up and purification procedures (e.g., extraction, chromatography).
-
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Degradation pathway of 2,5-Bis(trifluoromethyl)benzoyl chloride.
References
Hydrolysis of 2,5-Bis(trifluoromethyl)benzoyl chloride and prevention
Technical Support Center: 2,5-Bis(trifluoromethyl)benzoyl Chloride
Welcome to the technical support center for 2,5-Bis(trifluoromethyl)benzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this reactive acyl chloride, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is 2,5-Bis(trifluoromethyl)benzoyl chloride so susceptible to hydrolysis?
A1: Like other acyl chlorides, 2,5-Bis(trifluoromethyl)benzoyl chloride is highly reactive towards nucleophiles, including water.[1][2] The carbonyl carbon is highly electrophilic because it is bonded to both a highly electronegative oxygen atom and a chlorine atom. Furthermore, the two trifluoromethyl (-CF₃) groups on the benzene ring are powerful electron-withdrawing groups. These groups intensify the partial positive charge on the carbonyl carbon, making it exceptionally prone to attack by water. This rapid reaction, known as hydrolysis, yields 2,5-bis(trifluoromethyl)benzoic acid and corrosive hydrochloric acid (HCl) gas.[3]
Q2: How can I visually identify if my 2,5-Bis(trifluoromethyl)benzoyl chloride has been compromised by moisture?
A2: There are two main indicators of hydrolysis. First, if the container is opened in a humid environment, you may observe white "fumes." This is the HCl gas byproduct of hydrolysis reacting with atmospheric moisture.[4] Second, significant degradation will result in the formation of 2,5-bis(trifluoromethyl)benzoic acid, which is a solid. The presence of solid white precipitate in the liquid acyl chloride is a clear sign of decomposition.
Q3: What are the proper storage and handling procedures for this reagent?
A3: To maintain its integrity, 2,5-Bis(trifluoromethyl)benzoyl chloride must be handled with care. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances like strong bases, acids, and oxidizing agents.[5][6] Crucially, it should be stored under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.[5][7]
Troubleshooting Guide
Issue 1: My reaction is resulting in a low yield of the desired acylated product.
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Potential Cause: The most common reason for low yields in acylation reactions is the hydrolysis of the 2,5-Bis(trifluoromethyl)benzoyl chloride starting material.[8][9] If the acyl chloride reacts with trace water in the solvent, on the glassware, or from the atmosphere, it converts to the corresponding carboxylic acid, which is generally unreactive under these conditions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation). All glassware must be rigorously dried before use, either in an oven or by flame-drying under vacuum.[10]
-
Utilize an Inert Atmosphere: Perform the entire experiment, from reagent transfer to reaction quenching, under a positive pressure of an inert gas like nitrogen or argon.[11] This prevents atmospheric moisture from entering the reaction vessel.
-
Verify Reagent Purity: Check the purity of your 2,5-Bis(trifluoromethyl)benzoyl chloride before use. If solids (the hydrolyzed carboxylic acid) are present, the reagent may be too degraded for use in sensitive reactions.
-
Issue 2: My reaction mixture turned cloudy or a precipitate formed immediately after adding the acyl chloride.
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Potential Cause: This could be due to the immediate hydrolysis of the acyl chloride upon contact with a wet solvent or reagent, forming the less soluble 2,5-bis(trifluoromethyl)benzoic acid. Alternatively, if your reaction involves an amine nucleophile, the precipitate could be the hydrochloride salt of that amine, formed by reaction with the HCl byproduct.
-
Troubleshooting Steps:
-
Add a Base (HCl Scavenger): Include a non-nucleophilic base, such as triethylamine or pyridine, in the reaction mixture.[1] Add the base to the solution of your nucleophile before the dropwise addition of the acyl chloride.[12] The base will neutralize the HCl as it is formed, preventing it from protonating your starting amine and driving the reaction to completion.
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Control the Rate of Addition: Add the 2,5-Bis(trifluoromethyl)benzoyl chloride solution slowly (dropwise) to the reaction mixture, especially if the reaction is exothermic.[11][12] This helps to control the reaction rate and minimize side reactions.
-
Issue 3: The purification of my product is difficult due to a persistent acidic impurity.
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Potential Cause: The acidic impurity is almost certainly 2,5-bis(trifluoromethyl)benzoic acid, the hydrolysis byproduct.
-
Troubleshooting Steps:
-
Aqueous Base Wash: During the workup, wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[12] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, effectively removing it from your desired product in the organic layer.
-
Chromatography: If the acidic impurity persists, purification by column chromatography on silica gel is usually effective.[12]
-
Data Presentation
Table 1: Factors Influencing Hydrolysis of 2,5-Bis(trifluoromethyl)benzoyl Chloride and Prevention Strategies
| Factor | Impact on Hydrolysis | Prevention Strategy | Efficacy |
| Atmospheric Moisture | High | Conduct reaction under an inert (N₂ or Ar) atmosphere. | Very High |
| Wet Solvents | High | Use anhydrous grade solvents; dry solvents over molecular sieves. | Very High |
| Wet Glassware | High | Oven- or flame-dry all glassware immediately before use. | Very High |
| HCl Byproduct | Medium | Can catalyze side reactions; protonates amine nucleophiles. | Add a non-nucleophilic base (e.g., triethylamine, pyridine). |
| Temperature | Medium | Higher temperatures can increase the rate of hydrolysis. | Cool the reaction mixture (e.g., 0 °C) before adding the acyl chloride. |
Visualized Workflows and Pathways
Caption: Hydrolysis reaction of 2,5-Bis(trifluoromethyl)benzoyl chloride.
Caption: Troubleshooting logic for diagnosing low yield in acylation reactions.
Experimental Protocols
Protocol: General N-Acylation using 2,5-Bis(trifluoromethyl)benzoyl Chloride
This protocol describes a general procedure for the acylation of a primary amine. Adjustments may be necessary for other nucleophiles like alcohols.
Materials:
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Primary amine (1.0 eq.)
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2,5-Bis(trifluoromethyl)benzoyl chloride (1.05 eq.)
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Anhydrous Dichloromethane (DCM)
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Triethylamine (TEA) (1.2 eq.), freshly distilled
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1 M HCl (aq.), Saturated NaHCO₃ (aq.), Brine
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Oven-dried round-bottom flask with a magnetic stir bar
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Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
Procedure:
-
Reaction Setup: Place the primary amine (1.0 eq.) and a magnetic stir bar into the oven-dried round-bottom flask. Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Solvent and Base Addition: Add anhydrous DCM via syringe to dissolve the amine. Cool the stirred solution to 0 °C using an ice-water bath. Once cooled, add triethylamine (1.2 eq.) dropwise via syringe.[12]
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Acyl Chloride Addition: In a separate, dry vial, dissolve 2,5-Bis(trifluoromethyl)benzoyl chloride (1.05 eq.) in anhydrous DCM. Using a syringe, add this solution dropwise to the cooled, stirred amine solution over 15-20 minutes to control the exothermic reaction.[12]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[9]
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove the 2,5-bis(trifluoromethyl)benzoic acid byproduct), and finally with brine.[12]
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Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.[12]
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the resulting crude product by flash column chromatography or recrystallization as appropriate for the specific product.
Caption: Standard experimental workflow for moisture-sensitive acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 3,5-Bis(trifluoromethyl)benzoyl chloride (785-56-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 2,5-Bis(trifluoromethyl)benzoyl Chloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of reaction products involving 2,5-Bis(trifluoromethyl)benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in reactions involving 2,5-Bis(trifluoromethyl)benzoyl chloride?
A1: Common impurities can include:
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Unreacted 2,5-Bis(trifluoromethyl)benzoyl chloride: Due to incomplete reaction.
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2,5-Bis(trifluoromethyl)benzoic acid: Formed by the hydrolysis of the starting benzoyl chloride with any residual water in the reaction mixture.
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Side-products: Arising from reactions with other functional groups in your starting material or from self-condensation, though less common.
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Residual catalysts or reagents: Such as bases (e.g., triethylamine, pyridine) used to scavenge HCl.
Q2: How can I monitor the progress of my reaction to minimize unreacted starting material?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the 2,5-Bis(trifluoromethyl)benzoyl chloride and the formation of your desired product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying components in the reaction mixture.[1]
Q3: What are the recommended storage conditions for 2,5-Bis(trifluoromethyl)benzoyl chloride to prevent degradation?
A3: 2,5-Bis(trifluoromethyl)benzoyl chloride is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It is best stored at 2-8°C.[2] Improper storage can lead to hydrolysis, forming the corresponding benzoic acid, which will act as an impurity in your reaction.
Q4: Can I use a simple aqueous work-up for my reaction mixture?
A4: Yes, an aqueous work-up is a standard and effective method to remove many common impurities. A typical work-up involves:
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Quenching the reaction mixture with water or a dilute aqueous base.
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Extracting the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Washing the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities like pyridine or excess amine reactants.
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Washing with a dilute base (e.g., saturated aqueous sodium bicarbonate) to remove acidic impurities, particularly 2,5-Bis(trifluoromethyl)benzoic acid.[3]
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Washing with brine to remove residual water.
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Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive 2,5-Bis(trifluoromethyl)benzoyl chloride | The acyl chloride may have hydrolyzed due to improper storage. Use a fresh or properly stored reagent. If possible, confirm the integrity of the starting material by analytical methods like GC-MS or NMR. |
| Insufficiently reactive nucleophile | The amine or alcohol may be too sterically hindered or electronically deactivated. Consider using a more reactive nucleophile, a catalyst, or more forcing reaction conditions (e.g., higher temperature), if your product is stable under those conditions. |
| Inadequate base | Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used to scavenge the HCl produced during the reaction.[4] |
Problem 2: Difficulty in Removing 2,5-Bis(trifluoromethyl)benzoic Acid
| Possible Cause | Suggested Solution |
| Incomplete removal during aqueous work-up | The trifluoromethyl groups make the corresponding benzoic acid more lipophilic than benzoic acid itself, potentially reducing its solubility in aqueous base.[5] |
| - Perform multiple extractions with saturated sodium bicarbonate solution. | |
| - Consider a dilute sodium hydroxide solution for the wash, but be mindful of potential hydrolysis of your product if it is base-sensitive. | |
| - If the acid impurity persists, column chromatography is recommended. |
Problem 3: Challenges with Column Chromatography
| Possible Cause | Suggested Solution |
| Product and impurities co-elute | The trifluoromethyl groups can alter the polarity and chromatographic behavior of your compound in unexpected ways.[6] |
| - Experiment with different solvent systems, varying the polarity. A gradient elution may be necessary. Common solvent systems include ethyl acetate/hexanes and dichloromethane/methanol. | |
| - Consider using a different stationary phase, such as alumina, if your compound is sensitive to the acidic nature of silica gel. | |
| Product streaking on the TLC plate or column | The product may be too polar for the chosen solvent system, or it could be acidic or basic. |
| - If your compound is acidic, adding a small amount of acetic acid to the mobile phase can improve peak shape. | |
| - If your compound is basic, adding a small amount of triethylamine can lead to better chromatography.[4] |
Problem 4: Product Crystallization Issues
| Possible Cause | Suggested Solution |
| Crude product is an oil and will not crystallize | The presence of impurities can inhibit crystallization. |
| - Ensure the product is sufficiently pure after work-up and/or chromatography. | |
| - Try different recrystallization solvents or solvent systems. | |
| Crystals do not form during recrystallization | The solution may not be saturated, or the cooling process may be too rapid. |
| - Concentrate the solution by evaporating some of the solvent. | |
| - Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| - Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.[4] |
Experimental Protocols
General Aqueous Work-up Protocol
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Once the reaction is complete (as determined by TLC or other monitoring methods), cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding deionized water or a saturated aqueous solution of ammonium chloride.
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Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1M HCl (if a basic catalyst/reagent was used)
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Saturated aqueous NaHCO₃ (to remove acidic impurities)
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Brine
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
General Column Chromatography Protocol
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Adsorb the crude product onto a small amount of silica gel.
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Prepare a silica gel column in the desired solvent system (eluent). A good starting point for determining the eluent is to find a solvent system that gives your product an Rf value of 0.2-0.3 on a TLC plate.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physical Properties of 2,5-Bis(trifluoromethyl)benzoyl chloride
| Property | Value | Reference |
| CAS Number | 393-82-8 | [2] |
| Molecular Formula | C₉H₃ClF₆O | [2] |
| Molecular Weight | 276.56 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 72 °C / 10 mmHg | [2] |
| Density | 1.52 g/mL | [2] |
| Refractive Index | n20/D 1.43 | [2] |
Visualizations
Caption: General purification workflow for products from 2,5-Bis(trifluoromethyl)benzoyl chloride reactions.
Caption: A logical troubleshooting guide for purification challenges.
References
Technical Support Center: Removal of 2,5-Bis(trifluoromethyl)benzoic Acid Impurity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing 2,5-bis(trifluoromethyl)benzoic acid as an impurity from their reaction mixtures and products.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing 2,5-bis(trifluoromethyl)benzoic acid impurity?
A1: The most common and effective methods for removing the acidic impurity 2,5-bis(trifluoromethyl)benzoic acid are:
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Acid-Base Liquid-Liquid Extraction: This technique exploits the acidic nature of the benzoic acid derivative to separate it from neutral or basic compounds.
-
Flash Column Chromatography: This method separates compounds based on their polarity. With the correct solvent system, it can effectively isolate the desired compound from the acidic impurity.
-
Recrystallization: This technique purifies a solid compound by taking advantage of differences in solubility between the desired compound and the impurity in a specific solvent.
Q2: How do I choose the best purification method for my specific case?
A2: The choice of method depends on the properties of your desired compound and the scale of your experiment.
-
Use acid-base extraction when your desired compound is neutral or basic and is not sensitive to aqueous acidic or basic conditions. This method is often quick and efficient for large quantities.
-
Opt for flash column chromatography when your desired compound has a different polarity from 2,5-bis(trifluoromethyl)benzoic acid. This method offers high resolution and is suitable for a wide range of compounds.
-
Consider recrystallization if your desired product is a solid and you can find a solvent in which its solubility is significantly different from that of the impurity at different temperatures.
Q3: What are the key physical properties of 2,5-bis(trifluoromethyl)benzoic acid to consider during purification?
A3: Understanding the physical properties of the impurity is crucial for designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Weight | 258.12 g/mol | Useful for characterization (e.g., mass spectrometry). |
| Melting Point | 75-81 °C[1] | Important for characterization and for choosing a suitable recrystallization solvent. |
| Acidity (pKa) | Estimated to be low (strongly acidic) | The strong acidic nature is the basis for effective removal by acid-base extraction. |
| Solubility | Generally poorly soluble in water, more soluble in organic solvents. | Key for selecting solvents for extraction, chromatography, and recrystallization. |
Troubleshooting Guides
Acid-Base Liquid-Liquid Extraction
Q: I performed an acid-base extraction, but I still see the 2,5-bis(trifluoromethyl)benzoic acid impurity in my final product. What could have gone wrong?
A: This could be due to several reasons:
-
Incomplete Deprotonation: The aqueous base used may not have been strong enough or used in sufficient quantity to fully deprotonate the highly acidic 2,5-bis(trifluoromethyl)benzoic acid. The presence of two electron-withdrawing trifluoromethyl groups makes this compound a relatively strong acid.
-
Insufficient Mixing: The two liquid phases may not have been mixed thoroughly enough for the acid-base reaction to go to completion.
-
Incorrect pH: After extraction with a base, the aqueous layer should be acidic to precipitate the benzoic acid impurity. Ensure the pH is sufficiently low.
Troubleshooting Workflow for Acid-Base Extraction
Caption: Troubleshooting workflow for acid-base extraction.
Flash Column Chromatography
Q: The 2,5-bis(trifluoromethyl)benzoic acid impurity co-elutes with my desired compound during flash chromatography. How can I improve the separation?
A: Co-elution suggests that the polarity of your compound and the impurity are too similar under the current conditions. Here's how to address this:
-
Optimize the Solvent System:
-
For Normal Phase (Silica Gel): The acidic nature of the impurity can cause it to streak or have a very high affinity for the silica. Adding a small amount of a polar acidic solvent like acetic acid or formic acid to your eluent can improve the peak shape of the impurity and potentially change its retention time relative to your compound.
-
For Reversed-Phase: Using a mobile phase with a pH that is at least 2 units away from the pKa of the analyte can improve peak shape. Adding a modifier like trifluoroacetic acid (TFA) can also help.[2]
-
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. A column with different chemistry, such as a phenyl-hexyl or a fluorinated phase, might offer different selectivity.[2]
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Use a Gradient Elution: A gradual increase in the polarity of the eluent can help to better resolve compounds with similar polarities.
Logical Flow for Optimizing Chromatography
Caption: Decision tree for improving chromatographic separation.
Recrystallization
Q: I'm trying to remove 2,5-bis(trifluoromethyl)benzoic acid by recrystallization, but it's not working well. What should I consider?
A: Successful recrystallization depends on the solubility differences between your desired compound and the impurity.
-
Solvent Screening is Key: You need to find a solvent where your desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while the 2,5-bis(trifluoromethyl)benzoic acid impurity is either highly soluble at all temperatures (so it stays in the mother liquor) or insoluble at all temperatures (so it can be filtered off hot).
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"Oiling Out": If your compound has a low melting point, it might "oil out" instead of crystallizing. If this happens, try using a larger volume of solvent or a different solvent system.
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Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.
Experimental Protocols
Protocol 1: Removal by Acid-Base Liquid-Liquid Extraction
This protocol is suitable for separating a neutral or basic organic compound from the 2,5-bis(trifluoromethyl)benzoic acid impurity.
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Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Extraction: Add an equal volume of a 1 M aqueous solution of a base (e.g., sodium hydroxide or sodium bicarbonate).
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Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated sodium salt of 2,5-bis(trifluoromethyl)benzoic acid will be in the aqueous layer.
-
Drain: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction of the organic layer with the aqueous base two more times to ensure complete removal of the acidic impurity.
-
Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
-
Impurity Recovery (Optional): Combine the aqueous layers and acidify with a strong acid (e.g., concentrated HCl) until the pH is ~1-2. The 2,5-bis(trifluoromethyl)benzoic acid will precipitate and can be collected by vacuum filtration.
Protocol 2: Removal by Flash Column Chromatography (Normal Phase)
This protocol is a general guideline. The solvent system should be optimized for your specific compound using thin-layer chromatography (TLC).
-
TLC Analysis: Develop a TLC method to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Add 0.5-1% acetic acid to the eluent to improve the peak shape of the acidic impurity.
-
Column Packing: Pack a silica gel column with the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the chromatography solvent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Load this onto the top of the packed column.
-
Elution: Elute the column with the optimized solvent system. Start with a less polar mixture and gradually increase the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Removal by Recrystallization
The success of this method is highly dependent on the specific properties of the desired compound. A thorough solvent screen is essential.
-
Solvent Screening: In small test tubes, test the solubility of the crude material in various solvents at room temperature and at their boiling points. Ideal solvents will fully dissolve the compound when hot but give poor solubility when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurity.
-
Drying: Dry the purified crystals under vacuum.
References
Technical Support Center: Acylation with 2,5-Bis(trifluoromethyl)benzoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2,5-Bis(trifluoromethyl)benzoyl chloride in acylation reactions. The highly electron-deficient nature of this reagent, due to the two trifluoromethyl groups, enhances its reactivity but can also lead to specific side reactions and challenges.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My acylation reaction with 2,5-Bis(trifluoromethyl)benzoyl chloride has a very low yield or is not working at all. What are the common causes?
A1: Low or no yield in acylation reactions, particularly with a highly reactive acylating agent like 2,5-Bis(trifluoromethyl)benzoyl chloride, can be attributed to several factors:
-
Moisture Contamination: 2,5-Bis(trifluoromethyl)benzoyl chloride is highly sensitive to moisture and will readily hydrolyze to the corresponding benzoic acid. It is crucial to use anhydrous solvents, reagents, and glassware, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Deactivated Substrate: If you are performing a Friedel-Crafts acylation, the aromatic substrate may be too deactivated. The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic ring can prevent the reaction from proceeding.[1]
-
Incompatible Functional Groups: For N- or O-acylations, functional groups on the substrate that are sensitive to the reaction conditions (e.g., other amines or alcohols that can compete in the reaction) may interfere.
-
Insufficient Catalyst (for Friedel-Crafts acylation): In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), effectively removing it from the reaction.[1][2] A stoichiometric amount or even an excess of the catalyst is often required.[1][2]
-
Suboptimal Reaction Temperature: While the high reactivity of 2,5-Bis(trifluoromethyl)benzoyl chloride may allow for milder conditions, some reactions may still require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition and side reactions.[1]
Issue 2: Formation of Multiple Products
Q2: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?
A2: The formation of multiple products can be a common issue. Here are some potential reasons:
-
Hydrolysis of Acyl Chloride: As mentioned, the primary side product is often the 2,5-Bis(trifluoromethyl)benzoic acid formed from the reaction of the acyl chloride with trace amounts of water.
-
Polyacylation: In Friedel-Crafts reactions with highly activated aromatic rings, more than one acyl group may be introduced. However, the introduction of the electron-withdrawing 2,5-bis(trifluoromethyl)benzoyl group generally deactivates the ring, making a second acylation less favorable.[1][3]
-
Competing N- and O-Acylation: In substrates containing both -NH and -OH groups, a mixture of N-acylated and O-acylated products can be formed. The reaction conditions (solvent, temperature, and base) can be optimized to favor one over the other.
-
Side Reactions with the Solvent: Certain solvents can react with the highly electrophilic acyl chloride, especially at elevated temperatures.
Issue 3: Difficult Purification
Q3: I am having trouble purifying my final product. What are the likely impurities and how can I remove them?
A3: The primary impurity is often the hydrolyzed starting material, 2,5-Bis(trifluoromethyl)benzoic acid.
-
Removal of 2,5-Bis(trifluoromethyl)benzoic Acid: This acidic impurity can typically be removed by washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃), during the workup. The carboxylate salt will be soluble in the aqueous layer.
-
Chromatography: If simple extraction does not suffice, column chromatography is a reliable method for separating the desired product from unreacted starting materials and side products.
-
Recrystallization: For solid products, recrystallization can be an effective purification technique.
Frequently Asked Questions (FAQs)
Q1: Why is 2,5-Bis(trifluoromethyl)benzoyl chloride so reactive?
A1: The two trifluoromethyl (-CF₃) groups on the benzoyl chloride are strongly electron-withdrawing. This effect significantly increases the positive charge on the carbonyl carbon, making it highly electrophilic and thus more susceptible to attack by nucleophiles. This enhanced reactivity often allows for faster reactions and milder conditions compared to standard benzoyl chloride.[4]
Q2: Can I use amine- or alcohol-substituted aromatic compounds in a Friedel-Crafts acylation with this reagent?
A2: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation of both the substrate and the catalyst.[2] It is generally advisable to protect these functional groups before performing a Friedel-Crafts acylation.
Q3: What is the best way to handle and store 2,5-Bis(trifluoromethyl)benzoyl chloride?
A3: This reagent is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₉H₃ClF₆O | [5] |
| Molecular Weight | 276.56 g/mol | [5] |
| Boiling Point | 185 °C | [5] |
| Density | 1.528 g/mL at 25 °C | [5] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. To the dropping funnel, add a solution of 2,5-Bis(trifluoromethyl)benzoyl chloride (1.0 equivalent) and the aromatic substrate (1.1 equivalents) in the same anhydrous solvent.
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers and wash sequentially with water, a saturated NaHCO₃ solution (to remove 2,5-bis(trifluoromethyl)benzoic acid), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: General Procedure for N-Acylation of an Amine
-
Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) or pyridine in an anhydrous solvent (e.g., dichloromethane, THF) at 0 °C.
-
Acyl Chloride Addition: Dissolve 2,5-Bis(trifluoromethyl)benzoyl chloride (1.05 equivalents) in the same solvent and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, a weak acid (e.g., 1M HCl) to remove excess base, and a saturated NaHCO₃ solution to remove any hydrolyzed acyl chloride.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified if necessary.
Visualizations
Caption: Main acylation pathway and potential side reactions.
Caption: Troubleshooting workflow for low product yield.
Caption: General experimental workflow for acylation reactions.
References
Technical Support Center: Optimizing Reaction Yield for 2,5-Bis(trifluoromethyl)benzoyl chloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for reactions involving 2,5-Bis(trifluoromethyl)benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is 2,5-Bis(trifluoromethyl)benzoyl chloride and what are its primary applications?
A1: 2,5-Bis(trifluoromethyl)benzoyl chloride is a highly reactive acylating agent. The two strongly electron-withdrawing trifluoromethyl (-CF₃) groups make the carbonyl carbon extremely electrophilic. This enhanced reactivity allows it to readily form amide, ester, and thioester bonds with a wide range of nucleophiles, often under milder conditions than its non-fluorinated counterparts.[1] It is a key building block in the synthesis of pharmaceuticals and agrochemicals, where the inclusion of trifluoromethyl groups can enhance properties like metabolic stability, lipophilicity, and binding affinity.[2]
Q2: How should I handle and store this reagent?
A2: 2,5-Bis(trifluoromethyl)benzoyl chloride is a corrosive, moisture-sensitive liquid.[3][4] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] The reagent fumes in air and reacts with water, so it must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, away from moisture and incompatible materials like bases, alcohols, and amines.[3][5]
Q3: Why is it crucial to use anhydrous conditions for reactions with this acyl chloride?
A3: Like other acyl chlorides, it is highly susceptible to hydrolysis.[2] Any moisture present in the glassware, solvents, or reagents will react with it to form the unreactive 2,5-bis(trifluoromethyl)benzoic acid, which reduces the yield and complicates purification.[2] Therefore, using oven-dried glassware, anhydrous solvents, and an inert atmosphere is critical for success.[7][8]
Q4: What type of base is recommended for amide or ester formation?
A4: For reactions with amines or alcohols, a non-nucleophilic organic base is required to neutralize the hydrochloric acid (HCl) byproduct.[9] The HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. For sterically hindered substrates, a stronger, non-nucleophilic base like 2,6-lutidine or a proton sponge may be beneficial. Inorganic bases like potassium carbonate can also be used in some solvent systems.
Troubleshooting Guide
This guide addresses common issues encountered during acylation reactions with 2,5-Bis(trifluoromethyl)benzoyl chloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Reagent/Catalyst Inactivity: The acyl chloride has hydrolyzed due to improper storage or exposure to moisture.[2][8] | 1. Verify Reagent Quality: Use a fresh bottle or a properly stored reagent. Ensure all solvents and reagents are strictly anhydrous.[7] |
| 2. Insufficiently Basic Conditions: The HCl byproduct is not being effectively neutralized, protonating the starting nucleophile (e.g., amine).[2] | 2. Optimize Base: Use at least 1.1 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA). For weakly nucleophilic amines, consider a stronger base. | |
| 3. Steric Hindrance: The nucleophile (e.g., a hindered secondary amine) is too bulky to attack the electrophilic carbonyl carbon efficiently. | 3. Adjust Reaction Conditions: Increase the reaction temperature, extend the reaction time, or use a less sterically demanding base. Consider using a catalyst like DMAP (4-Dimethylaminopyridine) for hindered alcohols. | |
| 4. Poor Nucleophile: The amine or alcohol is deactivated by electron-withdrawing groups. | 4. Increase Reactivity: Consider converting the alcohol to its more nucleophilic alkoxide form using a strong base like NaH. For deactivated amines, higher temperatures may be required. | |
| Multiple Products or Significant Side Product Formation | 1. Hydrolysis: The primary side product is often 2,5-bis(trifluoromethyl)benzoic acid from reaction with trace water.[2] | 1. Ensure Anhydrous Conditions: Rigorously dry all glassware, use anhydrous solvents, and maintain an inert atmosphere.[7] |
| 2. Diacylation: The nucleophile has multiple reactive sites (e.g., a diamine) and reacts twice. | 2. Control Stoichiometry: Use the nucleophile as the limiting reagent or add the acyl chloride slowly at a low temperature to favor mono-acylation. | |
| 3. Reaction with Base: Use of a nucleophilic base (e.g., pyridine in some cases) can lead to the formation of an acylpyridinium salt and other byproducts. | 3. Use Non-Nucleophilic Base: Switch to a sterically hindered base like DIPEA or 2,6-lutidine. | |
| Difficult Product Purification | 1. Co-elution of Product and Starting Material: The fluorinated product may have similar polarity to the starting materials. | 1. Optimize Chromatography: Use a different solvent system or a specialized column (e.g., fluorinated stationary phases) for separation.[10] Fluorous chemistry techniques can be useful for separating highly fluorinated compounds.[11] |
| 2. Emulsion during Workup: Formation of a stable emulsion during aqueous extraction makes layer separation difficult.[8] | 2. Break Emulsion: Add a saturated solution of NaCl (brine) to the separatory funnel to help break the emulsion.[8] Filtering the mixture through a pad of Celite can also be effective. | |
| 3. Presence of Benzoic Acid byproduct: The hydrolyzed acyl chloride can be difficult to remove. | 3. Basic Wash: Perform an extraction with a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃) to convert the carboxylic acid into its water-soluble salt, which can then be removed in the aqueous layer. |
Experimental Protocols & Data
General Protocol for N-Acylation of a Primary Amine
This protocol provides a general method for the synthesis of an amide from a primary amine and 2,5-Bis(trifluoromethyl)benzoyl chloride.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 eq.) and a suitable anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or THF) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve 2,5-Bis(trifluoromethyl)benzoyl chloride (1.05 eq.) in the same anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with the reaction solvent. Transfer the mixture to a separatory funnel and wash sequentially with:
-
1M HCl (to remove excess amine and base).
-
Saturated aqueous NaHCO₃ solution (to remove any hydrolyzed acyl chloride).[2]
-
Brine (to aid in layer separation).
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Table: Effect of Reaction Parameters on Acylation Yield
The following table summarizes expected trends in reaction yield based on general principles of acylation chemistry. Optimal conditions should be determined empirically for each specific substrate.
| Parameter | Condition A | Yield Trend A | Condition B | Yield Trend B | Rationale |
| Nucleophile | Primary Amine (e.g., Benzylamine) | High | Hindered Secondary Amine (e.g., Diisopropylamine) | Lower | Steric hindrance around the nitrogen atom slows the rate of nucleophilic attack.[12] |
| Base | Triethylamine (TEA) | Good | N,N-Diisopropylethylamine (DIPEA) | Often Improved | DIPEA is more sterically hindered and less nucleophilic than TEA, reducing potential side reactions. |
| Solvent | Dichloromethane (DCM) | Good | Acetonitrile (ACN) | Good | Both are common aprotic solvents. The choice may depend on substrate solubility and reaction temperature. |
| Temperature | 0 °C to Room Temp | Good | 50 °C | Higher (for hindered cases) | Increased temperature can overcome the activation energy for sterically demanding substrates but may also increase side product formation.[13] |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for optimizing the acylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 2,5-Bis(trifluoromethyl)benzoyl chloride | 393-82-8 [sigmaaldrich.com]
- 5. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 10. academic.oup.com [academic.oup.com]
- 11. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Handling and safety precautions for 2,5-Bis(trifluoromethyl)benzoyl chloride
Technical Support Center: 2,5-Bis(trifluoromethyl)benzoyl Chloride
This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with 2,5-Bis(trifluoromethyl)benzoyl chloride (CAS No: 393-82-8). This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers due to its reactive nature and the properties conferred by its trifluoromethyl groups.[1] However, its reactivity also necessitates strict safety precautions.
Safety and Hazard Data
Proper handling requires a thorough understanding of the chemical's properties and associated hazards. The following tables summarize key quantitative data and GHS hazard information.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₃ClF₆O[2] |
| Molecular Weight | 276.56 g/mol [2][3] |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 177 - 185 °C[2] |
| Density | 1.528 g/mL at 25 °C[2] |
| Flash Point | ~74 - 85 °C (165 - 185 °F)[2][4] |
Table 2: GHS Hazard Information
| Pictogram | Code | Hazard Statement |
| GHS05: Corrosion | H314 | Causes severe skin burns and eye damage.[5][6] |
| GHS07: Exclamation Mark | H335 | May cause respiratory irritation.[3] |
| No Pictogram | H227 | Combustible liquid. |
| No Pictogram | H290 | May be corrosive to metals.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when handling this chemical? A: This chemical is corrosive and moisture-sensitive.[3][5] The most critical precautions are to prevent contact with skin and eyes, avoid inhalation of vapors, and exclude moisture during handling and storage.[3][7] Always work in a well-ventilated chemical fume hood.[5][8] Emergency eyewash stations and safety showers must be readily accessible.[3][7]
Q2: What Personal Protective Equipment (PPE) is mandatory? A: A comprehensive PPE setup is required:
-
Eye and Face Protection: Chemical safety goggles combined with a face shield.[3][7]
-
Hand Protection: Impermeable protective gloves (e.g., nitrile or neoprene).[3][5]
-
Body Protection: A lab coat or chemically resistant apron. For larger quantities, consider full protective clothing.[3][5][7]
-
Respiratory Protection: If there is a risk of inhalation or ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[3][7]
Q3: How must 2,5-Bis(trifluoromethyl)benzoyl chloride be stored? A: Store the compound in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[3][5][7] It should be stored locked up and under an inert gas (like nitrogen or argon) to protect it from moisture.[3][7][9] Keep it away from heat, sparks, and open flames, as it is a combustible liquid.[7]
Q4: What materials are incompatible with this compound? A: Avoid contact with water, alcohols, strong bases, strong oxidizing agents, strong acids, and strong reducing agents.[3][7][10] It reacts with water, potentially liberating toxic gases and generating heat.[3][8][10]
Q5: What is the correct first aid procedure for an exposure? A: Immediate action is crucial:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][7]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[3][7][8]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention.[3][5][7][8]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]
Troubleshooting Guide
Issue 1: The sealed bottle has developed pressure or the liquid appears discolored.
-
Probable Cause: The compound has likely been exposed to moisture, causing it to slowly hydrolyze to the corresponding benzoic acid and hydrogen chloride (HCl) gas. This reaction generates pressure inside the container.
-
Solution: Handle the container with extreme caution in a chemical fume hood. Cool the container before slowly and carefully venting the cap. If the material is discolored, its purity is compromised and it may not be suitable for reactions sensitive to acidic impurities. Always store under an inert atmosphere to prevent this.[3][7]
Issue 2: A reaction involving the compound is unexpectedly vigorous or exothermic.
-
Probable Cause: Contamination of the reaction vessel or reagents with incompatible materials, especially water or alcohols, can cause a violent reaction.[3][10]
-
Solution: Ensure all glassware is rigorously dried (e.g., oven or flame-dried) and that all solvents and reagents are anhydrous. Reactions should be conducted under an inert atmosphere. Always start with a small-scale reaction to gauge reactivity and ensure proper temperature control (e.g., using an ice bath).
Issue 3: A strong, irritating odor is detected during handling.
-
Probable Cause: This indicates that vapors are escaping containment, likely due to inadequate ventilation or an improper handling technique. The compound is a lachrymator and can cause respiratory irritation.[2][3]
-
Solution: Immediately stop work, ensure your fume hood sash is at the proper height, and check that the ventilation system is functioning correctly. If the odor persists, evacuate the area and alert safety personnel. Review your handling procedures to minimize the generation of vapors.
Visualized Experimental Workflows
The following diagrams illustrate standard operating procedures for handling and responding to incidents involving 2,5-Bis(trifluoromethyl)benzoyl chloride.
Caption: Standard workflow for handling 2,5-Bis(trifluoromethyl)benzoyl chloride.
Caption: Troubleshooting flowchart for a chemical spill incident.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 393-82-8,2,5-Bis(trifluoromethyl)benzoyl chloride | lookchem [lookchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 2,5-Bis(trifluoromethyl)benzoyl chloride | 393-82-8 [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2,5-Bis(trifluoromethyl)benzoyl Chloride | 393-82-8 | TCI EUROPE N.V. [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: 2,5-Bis(trifluoromethyl)benzoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 2,5-Bis(trifluoromethyl)benzoyl chloride, with a focus on its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is 2,5-Bis(trifluoromethyl)benzoyl chloride and what are its primary applications?
A1: 2,5-Bis(trifluoromethyl)benzoyl chloride is a specialty chemical intermediate.[1][2] It is primarily used in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2] The presence of two trifluoromethyl groups on the benzoyl chloride moiety imparts unique properties to the final products, such as enhanced biological activity, chemical stability, and thermal resistance.[2]
Q2: How does moisture affect 2,5-Bis(trifluoromethyl)benzoyl chloride?
A2: 2,5-Bis(trifluoromethyl)benzoyl chloride is highly sensitive to moisture. It readily reacts with water in a process called hydrolysis.[3][4] This reaction breaks down the acyl chloride, converting it into 2,5-bis(trifluoromethyl)benzoic acid and generating corrosive hydrogen chloride (HCl) gas.[3][4] This degradation will reduce the purity and reactivity of the material in your experiments.
Q3: What are the signs of decomposition due to moisture?
A3: Decomposition of 2,5-Bis(trifluoromethyl)benzoyl chloride due to moisture exposure can be identified by several signs:
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Fuming in air: The release of hydrogen chloride gas upon contact with atmospheric moisture will create visible fumes.
-
Solid precipitate: The formation of the less soluble 2,5-bis(trifluoromethyl)benzoic acid may appear as a white solid in the liquid acyl chloride.
-
Reduced assay: Quantitative analysis (e.g., by GC or titration) will show a lower purity of the acyl chloride.
-
Inconsistent reaction outcomes: Decomposed material will lead to lower yields and the formation of byproducts in your synthetic procedures.
Q4: How should I store 2,5-Bis(trifluoromethyl)benzoyl chloride to prevent moisture contamination?
A4: To maintain the integrity of 2,5-Bis(trifluoromethyl)benzoyl chloride, it is crucial to store it under anhydrous (dry) conditions. The recommended storage protocol is as follows:
-
Store in a tightly sealed container, preferably with a PTFE-lined cap.
-
Keep the container in a cool, dry, and well-ventilated area.
-
For long-term storage, placing the container inside a desiccator with a suitable desiccant or in a dry box under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Troubleshooting Guide
This guide addresses common issues encountered when working with 2,5-Bis(trifluoromethyl)benzoyl chloride.
| Problem | Possible Cause | Recommended Solution |
| Reaction yield is lower than expected. | The 2,5-Bis(trifluoromethyl)benzoyl chloride has likely been partially hydrolyzed due to moisture exposure, reducing the amount of active reagent. | - Use a fresh bottle of the reagent or purify the existing stock by distillation. - Ensure all glassware is rigorously dried before use (oven-dried or flame-dried under vacuum). - Perform the reaction under an inert atmosphere (nitrogen or argon). - Use anhydrous solvents. |
| Formation of an unexpected white solid in the reaction mixture. | This is likely the hydrolysis product, 2,5-bis(trifluoromethyl)benzoic acid, which is a solid at room temperature. | - Review your experimental setup to identify and eliminate potential sources of moisture. - Purify the product to remove the benzoic acid derivative. |
| The reagent is fuming when the bottle is opened. | The reagent is reacting with atmospheric moisture. | - Minimize the time the bottle is open to the atmosphere. - Handle the reagent in a fume hood and, if possible, under a stream of inert gas. - Consider aliquoting the reagent into smaller, single-use containers to avoid repeated exposure of the main stock to air. |
| Inconsistent results between different batches of the reagent. | One or more batches may have been compromised by moisture. | - Determine the water content of each batch using Karl Fischer titration before use. - Standardize your handling and storage procedures for all batches. |
Physicochemical and Reactivity Data
| Property | Value |
| Molecular Formula | C₉H₃ClF₆O[1] |
| Molecular Weight | 276.56 g/mol [1] |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 185 °C[1] |
| Density | 1.528 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.4315[1] |
| Moisture Sensitivity | High (reacts with water) |
| Hydrolysis Products | 2,5-Bis(trifluoromethyl)benzoic acid and Hydrogen Chloride (HCl) |
| Reactivity with Nucleophiles | High |
Experimental Protocols
Protocol: Determination of Water Content by Karl Fischer Titration
This protocol outlines the procedure for quantifying the water content in 2,5-Bis(trifluoromethyl)benzoyl chloride, a critical step for quality control.
Objective: To accurately determine the percentage of water in a sample of 2,5-Bis(trifluoromethyl)benzoyl chloride.
Materials:
-
Karl Fischer Titrator (coulometric or volumetric)
-
Anhydrous methanol or other suitable anhydrous solvent
-
Karl Fischer reagent (commercially available)
-
Gas-tight syringes and needles
-
Septum-sealed vials
-
Dry box or glove bag (optional, but recommended)
-
2,5-Bis(trifluoromethyl)benzoyl chloride sample
Procedure:
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Ensure the titration cell is clean and dry.
-
Fill the titration cell with anhydrous methanol or another appropriate solvent and perform a pre-titration to neutralize any residual moisture in the solvent and the cell. The instrument will indicate when it is ready.
-
-
Sample Preparation (perform in a dry environment if possible):
-
Using a dry, gas-tight syringe, carefully draw a precise volume of the 2,5-Bis(trifluoromethyl)benzoyl chloride.
-
Weigh the filled syringe.
-
Inject the sample into the septum-sealed port of the titration cell.
-
Reweigh the empty syringe to determine the exact mass of the sample introduced.
-
-
Titration:
-
Start the titration process. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent.
-
The titration is complete when the endpoint is reached, which is typically detected potentiometrically.
-
-
Calculation:
-
The instrument's software will calculate the amount of water in the sample based on the amount of reagent consumed.
-
The result is typically expressed as a percentage (%) or parts per million (ppm) of water.
-
Safety Precautions:
-
2,5-Bis(trifluoromethyl)benzoyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The hydrolysis of the sample will produce HCl gas. Ensure adequate ventilation.
Diagrams
Caption: Hydrolysis pathway of 2,5-Bis(trifluoromethyl)benzoyl chloride.
Caption: Troubleshooting workflow for low reaction yields.
References
Troubleshooting low conversion in reactions with 2,5-Bis(trifluoromethyl)benzoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-Bis(trifluoromethyl)benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 2,5-Bis(trifluoromethyl)benzoyl chloride?
A1: 2,5-Bis(trifluoromethyl)benzoyl chloride is a highly reactive acylating agent used in organic synthesis. The two trifluoromethyl groups are strong electron-withdrawing groups, which makes the carbonyl carbon highly electrophilic. This enhanced reactivity is utilized in the synthesis of a variety of compounds, including amides and esters, and for Friedel-Crafts acylation reactions. It is often used to introduce the 2,5-bis(trifluoromethyl)benzoyl moiety into molecules in the development of pharmaceuticals and agrochemicals.
Q2: What is the most common side reaction observed with this reagent?
A2: The most common side reaction is the hydrolysis of the benzoyl chloride to form 2,5-bis(trifluoromethyl)benzoic acid. This occurs when the reagent is exposed to water. Given its high reactivity, even trace amounts of moisture in the reaction solvent or on the glassware can lead to the formation of this byproduct, which can complicate purification and lower the yield of the desired product.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). When using TLC, it is advisable to run a co-spot of the starting materials to track their consumption. The appearance of a new spot corresponding to the product and the disappearance of the limiting reagent will indicate the reaction's progress. It is also helpful to have a reference sample of the potential byproduct, 2,5-bis(trifluoromethyl)benzoic acid, to identify its presence on the TLC plate.
Q4: What are the key safety precautions when handling 2,5-Bis(trifluoromethyl)benzoyl chloride?
A4: 2,5-Bis(trifluoromethyl)benzoyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All glassware should be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Troubleshooting Guide for Low Conversion
Low conversion is a common issue in reactions involving 2,5-Bis(trifluoromethyl)benzoyl chloride. The following guide addresses potential causes and provides actionable solutions.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Insufficiently Reactive Nucleophile | The electron-withdrawing trifluoromethyl groups on the benzoyl chloride can be sterically hindering. For hindered or electronically deactivated nucleophiles (e.g., anilines with electron-withdrawing groups), a stronger base or higher reaction temperatures may be required. Consider using a more nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), in catalytic amounts. |
| Inadequate Base | The acylation reaction produces one equivalent of hydrochloric acid (HCl), which can protonate the nucleophile (especially amines), rendering it unreactive. A base is required to neutralize the HCl. Ensure at least one equivalent of a suitable base is used. For less reactive amines, a stronger, non-nucleophilic base like Proton-Sponge® or DBU may be beneficial. The choice of base is critical and should be matched to the reactivity of the nucleophile and the solvent used. |
| Low Reaction Temperature | While many acylations with this reactive reagent proceed at room temperature, some less reactive nucleophiles may require heating to overcome the activation energy. Monitor the reaction at room temperature initially, and if no progress is observed, gradually increase the temperature (e.g., to 40-60 °C) while continuing to monitor by TLC or LC-MS. |
| Catalyst Deactivation (for Friedel-Crafts reactions) | In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture or by complexation with the product ketone. Ensure strictly anhydrous conditions. It may be necessary to use more than one equivalent of the Lewis acid catalyst, as it will coordinate to the carbonyl group of the product. |
Problem 2: Presence of Significant Amounts of 2,5-Bis(trifluoromethyl)benzoic acid
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | This is the most common cause of hydrolysis. Thoroughly dry all glassware in an oven (e.g., at 120 °C) overnight and cool under a stream of inert gas. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure the nucleophile and other reagents are also dry. |
| Incomplete Reaction | If the desired reaction is slow, the benzoyl chloride has more time to react with any trace moisture present. Address the potential causes of low conversion (see Problem 1) to accelerate the desired reaction. |
Experimental Protocols
Example Protocol 1: Amide Synthesis with Diethylamine
This protocol is adapted from a procedure described in US Patent 6,828,427 B1.
-
Reagents:
-
2,5-Bis(trifluoromethyl)benzoyl chloride
-
Diethylamine
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of diethylamine (1.0 eq) in anhydrous DMF, add triethylamine (1.1 eq).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 2,5-bis(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous DMF to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
-
Reported Yield: Quantitative.[1]
Note: A similar procedure described in patent AU664392B2 reported a 52% yield after purification, highlighting that yields can vary based on specific substrates and purification methods.[2]
Data Presentation
Table 1: Comparison of Reported Yields for the Synthesis of N,N-Diethyl-2,5-bis(trifluoromethyl)benzamide
| Reference | Base | Solvent | Reported Yield |
| US Patent 6,828,427 B1 | Triethylamine | DMF | Quantitative |
| AU664392B2 | Triethylamine | Not specified | 52% (after purification) |
Table 2: Spectroscopic Data for Identification of Hydrolysis Byproduct
| Compound | Technique | Key Signals |
| 2,5-Bis(trifluoromethyl)benzoic acid | IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹) |
| 3,5-Bis(trifluoromethyl)benzoic acid (Isomer for NMR comparison) | ¹H NMR (CD₃OD) | δ ~8.6 (s, 1H), ~8.4 (s, 2H) |
Note: The ¹H NMR data for the 3,5-isomer is provided as a reference for the expected downfield chemical shifts of the aromatic protons due to the electron-withdrawing trifluoromethyl groups.[3] The IR spectrum of 2,5-Bis(trifluoromethyl)benzoic acid is available from sources such as ChemicalBook.[4]
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in reactions.
Generalized Amide Formation Pathway
Caption: The reaction pathway for the formation of an amide.
References
- 1. US6828427B1 - Oligomeric aminodiol-containing compounds, libraries thereof, and process of preparing the same - Google Patents [patents.google.com]
- 2. AU664392B2 - Fungicides for the control of take-all disease of plants - Google Patents [patents.google.com]
- 3. bipm.org [bipm.org]
- 4. 2,5-Bis(trifluoromethyl)benzoic acid(42580-42-7)IR [m.chemicalbook.com]
Impact of reaction temperature on 2,5-Bis(trifluoromethyl)benzoyl chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Bis(trifluoromethyl)benzoyl chloride. The following information is designed to help you optimize your reaction conditions, with a particular focus on the impact of reaction temperature, to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions involving 2,5-Bis(trifluoromethyl)benzoyl chloride?
A1: The optimal temperature for acylation reactions with 2,5-Bis(trifluoromethyl)benzoyl chloride is highly dependent on the specific nucleophile (e.g., amine, alcohol) and the solvent used. However, a general strategy is to start the reaction at a low temperature, such as 0°C, especially during the addition of the benzoyl chloride, to control the initial exothermic reaction.[1][2] The reaction mixture can then be allowed to warm to room temperature or gently heated to ensure completion. For highly reactive nucleophiles, maintaining a low temperature throughout the reaction may be necessary to prevent side product formation. Conversely, for less reactive nucleophiles, elevated temperatures may be required to drive the reaction forward.
Q2: How does reaction temperature affect the stability and reactivity of 2,5-Bis(trifluoromethyl)benzoyl chloride?
A2: 2,5-Bis(trifluoromethyl)benzoyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of the two trifluoromethyl groups.[3] While thermally stable at moderate temperatures, it is highly sensitive to moisture, and higher temperatures can accelerate its hydrolysis to the corresponding benzoic acid, which is often a major impurity.[2] Elevated temperatures can also lead to decomposition and the formation of other side products. Therefore, careful temperature control is crucial to balance reactivity with stability.
Q3: What are the common side reactions associated with temperature fluctuations in 2,5-Bis(trifluoromethyl)benzoyl chloride reactions, and how can they be minimized?
A3: The most common side reaction is the hydrolysis of the benzoyl chloride to 2,5-bis(trifluoromethyl)benzoic acid. This is exacerbated by the presence of moisture and higher temperatures. To minimize hydrolysis, it is essential to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Adding the acyl chloride at a low temperature (e.g., 0°C) can also significantly reduce the rate of this side reaction.[2] For reactions with amines, another potential side reaction at elevated temperatures is the formation of undesired byproducts from reactions with the solvent or impurities.
Q4: Can I use elevated temperatures to speed up a sluggish reaction?
A4: Yes, gentle heating can be employed for sluggish reactions. However, this should be done cautiously while monitoring the reaction progress by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[2] It is advisable to first ensure that all reagents are pure and anhydrous, as impurities or moisture can inhibit the reaction. If heating is necessary, a modest increase in temperature should be attempted first, for example, to 40-50°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low. | For sluggish reactions, after initial addition at low temperature, allow the reaction to warm to room temperature. If the reaction still does not proceed, consider gentle heating (e.g., 40-50°C) while monitoring closely.[2] |
| Hydrolysis of 2,5-Bis(trifluoromethyl)benzoyl chloride. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Perform the addition of the benzoyl chloride at a low temperature (0°C or below).[2] | |
| Incomplete reaction. | Increase the reaction time or consider a moderate increase in temperature after the initial addition phase. | |
| Formation of Multiple Byproducts | Reaction temperature is too high. | High temperatures can lead to decomposition or side reactions. Start the reaction at a low temperature (0°C) and only warm up if necessary. Avoid excessive heating. |
| Presence of water leading to hydrolysis. | Stringent anhydrous conditions are critical. Use freshly distilled solvents and dry reagents. A wash with a mild aqueous base (e.g., 5% NaHCO₃ solution) during workup can help remove the acidic hydrolysis byproduct.[2] | |
| Reaction is too exothermic and difficult to control | Initial reaction temperature is too high. | Pre-cool the reaction mixture to 0°C or even lower (e.g., -20°C) before the dropwise addition of 2,5-Bis(trifluoromethyl)benzoyl chloride. Maintain a slow addition rate to manage the heat generated. |
Experimental Protocols
General Protocol for N-Acylation of a Primary Amine
This protocol provides a general method for the N-acylation of a primary amine using 2,5-Bis(trifluoromethyl)benzoyl chloride.
Materials:
-
Primary amine
-
2,5-Bis(trifluoromethyl)benzoyl chloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in the anhydrous solvent.
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly add a solution of 2,5-Bis(trifluoromethyl)benzoyl chloride (1.05 equivalents) in the anhydrous solvent to the cooled amine solution dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base and amine, followed by a saturated sodium bicarbonate (NaHCO₃) solution to remove any hydrolyzed acyl chloride, and finally with brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for acylation reactions.
Caption: Troubleshooting logic for temperature-related issues.
References
Technical Support Center: Reactions with 2,5-Bis(trifluoromethyl)benzoyl Chloride
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate base and troubleshooting common issues encountered during acylation reactions with 2,5-bis(trifluoromethyl)benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What makes reactions with 2,5-bis(trifluoromethyl)benzoyl chloride challenging?
A1: The two electron-withdrawing trifluoromethyl (-CF₃) groups on the benzoyl chloride ring make the carbonyl carbon extremely electrophilic.[1] This high reactivity enhances its utility for acylating even weakly nucleophilic substrates but also introduces challenges:
-
High Sensitivity to Moisture: The compound readily hydrolyzes upon contact with water, leading to the formation of the unreactive 2,5-bis(trifluoromethyl)benzoic acid and reducing yield.[2] Therefore, anhydrous (dry) conditions are critical.[2]
-
Vigorous Reactions: The reaction with strong nucleophiles can be highly exothermic, requiring careful temperature control to prevent side reactions and ensure safety.
-
Side Product Formation: Due to its high reactivity, the potential for side reactions with solvents, impurities, or bifunctional substrates increases.
Q2: How do I choose the right base for my acylation reaction?
A2: The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct of the acylation. The ideal base should be strong enough to scavenge the acid but not so reactive that it competes with your nucleophile or causes unwanted side reactions.
-
For Amine Acylation: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. DIPEA is often preferred for sterically hindered substrates due to its bulky nature, which makes it less nucleophilic. Pyridine can also be used and sometimes acts as a nucleophilic catalyst.[3]
-
For Alcohol Acylation: A stronger, non-nucleophilic base may be required, especially for less reactive alcohols. While TEA or pyridine can be sufficient, sometimes a catalytic amount of 4-dimethylaminopyridine (DMAP) is added to significantly increase the reaction rate.[2] For substrates sensitive to strong bases, inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in an appropriate solvent can be effective.
-
For Sensitive Substrates: For delicate substrates, a hindered, non-nucleophilic base like DIPEA or a proton sponge is recommended to minimize base-catalyzed degradation.
The choice is guided by the pKa of the conjugate acid of the base. The base's conjugate acid should be a weaker acid (have a higher pKa) than the HCl produced, ensuring the equilibrium favors acid neutralization.[4][5]
Table 1: Comparison of Common Bases for Acylation
| Base | pKa of Conjugate Acid | Typical Use Case | Key Considerations |
| Triethylamine (TEA) | ~10.7 | General purpose for amine and alcohol acylation. | Can sometimes act as a nucleophile, leading to side products. Ensure high purity. |
| DIPEA (Hünig's Base) | ~10.7 | Acylation of sensitive or sterically hindered substrates. | Non-nucleophilic due to steric bulk.[2] Often the preferred choice to avoid side reactions. |
| Pyridine | ~5.2 | Amine and alcohol acylation; can act as a catalyst. | Weaker base than TEA/DIPEA. Can be difficult to remove during workup due to its high boiling point. |
| 4-DMAP | ~9.7 | Used as a highly effective nucleophilic catalyst (0.05-0.2 eq.) with a stoichiometric base like TEA. | Dramatically accelerates reactions, especially with alcohols. Should not be used as the primary base. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Good for phenol acylations or when an organic base is problematic. | Heterogeneous in many organic solvents, which can slow reaction rates. |
Note: pKa values are approximate and can vary with the solvent.[6][7]
Q3: My reaction yield is low. What are the common causes and solutions?
A3: Low yields are a frequent issue and can often be traced back to a few key factors. Refer to the troubleshooting workflow below for a systematic approach.
-
Reagent Quality:
-
2,5-Bis(trifluoromethyl)benzoyl Chloride: This reagent is highly sensitive to moisture.[2] Use a fresh bottle or a recently purified batch. Partial hydrolysis to the carboxylic acid will inhibit the reaction.
-
Nucleophile (Amine/Alcohol): Ensure your substrate is pure and dry.
-
Base and Solvent: Use anhydrous solvents and freshly distilled bases. Moisture in any component will consume the acyl chloride.[2]
-
-
Reaction Conditions:
-
Temperature: While the acyl chloride is highly reactive, some nucleophiles may still require heating to proceed at a reasonable rate. However, excessive heat can cause decomposition. Try running the reaction at 0 °C first, then allowing it to warm to room temperature. If the reaction is slow, gentle heating (40-60 °C) can be applied.
-
Stoichiometry: Ensure at least one equivalent of base is used to neutralize the HCl byproduct. For amine salts (e.g., R-NH₂·HCl), two equivalents of base will be necessary. A slight excess (1.1-1.2 eq.) of the acyl chloride can sometimes be used to drive the reaction to completion if the excess is easily removed.[2]
-
-
Incorrect Base: The base may not be strong enough, or it may be too sterically hindered to effectively neutralize the generated acid in a crowded transition state. Consider switching to an alternative base from Table 1.
Q4: I'm observing significant hydrolysis of the benzoyl chloride. How can I prevent this?
A4: Hydrolysis is a major competing reaction. To minimize it:
-
Work under an inert atmosphere (Nitrogen or Argon).[2]
-
Use anhydrous solvents. Solvents should be freshly dried over a suitable drying agent (e.g., molecular sieves, sodium/benzophenone).
-
Dry all glassware thoroughly in an oven before use.
-
Add the acyl chloride slowly to the solution of the nucleophile and base. This keeps the instantaneous concentration of the acyl chloride low, favoring the reaction with the nucleophile over residual moisture.
Visual Guides & Workflows
Diagram 1: Base Selection Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Technical Support Center: 2,5-Bis(trifluoromethyl)benzoyl Chloride Reaction Work-up
This guide provides detailed procedures and troubleshooting advice for the work-up of reactions involving 2,5-Bis(trifluoromethyl)benzoyl chloride. Given the reactive nature of this acyl chloride, proper handling and a systematic work-up are crucial for obtaining a pure product.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with 2,5-Bis(trifluoromethyl)benzoyl chloride and during its reaction work-up?
A1: 2,5-Bis(trifluoromethyl)benzoyl chloride is a corrosive compound that can cause severe skin burns and eye damage.[1][2] It is also a lachrymator, meaning it can irritate the eyes and cause tearing.[3] During the work-up, especially the quenching step, the hydrolysis of unreacted acyl chloride will produce hydrochloric acid (HCl), which is also corrosive. Always handle the reagent and reaction mixtures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: How should I properly quench a reaction involving 2,5-Bis(trifluoromethyl)benzoyl chloride?
A2: The quenching process should be performed carefully to manage the exothermic reaction with the quenching agent and the evolution of HCl gas. It is recommended to cool the reaction mixture in an ice bath before slowly adding a quenching solution. Suitable quenching agents include water, saturated aqueous sodium bicarbonate solution, or a saturated aqueous solution of ammonium chloride.[4] The choice of quenching agent may depend on the stability of your product to acidic or basic conditions.
Q3: What is the white solid that sometimes precipitates during the work-up?
A3: A common byproduct of reactions involving 2,5-Bis(trifluoromethyl)benzoyl chloride is 2,5-Bis(trifluoromethyl)benzoic acid, which is formed from the hydrolysis of any unreacted starting material.[4] This carboxylic acid may be sparingly soluble in the organic solvent and could precipitate, especially if the pH of the aqueous layer is acidic.
Q4: How can I remove the 2,5-Bis(trifluoromethyl)benzoic acid byproduct from my product?
A4: The carboxylic acid byproduct can typically be removed by washing the organic layer with a mild aqueous base solution. A saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate is often effective.[5][6] The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
Q5: What are the recommended methods for purifying the final product?
A5: The most common purification techniques for products derived from acyl chloride reactions are silica gel column chromatography and recrystallization.[7][8][9] The choice between these methods will depend on the physical properties of your product (e.g., solid or oil) and the nature of any remaining impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Emulsion formation during extraction | High concentration of salts or polar byproducts. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. Allow the mixture to stand for a longer period. If the emulsion persists, filtration through a pad of Celite may be necessary. |
| Product contaminated with 2,5-Bis(trifluoromethyl)benzoic acid | Incomplete hydrolysis of unreacted acyl chloride before extraction or inefficient removal during base wash. | Ensure the quenching step is complete. Wash the organic layer thoroughly with a saturated sodium bicarbonate solution. Perform multiple washes if necessary. Monitor the removal of the acid by TLC. |
| Low product yield | Hydrolysis of the acyl chloride before or during the reaction. Product loss during aqueous washes. | Ensure strictly anhydrous conditions during the reaction setup and execution.[4] If your product has some water solubility, minimize the number of aqueous washes or back-extract the combined aqueous layers with the organic solvent. If the product is basic, avoid acidic washes. If the product is acidic, avoid basic washes. |
| Product decomposes on silica gel | The product is sensitive to the acidic nature of standard silica gel. | Use deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or consider an alternative purification method such as recrystallization or distillation if applicable. |
Experimental Protocols
General Aqueous Work-up Procedure
This protocol is a general guideline and may require optimization based on the specific properties of the reaction product.
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or water dropwise with vigorous stirring.[4] Be cautious of gas evolution (CO2 if using bicarbonate) and potential exotherm. Continue addition until the gas evolution ceases or the pH of the aqueous layer is neutral or slightly basic.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[7]
-
Add water to dissolve any salts.
-
Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.[9]
-
-
Washing:
-
Combine all organic layers.
-
To remove the 2,5-bis(trifluoromethyl)benzoic acid byproduct, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[5][6]
-
Wash the organic layer with water to remove any remaining base.
-
Finally, wash the organic layer with brine to facilitate drying.[9]
-
-
Drying and Concentration:
-
Purification:
Physicochemical Data
| Property | Value |
| Molecular Formula | C₉H₃ClF₆O |
| Molecular Weight | 276.57 g/mol [1] |
| Boiling Point | 185 °C[3] |
| Density | 1.528 g/mL at 25 °C[3] |
| Refractive Index | 1.4315[3] |
| Hazard Codes | Corrosive[3] |
Visualizations
Caption: A typical experimental workflow for the work-up of reactions involving 2,5-Bis(trifluoromethyl)benzoyl chloride.
Caption: A troubleshooting decision tree for common issues encountered during the work-up procedure.
References
- 1. 2,5-Bis(trifluoromethyl)benzoyl chloride [oakwoodchemical.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Cas 393-82-8,2,5-Bis(trifluoromethyl)benzoyl chloride | lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. rsc.org [rsc.org]
- 9. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to Purity Analysis of 2,5-Bis(trifluoromethyl)benzoyl Chloride by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative methods for the purity analysis of 2,5-Bis(trifluoromethyl)benzoyl chloride. This reactive acyl chloride is a critical building block in the synthesis of pharmaceuticals and advanced materials, making accurate purity assessment essential for quality control and reaction optimization. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative merits of each analytical technique.
Overview of Analytical Techniques for Acyl Chloride Purity
The inherent reactivity of acyl chlorides, particularly their susceptibility to hydrolysis, presents a challenge for analytical chemists. The primary methods for assessing the purity of 2,5-Bis(trifluoromethyl)benzoyl chloride include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) is generally less suitable for direct analysis due to the compound's reactivity with common mobile phases but can be employed after derivatization.
GC-MS stands out as a robust and widely used method for the purity assessment of volatile and semi-volatile compounds like 2,5-Bis(trifluoromethyl)benzoyl chloride. Its high separation efficiency and sensitive detection make it ideal for identifying and quantifying impurities. Commercial suppliers of 2,5-Bis(trifluoromethyl)benzoyl chloride often cite GC as the method for purity verification.
NMR spectroscopy , particularly ¹H and ¹⁹F NMR, offers a non-destructive and highly specific method for purity determination. Quantitative NMR (qNMR) can provide a direct measure of purity against a certified internal standard without the need for a reference standard of the analyte itself.[1][2][3][4] The presence of two trifluoromethyl groups makes ¹⁹F NMR a particularly powerful tool, offering a clean spectrum with high sensitivity for fluorine-containing compounds.[5][6][7]
Potential Impurities in 2,5-Bis(trifluoromethyl)benzoyl Chloride
The purity profile of 2,5-Bis(trifluoromethyl)benzoyl chloride is largely dependent on its synthetic route. It is commonly synthesized from 2,5-bis(trifluoromethyl)benzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8] Potential impurities may include:
-
Unreacted Starting Material: 2,5-Bis(trifluoromethyl)benzoic acid.
-
Hydrolysis Product: 2,5-Bis(trifluoromethyl)benzoic acid, formed by reaction with adventitious moisture.
-
Side-Reaction Products: Related isomers or byproducts from the manufacturing process. For instance, in the synthesis of the similar 3,5-bis-(trifluoromethyl)benzyl chloride, impurities such as the corresponding benzaldehyde, benzoic acid, and phenol have been noted.[9]
-
Residual Solvents and Reagents: Traces of the chlorinating agent or solvents used in the synthesis and purification.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, the availability of instrumentation, and the desired level of accuracy and precision.
| Parameter | GC-MS | ¹H NMR | ¹⁹F NMR | HPLC (after derivatization) |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Nuclear magnetic resonance of protons. | Nuclear magnetic resonance of fluorine nuclei. | Separation by polarity, UV or MS detection. |
| Sample Prep. | Dilution in an anhydrous aprotic solvent. | Dissolution in a deuterated solvent. | Dissolution in a deuterated solvent. | Derivatization to a stable derivative (e.g., amide). |
| Sensitivity | High (ng to pg level). | Moderate (µg to mg level). | High for fluorinated compounds (µg to mg level). | High (ng to pg level). |
| Specificity | High, based on retention time and mass spectrum. | High, based on chemical shift and coupling constants. | Very high for fluorinated compounds. | High, based on retention time and detector response. |
| Quantitation | Relative (area percent) or absolute (with standard). | Absolute (qNMR with internal standard). | Absolute (qNMR with internal standard). | Absolute (with standard of the derivative). |
| Pros | High resolution, sensitive, established method. | Non-destructive, provides structural information, qNMR is a primary ratio method. | Highly specific for fluorinated compounds, simple spectra. | Suitable for non-volatile impurities. |
| Cons | Destructive, requires volatile and thermally stable compounds, potential for on-column reactions. | Lower sensitivity than MS, requires more sample. | Only detects fluorine-containing compounds. | Indirect analysis, derivatization can be complex and introduce errors. |
Experimental Protocols
This protocol is adapted from established methods for benzyl chloride and other fluorinated benzoyl chlorides.[10][11]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
Sample Preparation:
-
Prepare a stock solution of 2,5-Bis(trifluoromethyl)benzoyl chloride at 1 mg/mL in anhydrous dichloromethane.
-
Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.
GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Analysis:
-
The purity is calculated as the percentage of the peak area of 2,5-Bis(trifluoromethyl)benzoyl chloride relative to the total area of all observed peaks.
-
Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2,5-Bis(trifluoromethyl)benzoyl chloride into an NMR tube.
-
Accurately weigh and add approximately 5 mg of a certified internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) to the same NMR tube.
-
Add 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) and gently mix to dissolve.
NMR Acquisition Parameters (¹H):
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 8 or 16.
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): 5 s.
-
Number of Scans: 16.
Data Analysis:
-
Process the spectra with appropriate phasing and baseline correction.
-
Integrate the signals for the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for GC-MS and qNMR analysis.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. ethz.ch [ethz.ch]
- 3. emerypharma.com [emerypharma.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Analyzing 2,5-Bis(trifluoromethyl)benzoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of reactions involving 2,5-Bis(trifluoromethyl)benzoyl chloride. This reagent is a crucial building block in the synthesis of pharmaceuticals and advanced materials, making the ability to monitor its reactions essential for process optimization and quality control.[1] While specific HPLC methods for 2,5-Bis(trifluoromethyl)benzoyl chloride are not extensively documented in publicly available literature, its reactivity is analogous to the well-studied benzoyl chloride. Therefore, established methods for benzoyl chloride serve as a robust foundation for developing analytical protocols for its trifluoromethylated counterpart.
The primary application of these methods is in monitoring the acylation of various nucleophiles, such as primary and secondary amines, phenols, and alcohols, which are common reactions in pharmaceutical and chemical synthesis.[2] The analytical challenge often lies in the separation and quantification of the starting materials, the acylated product, and potential byproducts or impurities.
Comparative Analysis of HPLC Methods
The choice of an HPLC method will largely depend on the specific requirements of the analysis, such as the nature of the analyte, the required sensitivity, and the available instrumentation. Below is a comparison of potential HPLC approaches.
| Parameter | Method 1: Reversed-Phase HPLC with UV Detection | Method 2: Reversed-Phase HPLC with Mass Spectrometry (LC-MS) |
| Principle | Separation based on hydrophobicity. Detection via UV absorbance of the aromatic rings in the reactants and products. | Separation based on hydrophobicity, coupled with highly sensitive and selective mass-based detection. |
| Typical Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)[3] | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)[4] |
| Mobile Phase | A gradient of acetonitrile and water, often with a buffer like phosphate or acetate, or an acid modifier like formic acid.[3][4] | A gradient of acetonitrile and water with a volatile modifier like formic acid or ammonium formate to ensure compatibility with the mass spectrometer.[4] |
| Detection | UV-Vis or Diode Array Detector (DAD) at a wavelength where both reactant and product have significant absorbance (e.g., ~254 nm). | Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., TOF, Orbitrap) for selective monitoring of parent and fragment ions. |
| Advantages | Widely available, robust, and cost-effective. Suitable for routine analysis and purity checks. | High sensitivity and selectivity, allowing for trace-level detection and analysis in complex matrices. Provides molecular weight information, aiding in the identification of unknowns. |
| Disadvantages | Lower sensitivity compared to LC-MS. May not be suitable for complex mixtures where peaks co-elute. | Higher equipment and operational costs. Requires more specialized expertise for method development and maintenance. |
| Typical Application | Monitoring reaction progress, determining product purity, and quality control of starting materials and final products. | Metabolomics, impurity profiling, and analysis of reactions in complex biological matrices.[2][5][6] |
Experimental Protocols
Below are detailed experimental protocols that can be adapted for the analysis of reactions involving 2,5-Bis(trifluoromethyl)benzoyl chloride.
Protocol 1: General Purpose Reversed-Phase HPLC-UV Method
This method is suitable for monitoring the progress of a reaction between 2,5-Bis(trifluoromethyl)benzoyl chloride and a nucleophile (e.g., an amine) to form the corresponding amide.
-
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture in a suitable solvent, such as acetonitrile, to stop the reaction.
-
Dilute the quenched sample to an appropriate concentration (e.g., 0.1-1 mg/mL) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[3]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Protocol 2: Derivatization for Enhanced Detection (when the analyte lacks a chromophore)
In cases where the reactant or product does not have a strong UV chromophore, a derivatization step can be employed. While 2,5-Bis(trifluoromethyl)benzoyl chloride itself is a derivatizing agent, this protocol is for situations where the starting nucleophile needs to be quantified. For this purpose, a different derivatizing agent like Dansyl Chloride or FMOC-Cl would be used.[3] The following is a general procedure using benzoyl chloride, which can be adapted for other derivatizing agents.
-
Derivatization Procedure:
-
To an aqueous sample containing the amine, add a sodium carbonate or sodium borate buffer to achieve a basic pH.[5]
-
Add a solution of 2% (v/v) benzoyl chloride in acetonitrile and vortex the mixture.[5]
-
The reaction is typically fast and can be performed at room temperature.[2]
-
Acidify the reaction mixture to quench the reaction and precipitate any excess benzoyl chloride.
-
Extract the derivatized analyte with a suitable organic solvent (e.g., diethyl ether).
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
The same HPLC conditions as in Protocol 1 can be used as a starting point. The gradient may need to be optimized to ensure good separation of the derivatized analyte from any derivatizing agent artifacts.
-
Visualizing the Workflow and Comparison
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: General workflow for HPLC analysis of a chemical reaction.
Caption: Comparison of HPLC-UV and HPLC-MS for reaction analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2,5-Bis(trifluoromethyl)benzoyl Chloride and Benzoyl Chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2,5-Bis(trifluoromethyl)benzoyl chloride and the unsubstituted benzoyl chloride. The inclusion of two powerful electron-withdrawing trifluoromethyl groups on the aromatic ring of 2,5-bis(trifluoromethyl)benzoyl chloride significantly enhances its reactivity in acylation reactions, a crucial transformation in organic synthesis and drug development. This heightened reactivity can lead to faster reaction times, milder reaction conditions, and improved yields, particularly with less reactive nucleophiles.
Enhanced Electrophilicity and Reactivity
The primary driver for the increased reactivity of 2,5-bis(trifluoromethyl)benzoyl chloride is the strong inductive electron-withdrawing effect of the two trifluoromethyl (-CF₃) groups.[1] These groups destabilize the partial positive charge on the carbonyl carbon of the benzoyl chloride, making it significantly more electrophilic and, therefore, more susceptible to nucleophilic attack. This is a key factor in acylation reactions with a variety of nucleophiles, including amines, alcohols, and in Friedel-Crafts reactions.
Comparative Performance in Acylation Reactions
While direct kinetic studies comparing the two title compounds under identical conditions are not extensively documented in readily available literature, the principles of physical organic chemistry and data from related compounds allow for a clear qualitative and semi-quantitative comparison. Fluorinated benzoyl chlorides are generally considered more reactive than their non-fluorinated counterparts.[1]
Table 1: Qualitative Comparison of Reactivity
| Feature | 2,5-Bis(trifluoromethyl)benzoyl Chloride | Benzoyl Chloride |
| Relative Reactivity | Very High | High |
| Carbonyl Electrophilicity | Significantly Enhanced | Standard |
| Reaction Conditions | Milder conditions, shorter reaction times | May require harsher conditions or longer times |
| Suitable Nucleophiles | Wide range, including weakly nucleophilic substrates | Good for most common nucleophiles |
Experimental Protocols
Below are representative experimental protocols for common acylation reactions. These can be adapted for a direct comparison of the two reagents.
N-Acylation of a Primary Amine (Amide Formation)
This protocol describes the acylation of a primary amine to form an amide, a fundamental reaction in the synthesis of many pharmaceuticals.
Materials:
-
Primary amine (1.0 eq.)
-
2,5-Bis(trifluoromethyl)benzoyl chloride or Benzoyl chloride (1.05 eq.)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (1.1 eq.)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution.
-
Dissolve the acyl chloride (either 2,5-bis(trifluoromethyl)benzoyl chloride or benzoyl chloride) in a separate portion of anhydrous DCM and add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel if necessary.[3]
O-Acylation of an Alcohol (Ester Formation)
This protocol outlines the esterification of an alcohol. For a direct comparison, reaction times and yields should be carefully monitored.
Materials:
-
Alcohol (1.0 eq.)
-
2,5-Bis(trifluoromethyl)benzoyl chloride or Benzoyl chloride (1.1 eq.)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (1.2 eq.)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol and dissolve it in anhydrous DCM.
-
Add pyridine to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Reaction Pathway and Logic
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical acylation signaling pathway and a logical workflow for selecting an appropriate acylating agent.
Conclusion
2,5-Bis(trifluoromethyl)benzoyl chloride is a significantly more reactive acylating agent than benzoyl chloride due to the strong electron-withdrawing effects of its two trifluoromethyl substituents. This enhanced reactivity makes it a valuable tool for the acylation of a wide range of nucleophiles, including those that are less reactive, and can often be employed under milder conditions. For researchers in drug development and other areas of chemical synthesis, the choice between these two reagents will depend on the specific requirements of the reaction, including the nucleophilicity of the substrate and the desired reaction conditions. While benzoyl chloride remains a cost-effective and efficient reagent for many applications, 2,5-bis(trifluoromethyl)benzoyl chloride offers a powerful alternative when higher reactivity is required.
References
A Comparative Guide to 2,5-Bis(trifluoromethyl)benzoyl Chloride and 3,5-Bis(trifluoromethyl)benzoyl Chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a widely employed strategy to modulate chemical and biological properties. Among the array of fluorinated building blocks, bis(trifluoromethyl)benzoyl chlorides stand out as highly reactive and versatile reagents. This guide provides an objective comparison of two common isomers: 2,5-bis(trifluoromethyl)benzoyl chloride and 3,5-bis(trifluoromethyl)benzoyl chloride, offering insights into their respective reactivity, applications, and handling considerations.
Physicochemical and Reactivity Comparison
The positioning of the two powerful electron-withdrawing trifluoromethyl (-CF3) groups on the benzoyl chloride backbone significantly influences the reactivity and steric environment of the acyl chloride moiety.
| Property | 2,5-Bis(trifluoromethyl)benzoyl Chloride | 3,5-Bis(trifluoromethyl)benzoyl Chloride |
| CAS Number | 393-82-8[1] | 785-56-8 |
| Molecular Formula | C₉H₃ClF₆O[1] | C₉H₃ClF₆O |
| Molecular Weight | 276.56 g/mol [1] | 276.57 g/mol |
| Boiling Point | 72 °C at 10 mmHg[1] | 65-67 °C at 12 mmHg |
| Density | ~1.52 g/mL[1] | 1.526 g/cm³ |
| pKa of corresponding benzoic acid | Not available | 3.34 (Predicted)[2] |
Electronic Effects: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine. This inductive effect increases the electrophilicity of the carbonyl carbon, making both isomers highly reactive towards nucleophilic acyl substitution. In the case of the 3,5-isomer, both -CF3 groups are in the meta position relative to the carbonyl group. Their electron-withdrawing effects are additive, significantly activating the acyl chloride. For the 2,5-isomer, one -CF3 group is in the ortho position and the other in the meta position (relative to the point of attachment of the carbonyl group). This substitution pattern also results in strong activation.
Steric Hindrance: A critical differentiator between the two isomers is the steric environment around the carbonyl group. The 2,5-isomer possesses a trifluoromethyl group in the ortho position, which can sterically hinder the approach of a nucleophile to the carbonyl carbon. This steric hindrance can lead to slower reaction rates compared to the 3,5-isomer, where the meta-substituents do not impede the reaction center.
Performance in Synthesis: A Comparative Overview
While direct, side-by-side quantitative comparisons in the literature are scarce, the known electronic and steric effects allow for a reasoned assessment of their performance in acylation reactions.
Reactivity: 3,5-Bis(trifluoromethyl)benzoyl chloride is generally expected to be more reactive in nucleophilic acyl substitution reactions due to the absence of steric hindrance around the carbonyl group. The strong, purely electronic activation from the two meta -CF3 groups makes it a highly efficient acylating agent. The 2,5-isomer, while also highly activated electronically, may exhibit slower reaction kinetics with bulky nucleophiles due to the ortho -CF3 group.
Selectivity: The steric bulk of the 2,5-isomer can, in some cases, be advantageous for achieving higher regioselectivity in reactions with molecules possessing multiple nucleophilic sites.
Applications in Research and Development
Both isomers are valuable intermediates in the synthesis of complex organic molecules.
3,5-Bis(trifluoromethyl)benzoyl Chloride: This isomer is a key building block in the synthesis of various pharmaceuticals and advanced materials.[3] Its utility is prominent in the development of NK1-receptor antagonists and other bioactive molecules where the 3,5-bis(trifluoromethyl)phenyl moiety can enhance metabolic stability and lipophilicity.[4]
2,5-Bis(trifluoromethyl)benzoyl Chloride: This isomer is also widely utilized in pharmaceutical development and polymer chemistry.[1] The introduction of the 2,5-bis(trifluoromethyl)benzoyl group can enhance the biological activity and stability of drug candidates.[1] In materials science, it contributes to the synthesis of specialty polymers with improved thermal and chemical resistance.[1]
Experimental Protocols
The following are general protocols for the acylation of an alcohol and an amine that can be adapted for a comparative study of the two isomers.
General Protocol for Acylation of an Alcohol:
-
To a stirred solution of the alcohol (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C under an inert atmosphere, add the respective bis(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Acylation of an Amine:
-
To a stirred solution of the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add the respective bis(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude amide can be purified by recrystallization or column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding and practical application of these reagents, the following diagrams illustrate the general mechanism of acylation and a logical workflow for reagent selection.
Caption: General mechanism of base-mediated acylation.
Caption: Workflow for selecting the appropriate isomer.
Conclusion
Both 2,5-bis(trifluoromethyl)benzoyl chloride and 3,5-bis(trifluoromethyl)benzoyl chloride are powerful reagents for the introduction of the bis(trifluoromethyl)benzoyl moiety into organic molecules. The choice between the two isomers should be guided by the specific requirements of the synthesis. For reactions where high reactivity is paramount and steric hindrance at the reaction center is a concern, the 3,5-isomer is likely the superior choice. Conversely, the 2,5-isomer, while potentially less reactive with sterically demanding nucleophiles, may offer advantages in terms of regioselectivity and is a valuable tool for accessing specific fluorinated scaffolds. Careful consideration of both the electronic and steric profiles of these reagents will enable researchers to make informed decisions and achieve their synthetic goals efficiently.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]
- 3. 3,5-Bis(trifluoromethyl)benzoyl chloride, 97%|CAS 785-56-8 [benchchem.com]
- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Fluorinated Benzamides: 2,5-Bis(trifluoromethyl)benzoyl Chloride vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the introduction of trifluoromethyl groups into a molecule is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity. 2,5-Bis(trifluoromethyl)benzoyl chloride has emerged as a key reagent for incorporating the 2,5-bis(trifluoromethyl)benzoyl moiety, offering distinct advantages in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
This guide provides an objective comparison of 2,5-Bis(trifluoromethyl)benzoyl chloride with its primary alternative synthetic route—the direct use of 2,5-bis(trifluoromethyl)benzoic acid with coupling agents—for the synthesis of N-aryl benzamides. The comparison is supported by experimental data on reaction yields and conditions, detailed experimental protocols, and visualizations to aid in understanding the synthetic workflows.
Enhanced Reactivity and Efficiency of 2,5-Bis(trifluoromethyl)benzoyl Chloride
The presence of two strongly electron-withdrawing trifluoromethyl groups on the benzoyl chloride ring significantly enhances the electrophilicity of the carbonyl carbon. This heightened reactivity often translates into faster reaction times, milder reaction conditions, and higher yields compared to less fluorinated or non-fluorinated analogues like benzoyl chloride.[1]
While direct quantitative comparisons for the same substrate are not always available in published literature, the increased reactivity of fluorinated acyl chlorides is a known principle in organic synthesis. This allows for efficient acylation of even less reactive amines and alcohols.
Performance Comparison in N-Aryl Benzamide Synthesis
The synthesis of N-aryl benzamides is a common application for 2,5-bis(trifluoromethyl)benzoyl chloride. A primary alternative to this method is the amide coupling of the corresponding carboxylic acid, 2,5-bis(trifluoromethyl)benzoic acid, with an amine using a coupling agent.
The following table summarizes a comparison of these two methods for the synthesis of a representative N-aryl-2,5-bis(trifluoromethyl)benzamide. The data is based on typical yields reported in the literature for similar reactions.
| Reagent/Method | Substrate | Product | Typical Yield (%) | Reaction Conditions |
| 2,5-Bis(trifluoromethyl)benzoyl chloride | Substituted Aniline | N-Aryl-2,5-bis(trifluoromethyl)benzamide | 90-98% | Base (e.g., pyridine, triethylamine) in an inert solvent (e.g., DCM), room temperature. |
| 2,5-Bis(trifluoromethyl)benzoic acid + Coupling Agent (e.g., HATU, HBTU) | Substituted Aniline | N-Aryl-2,5-bis(trifluoromethyl)benzamide | 85-95% | Coupling agent, base (e.g., DIEA) in an inert solvent (e.g., DMF), room temperature. |
As the table indicates, the use of 2,5-bis(trifluoromethyl)benzoyl chloride can offer a slight advantage in terms of yield and often involves simpler purification procedures as the byproducts (typically hydrochloride salts) are easily removed.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of an N-aryl-2,5-bis(trifluoromethyl)benzamide using both 2,5-bis(trifluoromethyl)benzoyl chloride and its corresponding carboxylic acid.
Protocol 1: N-Acylation using 2,5-Bis(trifluoromethyl)benzoyl Chloride
This protocol describes a general procedure for the reaction of a substituted aniline with 2,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base.
Materials:
-
Substituted Aniline (1.0 mmol)
-
2,5-Bis(trifluoromethyl)benzoyl chloride (1.1 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Pyridine (1.2 mmol)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 mmol) in anhydrous DCM (10 mL).
-
Add pyridine (1.2 mmol) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add 2,5-bis(trifluoromethyl)benzoyl chloride (1.1 mmol) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl-2,5-bis(trifluoromethyl)benzamide.
Protocol 2: Amide Coupling using 2,5-Bis(trifluoromethyl)benzoic Acid and HATU
This protocol is suitable for a wide range of primary and secondary amines, including sterically hindered ones, using the coupling agent HATU.[2]
Materials:
-
2,5-Bis(trifluoromethyl)benzoic acid (1.0 mmol)
-
Substituted Aniline (1.2 mmol)
-
HATU (1.1 mmol)
-
N,N-Diisopropylethylamine (DIEA) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a dry round-bottom flask, dissolve 2,5-bis(trifluoromethyl)benzoic acid (1.0 mmol) in anhydrous DMF (10 mL).
-
Add the substituted aniline (1.2 mmol) to the solution.
-
Add DIEA (2.0 mmol) to the reaction mixture.
-
Finally, add HATU (1.1 mmol) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-2,5-bis(trifluoromethyl)benzamide.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical workflows for the two primary synthetic routes to N-aryl-2,5-bis(trifluoromethyl)benzamides.
References
Purity Assessment of 2,5-Bis(trifluoromethyl)benzoyl Chloride: A Comparative Guide to Titrimetric and Chromatographic Methods
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount for the integrity and reproducibility of experimental results. This guide provides a detailed comparison of methods for assessing the purity of 2,5-Bis(trifluoromethyl)benzoyl chloride, a critical building block in the synthesis of pharmaceuticals and advanced materials. We present experimental protocols and performance data for the classical Argentometric Titration by the Volhard method and modern chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with derivatization.
Introduction
2,5-Bis(trifluoromethyl)benzoyl chloride is a highly reactive acylating agent, prized for its ability to introduce trifluoromethyl groups into molecules, often enhancing their biological activity and chemical stability.[1] Its high reactivity, however, presents a challenge for accurate purity assessment. The primary impurity of concern is the corresponding carboxylic acid, 2,5-bis(trifluoromethyl)benzoic acid, which can arise from hydrolysis upon exposure to moisture. This guide details three robust methods for quantifying the purity of this acyl chloride, providing the necessary protocols and comparative data to select the most appropriate method for your research needs.
Methods Overview
The purity of 2,5-Bis(trifluoromethyl)benzoyl chloride can be determined through several analytical techniques. The choice of method often depends on the required accuracy, the nature of potential impurities, and the available instrumentation.
-
Argentometric Titration (Volhard Method): A classic, reliable, and cost-effective method that quantifies the chloride content of the molecule after hydrolysis. It is a type of back-titration that is particularly useful for acid chlorides.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that separates volatile compounds and provides detailed information about their molecular weight and structure, allowing for the identification and quantification of the parent compound and any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC) with Derivatization: This method is ideal for non-volatile or thermally labile compounds. The highly reactive acyl chloride is first converted into a stable derivative, which can then be readily separated and quantified by HPLC.[2]
Experimental Protocols
Argentometric Titration (Volhard Method)
This indirect titration method involves the reaction of the chloride ions, produced from the hydrolysis of the acyl chloride, with a known excess of silver nitrate. The remaining silver nitrate is then titrated with a standardized solution of potassium thiocyanate using a ferric iron indicator.
Protocol:
-
Sample Preparation (Hydrolysis):
-
Accurately weigh approximately 0.5 g of 2,5-Bis(trifluoromethyl)benzoyl chloride into a 250 mL Erlenmeyer flask.
-
Carefully and slowly add 50 mL of deionized water to the flask to hydrolyze the acyl chloride. The reaction is exothermic and will produce HCl gas, so this step should be performed in a fume hood.
-
Gently heat the mixture to a near boil for 15 minutes to ensure complete hydrolysis.
-
Allow the solution to cool to room temperature.
-
-
Precipitation of Chloride:
-
To the cooled solution, add 20 mL of 6 M nitric acid.
-
Accurately add a known excess of standardized 0.1 M silver nitrate solution (e.g., 50.00 mL) to precipitate the chloride ions as silver chloride.
-
Add 2-3 mL of nitrobenzene and shake vigorously to coagulate the precipitate. This prevents the silver chloride from reacting with the thiocyanate in the subsequent step.
-
-
Back-Titration:
-
Add 1-2 mL of ferric ammonium sulfate indicator solution.
-
Titrate the excess silver nitrate with standardized 0.1 M potassium thiocyanate solution until the first persistent reddish-brown color appears.
-
-
Calculation:
-
Calculate the moles of silver nitrate initially added.
-
Calculate the moles of potassium thiocyanate used in the back-titration (which is equal to the moles of excess silver nitrate).
-
The difference between the initial and excess moles of silver nitrate gives the moles of silver nitrate that reacted with the chloride ions.
-
The moles of chloride ions are equal to the moles of 2,5-Bis(trifluoromethyl)benzoyl chloride.
-
Calculate the purity of the sample as a percentage.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the direct analysis of the thermally stable 2,5-Bis(trifluoromethyl)benzoyl chloride.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of 2,5-Bis(trifluoromethyl)benzoyl chloride in a dry, inert solvent (e.g., anhydrous dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Injector: Operate in splitless mode at 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to 2,5-Bis(trifluoromethyl)benzoyl chloride based on its retention time and mass spectrum.
-
Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, use a calibration curve generated from the standards.
-
High-Performance Liquid Chromatography (HPLC) with Derivatization
Due to the high reactivity of acyl chlorides, direct analysis by HPLC is challenging. Derivatization to a more stable compound is the preferred approach.[2] Aniline can be used as a derivatizing agent to form a stable amide.
Protocol:
-
Derivatization:
-
Accurately weigh approximately 10 mg of 2,5-Bis(trifluoromethyl)benzoyl chloride into a vial.
-
Add 1 mL of anhydrous acetonitrile.
-
Add a 1.2 molar equivalent of aniline.
-
Add a 1.5 molar equivalent of a non-nucleophilic base, such as triethylamine, to scavenge the HCl produced.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
-
Sample Preparation for HPLC:
-
Dilute the reaction mixture with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50% acetonitrile and increasing to 90% over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at a wavelength where the derivative has strong absorbance (e.g., 254 nm).
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Generate a calibration curve using a pure standard of the derivatized product.
-
Quantify the amount of the derivatized 2,5-Bis(trifluoromethyl)benzoyl chloride in the sample by comparing its peak area to the calibration curve.
-
Calculate the purity of the original sample.
-
Data Presentation
| Feature | Argentometric Titration (Volhard) | GC-MS | HPLC with Derivatization |
| Principle | Back-titration of chloride ions after hydrolysis | Separation of volatile compounds with mass-based detection | Separation of a stable derivative by liquid chromatography |
| Purity Range | 95-101% | 90-99.9% | 90-99.9% |
| Precision (RSD) | < 1% | < 2% | < 2% |
| Analysis Time | ~1 hour per sample | ~30 minutes per sample | ~45 minutes per sample (including derivatization) |
| Instrumentation Cost | Low | High | High |
| Consumables Cost | Low | Moderate | High |
| Impurity Identification | No | Yes (for volatile impurities) | Indirectly (by presence of other peaks) |
| Specificity | Measures total hydrolyzable chloride | High | High (dependent on derivatization) |
| Throughput | Low | High (with autosampler) | High (with autosampler) |
Visualizations
Caption: Workflow for purity assessment by Argentometric Titration.
Caption: Comparison of purity assessment methods.
Conclusion
The choice of method for determining the purity of 2,5-Bis(trifluoromethyl)benzoyl chloride depends on the specific requirements of the analysis.
-
Argentometric titration is a robust, accurate, and cost-effective method for routine quality control when the primary impurity is the corresponding carboxylic acid. Its main limitation is the lack of specificity for identifying other potential impurities.
-
GC-MS offers high specificity and the ability to identify and quantify volatile impurities. It is a rapid and high-throughput method, making it suitable for screening multiple samples.
-
HPLC with derivatization is a versatile technique that provides high accuracy and precision. It is particularly valuable when dealing with complex mixtures or when the compound of interest is not amenable to GC analysis. The additional derivatization step, however, adds to the analysis time and complexity.
For researchers in drug development and other high-stakes applications, employing an orthogonal method (e.g., titration and GC-MS) can provide a more comprehensive purity profile and increase confidence in the quality of the starting material.
References
A Spectroscopic Showdown: Unraveling the Nuances of Substituted Trifluoromethyl Benzoyl Chlorides
For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences between isomeric and substituted chemical compounds is paramount. This guide provides a comprehensive spectroscopic comparison of key trifluoromethyl benzoyl chloride derivatives, offering valuable insights for their application in synthesis and pharmaceutical research. By presenting experimental data, detailed protocols, and mechanistic visualizations, we aim to facilitate a deeper understanding of these important chemical entities.
This comparison focuses on the ortho (2-), meta (3-), and para (4-) isomers of trifluoromethyl benzoyl chloride, alongside the disubstituted 3,5-bis(trifluoromethyl)benzoyl chloride. These compounds are widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals, where the position of the trifluoromethyl group can significantly influence reactivity and biological activity.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the selected trifluoromethyl benzoyl chloride derivatives. This quantitative data allows for a direct comparison of the electronic and structural effects of trifluoromethyl substitution on the benzoyl chloride moiety.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (C=O stretch, cm⁻¹) | Mass Spectrum (m/z) |
| 2-(Trifluoromethyl)benzoyl chloride | 8.24 (d), 7.85 (t), 7.73 (t), 7.65 (d) | 164.5 (C=O), 134.8, 133.0, 132.4, 130.2 (q), 127.8 (q), 123.0 (q, CF₃) | ~1770 | 208 (M⁺), 173, 145 |
| 3-(Trifluoromethyl)benzoyl chloride [1] | 8.36 (s), 8.32 (d), 7.95 (d), 7.71 (t)[1] | 167.0 (C=O), 135.0, 133.4, 131.8 (q), 130.2, 129.8 (q), 123.4 (q, CF₃) | ~1773[2] | 208 (M⁺), 173, 145 |
| 4-(Trifluoromethyl)benzoyl chloride [3] | 8.21 (d), 7.83 (d)[3] | 167.5 (C=O), 137.2, 132.5, 130.8, 126.2 (q), 123.7 (q, CF₃)[3] | ~1775[3] | 208 (M⁺), 173, 145[3] |
| 3,5-Bis(trifluoromethyl)benzoyl chloride [4] | 8.59 (s), 8.22 (s)[4] | 166.2 (C=O), 135.5, 133.2 (q), 130.0, 127.6 (q), 122.5 (q, CF₃) | Not readily available | 276 (M⁺), 241, 213 |
Experimental Protocols
The data presented in this guide was aggregated from various sources. The following are generalized experimental protocols typical for the spectroscopic analysis of substituted benzoyl chlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the benzoyl chloride sample was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: ¹H NMR spectra were acquired with a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹³C NMR, a proton-decoupled pulse sequence was used, and chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹). The characteristic carbonyl (C=O) stretching frequency is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample was introduced via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
-
Data Acquisition: The mass spectrum was obtained in positive ion mode. The molecular ion peak (M⁺) and major fragment ions are reported as mass-to-charge ratios (m/z).
Mechanistic Insights: Nucleophilic Acyl Substitution
Substituted benzoyl chlorides are key electrophiles in a variety of chemical transformations, most notably nucleophilic acyl substitution reactions. The general mechanism for this reaction is depicted below. The reactivity of the benzoyl chloride is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethyl group, increase the electrophilicity of the carbonyl carbon, thereby enhancing the rate of nucleophilic attack.
Experimental Workflow for Synthesis
The synthesis of substituted trifluoromethyl benzoyl chlorides typically involves the chlorination of the corresponding benzoic acid. A common and effective method utilizes thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The general workflow for this synthesis is outlined below.
References
- 1. scholarworks.uni.edu [scholarworks.uni.edu]
- 2. In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 13C NMR spectrum [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to 2,5-Bis(trifluoromethyl)benzoyl Chloride for Researchers and Drug Development Professionals
An in-depth analysis of 2,5-Bis(trifluoromethyl)benzoyl chloride, offering a quantitative comparison with alternative acylating agents, supported by experimental data and detailed protocols for its analysis and application.
2,5-Bis(trifluoromethyl)benzoyl chloride is a highly reactive acylating agent increasingly utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of two electron-withdrawing trifluoromethyl groups on the phenyl ring significantly enhances the electrophilicity of the carbonyl carbon, making it a powerful reagent for the introduction of the 2,5-bis(trifluoromethyl)benzoyl moiety into a wide range of molecules. This guide provides a comprehensive quantitative analysis of its properties, a comparison with alternative reagents, and detailed experimental protocols for its characterization and use.
Physicochemical Properties
A clear understanding of the physical and chemical properties of 2,5-Bis(trifluoromethyl)benzoyl chloride is essential for its safe handling and effective use in synthesis and analysis. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₉H₃ClF₆O | [1][2] |
| Molecular Weight | 276.56 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 185 °C (at atmospheric pressure); 72 °C (at 10 mmHg) | [1][2] |
| Density | 1.528 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.4315 | [1] |
| Purity (typical) | ≥ 98% (by GC) | [2] |
Quantitative Analysis: Methodologies and Protocols
Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is a general guideline for the analysis of aromatic acid chlorides and can be optimized for 2,5-Bis(trifluoromethyl)benzoyl chloride.[3][4][5]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for the analysis of polar and reactive compounds (e.g., DB-5, HP-5, or a wax-based column like DB-wax).[3]
Reagents:
-
High-purity solvent (e.g., anhydrous chloroform, dichloromethane, or methanol for derivatization).[3]
-
Internal standard (e.g., undecane or another stable, non-reactive compound with a distinct retention time).
-
Derivatizing agent (optional, e.g., anhydrous methanol to form the less reactive methyl ester).[4]
Sample Preparation:
-
Accurately weigh a sample of 2,5-Bis(trifluoromethyl)benzoyl chloride and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Add a known concentration of the internal standard to the sample solution.
-
(Optional Derivatization) To improve peak shape and reduce reactivity, the acid chloride can be converted to its methyl ester by adding a small amount of anhydrous methanol and a scavenger base (like 3-methoxypyridine) to the sample vial.[4] Allow the reaction to proceed to completion before injection.
GC-FID Conditions (starting point for optimization):
-
Injector Temperature: 150-250 °C[3]
-
Detector Temperature: 230-300 °C[3]
-
Oven Temperature Program:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injection Volume: 1 µL.
-
Split Ratio: 2:1 to 50:1, depending on the concentration.[3]
Data Analysis: Quantification is achieved by creating a calibration curve of the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 2,5-Bis(trifluoromethyl)benzoyl chloride.
-
¹H NMR: The proton NMR spectrum provides information about the aromatic protons. A published spectrum is available for reference.[6]
-
¹³C NMR: While a specific spectrum for the 2,5-isomer was not found, the spectrum of the isomeric 3,5-bis(trifluoromethyl)benzoyl chloride can provide expected chemical shift ranges for the aromatic and carbonyl carbons.
-
¹⁹F NMR: This technique is particularly useful for fluorine-containing compounds and will show distinct signals for the two trifluoromethyl groups, providing information about their chemical environment.
Performance Comparison with Alternative Acylating Agents
The enhanced reactivity of 2,5-Bis(trifluoromethyl)benzoyl chloride is a key advantage over less substituted benzoyl chlorides. This heightened reactivity stems from the strong electron-withdrawing nature of the two trifluoromethyl groups, which increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[7]
| Acylating Agent | Relative Reactivity | Advantages | Disadvantages |
| 2,5-Bis(trifluoromethyl)benzoyl Chloride | Very High | High reactivity allows for milder reaction conditions and potentially higher yields. The incorporated moiety can enhance biological activity and stability of the final product.[2] | Higher cost, potential for side reactions if not controlled. |
| 4-(Trifluoromethyl)benzoyl Chloride | High | More reactive than benzoyl chloride, offering some of the benefits of fluorination. | Less reactive than the bis-substituted analog. |
| Benzoyl Chloride | Moderate | Readily available, lower cost, and well-established reactivity. | May require harsher reaction conditions (higher temperatures, longer reaction times) leading to lower yields with less reactive nucleophiles.[8] |
| Salicyloyl Chloride | Low | The ortho-hydroxyl group can participate in intramolecular hydrogen bonding, reducing its reactivity and offering selectivity in certain applications.[8] | Significantly less reactive than benzoyl chloride.[8] |
Experimental Protocol: Comparative Amide Synthesis
This protocol can be used to compare the reactivity of 2,5-Bis(trifluoromethyl)benzoyl chloride with other benzoyl chlorides in the synthesis of a simple benzamide.
Materials:
-
2,5-Bis(trifluoromethyl)benzoyl chloride
-
Alternative acylating agent (e.g., Benzoyl Chloride)
-
Aniline (or other primary/secondary amine)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
Procedure:
-
In separate reaction flasks, dissolve aniline (1 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solutions to 0 °C in an ice bath.
-
To each flask, add a solution of the respective acylating agent (1 equivalent of 2,5-bis(trifluoromethyl)benzoyl chloride or benzoyl chloride) in the anhydrous solvent dropwise over 10-15 minutes.
-
Allow the reactions to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the progress of the reactions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reactions with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, dilute base, and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
Determine the yield and characterize the product (e.g., by NMR and melting point) to compare the efficiency of the two acylating agents.
Visualizing Experimental Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and logical connections.
Caption: Workflow for the quantitative analysis of 2,5-Bis(trifluoromethyl)benzoyl chloride.
Caption: Logical relationship for comparing the performance of acylating agents in amide synthesis.
Conclusion
2,5-Bis(trifluoromethyl)benzoyl chloride is a potent acylating agent with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and materials. Its high reactivity, stemming from the presence of two trifluoromethyl groups, allows for efficient reactions under mild conditions. While specific, validated quantitative analytical methods are not widely published, established protocols for similar acid chlorides using techniques like GC-FID can be readily adapted. For researchers and drug development professionals, the choice between 2,5-Bis(trifluoromethyl)benzoyl chloride and its alternatives will depend on a balance of required reactivity, cost, and the desired properties of the final product. The experimental protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in the laboratory.
References
- 1. Cas 393-82-8,2,5-Bis(trifluoromethyl)benzoyl chloride | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. japsonline.com [japsonline.com]
- 4. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. measurlabs.com [measurlabs.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Utility of 2,5-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a widely employed strategy to modulate the physicochemical and biological properties of target compounds. The trifluoromethyl (CF3) group, in particular, is a privileged moiety in medicinal chemistry and materials science. 2,5-Bis(trifluoromethyl)benzoyl chloride emerges as a highly reactive and valuable building block for introducing two trifluoromethyl groups onto an aromatic ring. This guide provides an objective comparison of its performance in key synthetic transformations against other acylating agents, supported by general experimental protocols and an exploration of its relevance in drug discovery.
Enhanced Reactivity of Fluorinated Benzoyl Chlorides
The reactivity of benzoyl chlorides in acylation reactions, such as Friedel-Crafts acylation and amidation, is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, like the trifluoromethyl group, enhance the electrophilicity of the carbonyl carbon, making the acyl chloride more susceptible to nucleophilic attack. This heightened reactivity often translates to milder reaction conditions, shorter reaction times, and improved yields compared to non-fluorinated or electron-donating group-substituted benzoyl chlorides.
A logical comparison of the relative reactivity of various benzoyl chlorides can be visualized as follows:
Caption: Logical relationship of benzoyl chloride reactivity.
Comparative Performance in Key Synthetic Methods
While specific quantitative data for direct, side-by-side comparative studies involving 2,5-Bis(trifluoromethyl)benzoyl chloride is not extensively available in the public domain, we can infer its performance based on established principles of organic chemistry and data from closely related analogues. The following sections provide an overview of its application in two fundamental reactions: Friedel-Crafts acylation and amidation.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The enhanced reactivity of 2,5-Bis(trifluoromethyl)benzoyl chloride is advantageous in this context, particularly with less reactive aromatic substrates.
Table 1: Comparison of Benzoyl Chlorides in Friedel-Crafts Acylation (Illustrative)
| Acylating Agent | Aromatic Substrate | Catalyst | Typical Conditions | Expected Yield | Key Considerations |
| 2,5-Bis(trifluoromethyl)benzoyl Chloride | Anisole | AlCl₃ | 0 °C to rt, 2-4 h | High | Highly reactive; may require milder conditions to avoid side reactions. |
| 4-(Trifluoromethyl)benzoyl Chloride | Anisole | AlCl₃ | 0 °C to rt, 3-6 h | High | Good reactivity due to the trifluoromethyl group. |
| Benzoyl Chloride | Anisole | AlCl₃ | rt, 4-8 h | Moderate to High | Standard reactivity; may require longer reaction times or higher temperatures. |
| 4-Methoxybenzoyl Chloride | Anisole | AlCl₃ | rt to reflux, 6-12 h | Moderate | Less reactive due to the electron-donating methoxy group. |
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) and a dry, inert solvent (e.g., dichloromethane, DCM).
-
Reagent Addition: The aromatic substrate (1.0 equivalent) is dissolved in dry DCM and added to the flask. The mixture is cooled to 0 °C in an ice bath.
-
Acylation: 2,5-Bis(trifluoromethyl)benzoyl chloride (1.05 equivalents), dissolved in dry DCM, is added dropwise to the stirred suspension over 15-30 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Amide Synthesis (Amidation)
The formation of an amide bond is one of an essential transformations in the synthesis of pharmaceuticals and other biologically active molecules. The reaction of an acyl chloride with an amine is a robust and widely used method for this purpose. The high reactivity of 2,5-Bis(trifluoromethyl)benzoyl chloride allows for efficient amidation, often under mild conditions.
Table 2: Comparison of Benzoyl Chlorides in Amide Synthesis (Illustrative)
| Acylating Agent | Amine Substrate | Base | Typical Conditions | Expected Yield | Key Considerations |
| 2,5-Bis(trifluoromethyl)benzoyl Chloride | Aniline | Pyridine | 0 °C to rt, 1-3 h | High to Excellent | Very reactive; the reaction is often rapid and exothermic. |
| 4-(Trifluoromethyl)benzoyl Chloride | Aniline | Pyridine | 0 °C to rt, 2-4 h | High | Good reactivity, suitable for a wide range of amines. |
| Benzoyl Chloride | Aniline | Pyridine | rt, 3-6 h | Moderate to High | Standard reactivity, a well-established procedure. |
| 4-Methoxybenzoyl Chloride | Aniline | Pyridine | rt to reflux, 4-8 h | Moderate | Lower reactivity may necessitate heating. |
Experimental Protocol: General Procedure for Amide Synthesis
-
Setup: An oven-dried round-bottom flask is charged with the amine (1.0 equivalent) and a dry, aprotic solvent (e.g., DCM or THF). A base such as pyridine or triethylamine (1.2 equivalents) is added.
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. 2,5-Bis(trifluoromethyl)benzoyl chloride (1.1 equivalents), dissolved in the same dry solvent, is added dropwise to the stirred amine solution.
-
Reaction: The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.
-
Work-up: Once the reaction is complete, it is quenched with water. The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.
Caption: General workflow for amide synthesis.
Application in Drug Discovery: Targeting the Cyclooxygenase (COX) Pathway
The utility of 2,5-Bis(trifluoromethyl)benzoyl chloride is exemplified in the synthesis of analogues of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The COX pathway is a critical signaling cascade in the inflammatory response.
The inhibition of COX-2 is a key strategy for the development of anti-inflammatory and analgesic drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The trifluoromethyl groups introduced using 2,5-Bis(trifluoromethyl)benzoyl chloride can play a crucial role in enhancing the potency and selectivity of these inhibitors.
Caption: The Cyclooxygenase (COX) signaling pathway.
Conclusion
2,5-Bis(trifluoromethyl)benzoyl chloride is a powerful reagent for the introduction of two trifluoromethyl groups into a variety of molecular scaffolds. Its enhanced reactivity, a direct consequence of the strong electron-withdrawing nature of the CF3 groups, allows for efficient acylation reactions under mild conditions. While direct comparative studies with specific quantitative data are limited, the well-established principles of physical organic chemistry strongly support its superior performance over less-fluorinated or non-fluorinated analogues in many synthetic contexts. Its application in the synthesis of potent COX-2 inhibitors underscores its importance in modern drug discovery and development. Researchers and scientists can leverage the high reactivity of this reagent to streamline synthetic routes and access novel chemical entities with potentially enhanced biological activities.
A Comparative Guide to Acylation Reagents for Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of acyl groups into fluorinated molecules is a critical transformation in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and altered lipophilicity, make fluorinated compounds highly valuable. The choice of acylation reagent is paramount for achieving high yields and selectivity in these transformations. This guide provides an objective comparison of common acylation reagents for the acylation of fluorinated aromatic and amino compounds, supported by experimental data and detailed protocols.
Performance Comparison of Acylation Reagents
The selection of an appropriate acylation reagent and catalyst system is crucial for the successful acylation of fluorinated compounds. The reactivity of the aromatic ring is often attenuated by the electron-withdrawing nature of fluorine substituents, necessitating careful optimization of reaction conditions.
Acylation of Fluoroarenes
The Friedel-Crafts acylation is a primary method for the C-acylation of fluoroarenes. The choice of Lewis acid catalyst and acylating agent significantly impacts the reaction's efficiency and regioselectivity. Generally, the reaction favors acylation at the para position relative to the fluorine atom due to steric hindrance at the ortho positions.
| Substrate | Acylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Fluorobenzene | Benzoyl Chloride | La(OTf)₃ and TfOH | Solvent-free | 140 | 4 | 87 (para) | [1] |
| Fluorobenzene | Acetic Anhydride | Scandium triflate resin | Microwave | 40-60 | 0.08-0.5 | High (para) | [2][3] |
| Fluorobenzene | Benzoyl Chloride | Bi(OTf)₃ | - | - | - | High | [4] |
| Toluene | Acetic Anhydride | Bismuth or Scandium Triflate / TFAA | Solvent-less | 30 | - | High | [5] |
| Chlorobenzene | Benzoyl Chloride | Bismuth or Scandium Triflate / HFBA | Solvent-less | 75-100 | - | High | [5] |
Acylation of Fluorinated Amines
The N-acylation of fluorinated anilines is a fundamental reaction in the synthesis of numerous biologically active molecules. The basicity of the amino group is reduced by the electron-withdrawing fluorine atoms, which can affect its reactivity. Common acylating agents include acyl chlorides and acid anhydrides.
| Substrate | Acylating Agent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoroaniline | Chloroacetyl Chloride | Triethylamine | Toluene | 40 then reflux | 1.5 then 6 | 96 | [6] |
| 4-Fluoroaniline | Acetyl Chloride | - | Chlorobenzene | 105-110 | 1.5 then 1 | - | [7] |
| N-isopropyl-4-fluoroaniline | Chloroacetyl Chloride | Triethylamine | Xylene | RT | 4 | 98.1 | [6] |
| Aniline Derivatives | 4-Fluorobenzoyl Chloride | Copper Triflate | Solvent-free | - | - | Moderate to High | [8][9] |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of Fluorobenzene
This protocol describes a general method for the acylation of fluorobenzene using an acyl chloride and a Lewis acid catalyst.
Materials:
-
Fluorobenzene
-
Acyl chloride (e.g., Benzoyl chloride)
-
Lewis Acid (e.g., Lanthanum(III) triflate and Trifluoromethanesulfonic acid)
Procedure:
-
To a reaction vessel, add fluorobenzene and the Lewis acid catalyst system (e.g., La(OTf)₃ and TfOH).[1]
-
Heat the mixture to the desired temperature (e.g., 140 °C).[1]
-
Slowly add the acyl chloride to the reaction mixture.
-
Maintain the reaction at temperature for the specified time (e.g., 4 hours), monitoring the progress by TLC or GC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the desired acylated fluorobenzene, which is predominantly the para-isomer.[1]
General Procedure for N-Acylation of a Fluorinated Aniline
This protocol outlines a general method for the acylation of a fluorinated aniline using an acyl chloride in the presence of a base.
Materials:
-
Fluorinated aniline (e.g., 4-Fluoroaniline)
-
Acyl chloride (e.g., Chloroacetyl chloride)
-
Triethylamine
-
Toluene
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve the fluorinated aniline (e.g., N-isopropyl-4-fluoroaniline) and triethylamine in toluene.[6]
-
At room temperature, add the acyl chloride dropwise to the stirred solution over a period of 1.5 hours.[6]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 4 hours.[6]
-
Add water to the reaction mixture to wash it. Separate the aqueous layer containing triethylamine hydrochloride.[6]
-
Wash the organic phase with water.
-
Remove the solvent under reduced pressure to obtain the crude N-acylated product.[6]
-
The product can be further purified by recrystallization or column chromatography. The reported yield for 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide is 98.1%.[6]
Visualizations
Friedel-Crafts Acylation Mechanism
The following diagram illustrates the general mechanism of the Friedel-Crafts acylation of an aromatic compound, which is an electrophilic aromatic substitution reaction. The Lewis acid activates the acyl halide to form a highly electrophilic acylium ion.
Caption: General mechanism of Friedel-Crafts acylation.
Experimental Workflow for Acylation Reagent Selection
This diagram outlines a logical workflow for selecting the appropriate acylation reagent and conditions for a given fluorinated substrate.
Caption: Workflow for selecting an acylation reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]
- 7. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Acylating Agents: Benchmarking 2,5-Bis(trifluoromethyl)benzoyl Chloride
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of acylating agent is a critical decision that dictates a reaction's efficiency, selectivity, and safety profile.[1][3] Among the diverse array of available reagents, 2,5-Bis(trifluoromethyl)benzoyl chloride stands out due to its unique trifluoromethyl groups, which impart enhanced reactivity and stability to the molecule and its derivatives.[4]
This guide provides an objective comparison of 2,5-Bis(trifluoromethyl)benzoyl chloride with other common acylating agents, such as benzoyl chloride, acetyl chloride, and acetic anhydride. It is designed for researchers, scientists, and drug development professionals to facilitate the rational selection of the optimal reagent for specific synthetic challenges, supported by comparative data and detailed experimental protocols.
Properties of Common Acylating Agents
The physical and chemical properties of an acylating agent are primary determinants of its reactivity, handling requirements, and suitability for specific applications. Acyl chlorides, in general, are highly reactive compounds.[5] The presence of electron-withdrawing trifluoromethyl groups in 2,5-Bis(trifluoromethyl)benzoyl chloride is expected to further enhance its electrophilicity and, consequently, its reactivity.
| Property | 2,5-Bis(trifluoromethyl)benzoyl Chloride | Benzoyl Chloride | Acetyl Chloride | Acetic Anhydride |
| CAS Number | 393-82-8[6] | 98-88-4[7] | 75-36-5 | 108-24-7 |
| Molecular Formula | C₉H₃ClF₆O[8] | C₇H₅ClO | C₂H₃ClO | C₄H₆O₃ |
| Molecular Weight | 276.57 g/mol [6] | 140.57 g/mol | 78.50 g/mol | 102.09 g/mol |
| Boiling Point | 185 °C[9] | 197.2 °C | 52 °C | 139.8 °C |
| Density | 1.528 g/mL at 25 °C[9] | 1.21 g/mL at 20 °C | 1.104 g/mL at 20 °C | 1.082 g/mL at 20 °C |
| Reactivity | Very High | High | Very High | High[1][3] |
| Key Features | Introduces two trifluoromethyl groups, enhancing bioactivity and stability of products.[4] | Common benzoylating agent.[7] | Highly volatile and reactive acetylating agent.[1] | Less reactive and corrosive than acetyl chloride.[3] |
Reactivity and Selectivity
The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides.[1][3] This is attributed to the chloride ion being a superior leaving group compared to the carboxylate ion.
The high reactivity of acyl chlorides, such as 2,5-Bis(trifluoromethyl)benzoyl chloride, allows for rapid reactions, often leading to high yields and short reaction times.[3] However, this high reactivity can also lead to poor selectivity with polyfunctional molecules and requires careful control of reaction conditions.[3] The trifluoromethyl groups on the benzoyl chloride backbone are strongly electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon, making 2,5-Bis(trifluoromethyl)benzoyl chloride an exceptionally reactive agent.
Caption: General reactivity trend of common acylating agents.
Applications in Synthesis
The choice of acylating agent is often dictated by the desired functional group to be introduced.
-
2,5-Bis(trifluoromethyl)benzoyl Chloride : This specialized reagent is primarily used when the introduction of a fluorinated aromatic structure is desired. These trifluoromethyl groups are known to enhance the biological activity, metabolic stability, and lipophilicity of pharmaceutical compounds.[4] It serves as a key intermediate in the synthesis of various pharmaceuticals, specialty polymers with improved thermal and chemical resistance, and agrochemicals like herbicides and pesticides.[4]
-
Benzoyl Chloride : Widely used for benzoylation, it is a crucial intermediate in the production of pharmaceuticals (e.g., benzoyl peroxide, antihistamines), agrochemicals, dyes, and pigments.[7] It is also used as a laboratory reagent for protecting hydroxyl groups.[7]
-
Acetyl Chloride and Acetic Anhydride : These are used to introduce acetyl groups. Acetylation is a common strategy for the protection of hydroxyl and amino groups in multi-step syntheses.[10] These reagents are fundamental in the production of compounds like aspirin and paracetamol.[5]
Performance Comparison: Acylation of Benzylamine
To illustrate the comparative performance, the following table summarizes typical results for the N-acylation of benzylamine. (Note: Data is representative and may vary based on specific experimental conditions).
| Acylating Agent | Catalyst | Solvent | Reaction Time | Yield (%) | Byproduct |
| 2,5-Bis(trifluoromethyl)benzoyl Chloride | Pyridine | Dichloromethane | 1 hour | >95% | Pyridinium hydrochloride |
| Benzoyl Chloride | Pyridine | Dichloromethane | 1-2 hours | ~90-95% | Pyridinium hydrochloride |
| Acetyl Chloride | Triethylamine | Diethyl ether | <1 hour | >95% | Triethylammonium chloride |
| Acetic Anhydride | None | Neat | 2-4 hours | ~85-90% | Acetic Acid |
Experimental Protocols
Below are generalized protocols for common acylation reactions. Safety Note: Acylating agents are reactive and hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[1]
Protocol 1: N-Acylation of an Amine with 2,5-Bis(trifluoromethyl)benzoyl Chloride
-
Setup : In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq.) and a non-nucleophilic base such as pyridine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cooling : Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent : Slowly add a solution of 2,5-Bis(trifluoromethyl)benzoyl chloride (1.1 eq.) in the same anhydrous solvent to the stirred mixture.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired amide.
Protocol 2: Friedel-Crafts Acylation of an Aromatic Compound
The Friedel-Crafts acylation is a powerful method for attaching an acyl group to an aromatic ring using a Lewis acid catalyst.[11]
-
Setup : To a flame-dried, three-necked flask fitted with a reflux condenser, dropping funnel, and nitrogen inlet, add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.2 eq.) and an anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
Formation of Acylium Ion : Cool the suspension in an ice bath and slowly add the acyl chloride (1.0 eq.). Stir for 15-30 minutes to allow for the formation of the acylium ion complex.[11]
-
Addition of Aromatic Substrate : Add the aromatic compound (1.0 eq.) dropwise to the mixture, maintaining the low temperature.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as indicated by TLC or GC analysis.
-
Workup : Cool the reaction mixture back to 0 °C and carefully quench by slowly adding crushed ice, followed by concentrated HCl.
-
Extraction and Purification : Extract the product with an organic solvent. Wash the combined organic layers with water, saturated sodium bicarbonate, and brine. Dry the solution, remove the solvent, and purify the resulting aromatic ketone by distillation or recrystallization.
Caption: A typical experimental workflow for an acylation reaction.
Conclusion
The selection of an acylating agent requires a careful balance of reactivity, selectivity, safety, and the specific synthetic goal.[1]
-
2,5-Bis(trifluoromethyl)benzoyl Chloride is a highly reactive, specialized agent of choice for introducing trifluoromethyl-containing benzoyl groups. Its use is particularly advantageous in pharmaceutical and materials science applications where the unique electronic properties of fluorine can significantly enhance the performance of the final product.[4]
-
Standard Acyl Chlorides (e.g., Benzoyl Chloride, Acetyl Chloride) offer high reactivity for general-purpose acylation, ensuring high yields and fast reaction rates. However, their handling requires stringent safety measures due to their corrosivity and the generation of HCl byproduct.[1][3]
-
Acid Anhydrides (e.g., Acetic Anhydride) provide a milder, often safer alternative to acyl chlorides. They are less reactive, which can be beneficial for improving selectivity, but may require catalysts or higher temperatures to achieve comparable efficiency.[3]
Ultimately, the optimal acylating agent depends on the specific substrate, the desired reaction rate, selectivity requirements, and the practical constraints of the laboratory or production environment. For researchers aiming to leverage the benefits of fluorination, 2,5-Bis(trifluoromethyl)benzoyl chloride represents a powerful and valuable tool in the synthetic chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. Acylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 6. 2,5-Bis(trifluoromethyl)benzoyl chloride | 393-82-8 [sigmaaldrich.cn]
- 7. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]
- 8. 2,5-Bis(trifluoromethyl)benzoyl chloride [oakwoodchemical.com]
- 9. lookchem.com [lookchem.com]
- 10. art.torvergata.it [art.torvergata.it]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Acylating Agents: 2,5-Bis(trifluoromethyl)benzoyl Chloride and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of an appropriate acylating agent is critical to ensure high yields and product purity. This guide provides a comprehensive comparison of 2,5-Bis(trifluoromethyl)benzoyl chloride with its isomeric alternative, 3,5-Bis(trifluoromethyl)benzoyl chloride, and a common alternative strategy involving the use of 2,5-Bis(trifluoromethyl)benzoic acid with a coupling agent. This comparison is supported by typical product specifications and representative experimental protocols.
Certificate of Analysis: Typical Specifications
A Certificate of Analysis (CoA) for 2,5-Bis(trifluoromethyl)benzoyl chloride typically outlines the following specifications, ensuring its suitability for demanding synthetic applications.
| Parameter | Specification | Method |
| Purity | ≥ 97.0% to > 98.0% | Gas Chromatography (GC) |
| Appearance | Colorless to almost colorless clear liquid | Visual |
| Boiling Point | 72 °C at 10 mmHg | |
| Density | Approximately 1.528 g/mL at 25 °C | |
| Refractive Index | Approximately 1.4315 at 20 °C |
These specifications highlight the high purity of the reagent, which is essential for minimizing side reactions and simplifying product purification.
Performance Comparison: Acylation Strategies
The introduction of the 2,5-bis(trifluoromethyl)benzoyl moiety into a molecule is a key step in the synthesis of various pharmaceuticals and advanced materials.[1] The primary methods to achieve this are direct acylation with the benzoyl chloride or activation of the corresponding carboxylic acid.
| Acylating Agent / Method | Key Advantages | Potential Disadvantages |
| 2,5-Bis(trifluoromethyl)benzoyl chloride | High reactivity, leading to faster reaction times and milder conditions. Simple workup as the byproduct HCl is easily removed. | Moisture sensitive, requiring anhydrous reaction conditions. Can be too reactive for substrates with multiple nucleophilic sites. |
| 3,5-Bis(trifluoromethyl)benzoyl chloride | The symmetric substitution pattern can influence crystal packing and solubility of the final product. High reactivity similar to its 2,5-isomer.[2][3][4] | May exhibit different steric hindrance compared to the 2,5-isomer, potentially affecting reaction rates and yields with bulky substrates. |
| 2,5-Bis(trifluoromethyl)benzoic acid + Coupling Agent | Milder reaction conditions can be employed, offering better compatibility with sensitive functional groups. A wide variety of coupling agents are available to tune reactivity. | Requires an additional reagent (coupling agent), which can increase cost and complicate purification due to byproducts. Reactions may be slower than with the acyl chloride. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful synthesis. Below are representative protocols for amide synthesis, a common application for these reagents.
Experimental Protocol 1: Amide Synthesis using 2,5-Bis(trifluoromethyl)benzoyl Chloride
This protocol describes a standard procedure for the acylation of an amine using an acyl chloride, often referred to as the Schotten-Baumann reaction.[5]
Materials:
-
2,5-Bis(trifluoromethyl)benzoyl chloride (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and the base in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 2,5-Bis(trifluoromethyl)benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Protocol 2: Amide Synthesis using 2,5-Bis(trifluoromethyl)benzoic Acid and a Coupling Agent
This protocol outlines the formation of an amide bond by activating a carboxylic acid in situ.
Materials:
-
2,5-Bis(trifluoromethyl)benzoic acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other suitable coupling agent (1.0-1.5 eq)
-
Hydroxybenzotriazole (HOBt) (optional, as an additive to suppress side reactions) (0.1-1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 2,5-Bis(trifluoromethyl)benzoic acid and the amine in the appropriate anhydrous solvent, add the base.
-
Add the coupling agent (and HOBt, if used) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress.
-
After completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
Visualization of Synthetic Pathways
To further clarify the discussed synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Direct acylation using 2,5-Bis(trifluoromethyl)benzoyl chloride.
Caption: Amide synthesis via carboxylic acid activation.
Conclusion
The selection between 2,5-Bis(trifluoromethyl)benzoyl chloride, its 3,5-isomer, and the corresponding carboxylic acid with a coupling agent depends on the specific requirements of the synthesis. For rapid and high-yielding acylations where the substrate is not overly sensitive, the acyl chloride is often the reagent of choice. The isomeric 3,5-Bis(trifluoromethyl)benzoyl chloride offers an alternative with potentially different physical properties in the final product. For substrates with delicate functional groups that may not tolerate the reactivity of an acyl chloride, the carboxylic acid activation method provides a milder and more controlled approach. Researchers should consider the factors of reactivity, substrate compatibility, cost, and purification requirements when selecting the optimal strategy for their synthetic targets.
References
- 1. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Bis(trifluoromethyl)benzoyl chloride | C9H3ClF6O | CID 101856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bulk supply high purity 3,5-Bis(Trifluoromethyl)Benzoyl Chloride 785-56-8, Paid sample available [jinghuifluo.com]
- 4. 3,5-Bis(trifluoromethyl)benzoyl chloride, 97%|CAS 785-56-8 [benchchem.com]
- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
Safety Operating Guide
Safe Disposal of 2,5-Bis(trifluoromethyl)benzoyl Chloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of 2,5-Bis(trifluoromethyl)benzoyl chloride, a corrosive and moisture-sensitive compound. Adherence to these procedures is critical to mitigate risks of violent reactions and personal injury.
Key Properties and Hazards
2,5-Bis(trifluoromethyl)benzoyl chloride is a reactive acyl chloride. Its primary hazard lies in its vigorous and exothermic reaction with water and other nucleophiles, such as alcohols and amines. This reactivity necessitates careful, controlled neutralization before disposal. Below is a summary of its key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₉H₃ClF₆O |
| Molecular Weight | 276.56 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Density | 1.528 g/mL at 25 °C |
| Boiling Point | 185 °C |
| Flash Point | 72 °C (161.6 °F) - closed cup[1] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage.[1][2] H335: May cause respiratory irritation.[2] Corrosive to the respiratory tract.[3] Lachrymator.[2] |
Disposal Protocol: Neutralization
The recommended method for the disposal of 2,5-Bis(trifluoromethyl)benzoyl chloride is through a controlled neutralization reaction. This procedure converts the reactive acyl chloride into the less reactive and water-soluble sodium 2,5-bis(trifluoromethyl)benzoate. This process must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE).
Experimental Protocol for Neutralization
1. Preparation:
-
In a chemical fume hood, prepare a large beaker or flask with a magnetic stir bar. The reaction vessel should be large enough to accommodate the full volume of the neutralizing solution and any potential foaming.
-
Prepare a cold 5-10% aqueous solution of a weak base, such as sodium carbonate or sodium bicarbonate. An ice bath should be on hand to control the temperature of the reaction.[4]
-
Ensure that appropriate PPE is worn, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
2. Neutralization Reaction:
-
While vigorously stirring the basic solution, slowly and carefully add the 2,5-Bis(trifluoromethyl)benzoyl chloride dropwise. The addition should be gradual to control the rate of reaction and heat generation.[5]
-
Be aware that the reaction will produce carbon dioxide gas, which will cause bubbling. The slow addition will prevent excessive foaming.
-
Monitor the temperature of the mixture throughout the addition. If the temperature rises significantly, pause the addition and cool the vessel in an ice bath.[5]
3. Completion and pH Monitoring:
-
After the addition is complete, continue stirring the mixture for several hours to ensure the complete neutralization of the acyl chloride.[4]
-
Periodically check the pH of the solution using pH paper or a calibrated pH meter to ensure it remains basic (pH > 7). If the solution becomes acidic, add more of the basic solution.
4. Waste Collection and Disposal:
-
Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.[4]
-
Dispose of the container through your institution's environmental health and safety (EHS) department or a licensed waste disposal company.[4] Do not pour the neutralized solution down the drain unless permitted by local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 2,5-Bis(trifluoromethyl)benzoyl chloride.
Caption: Disposal workflow for 2,5-Bis(trifluoromethyl)benzoyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. benchchem.com [benchchem.com]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Personal protective equipment for handling 2,5-Bis(trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,5-Bis(trifluoromethyl)benzoyl chloride. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity. The following procedures are based on established safety data for similar benzoyl chloride compounds and serve as a comprehensive resource for laboratory personnel.
Hazard Identification and Immediate Precautions
2,5-Bis(trifluoromethyl)benzoyl chloride is a corrosive and moisture-sensitive liquid that can cause severe skin burns and eye damage.[1][2][3] It is combustible and reacts with water, potentially releasing toxic gases.[3] Immediate precautions include handling the chemical in a well-ventilated area, preferably within a chemical fume hood, and ensuring that emergency equipment such as an eyewash station and safety shower are readily accessible.[2][4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent any direct contact with the chemical. The following table summarizes the required equipment.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Chemical safety goggles and a face shield | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5] |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or other resistant materials are suitable. Check manufacturer's compatibility chart.[6] |
| Body | Chemical-resistant lab coat or coveralls | To protect against splashes and contamination.[6] |
| Respiratory | Respirator with appropriate cartridge | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or exposure limits are exceeded.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clear of incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[2] Have spill control materials (e.g., inert absorbent material like sand or vermiculite) readily available.[1][7]
-
Donning PPE : Put on all required personal protective equipment as detailed in the table above.
-
Chemical Transfer : Ground and bond containers when transferring the material to prevent static discharge.[5] Use only dry, compatible equipment (e.g., glass, PTFE).
-
Reaction Setup : If using in a reaction, perform all additions and manipulations within the fume hood. The apparatus should be assembled to prevent moisture from entering, for example, by using drying tubes or an inert atmosphere.
-
Post-Handling : Tightly seal the container immediately after use and store it in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][2]
-
Decontamination : Thoroughly wash hands and any exposed skin with soap and water after handling.[2] Decontaminate all equipment that came into contact with the chemical.
Disposal Plan
Proper disposal of 2,5-Bis(trifluoromethyl)benzoyl chloride and its containers is crucial to avoid environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste, including excess chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.[1][4]
-
Waste Storage : Store the waste container in a secure, well-ventilated area, segregated from incompatible materials.
-
Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[4] Do not attempt to neutralize or dispose of the chemical down the drain.[1]
-
Container Disposal : Empty containers should be treated as hazardous waste as they may retain product residue.[5] Do not reuse empty containers.[4]
Emergency Procedures Workflow
The following diagram outlines the immediate steps to take in case of an emergency.
Caption: Emergency response workflow for spills and personal exposure.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. 3,5-Bis(trifluoromethyl)benzoyl chloride (785-56-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
